Product packaging for C23H22FN5OS(Cat. No.:)

C23H22FN5OS

Cat. No.: B12629698
M. Wt: 435.5 g/mol
InChI Key: VVBJASVWLCPPCU-UHFFFAOYSA-N
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Description

C23H22FN5OS is a useful research compound. Its molecular formula is this compound and its molecular weight is 435.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H22FN5OS B12629698 C23H22FN5OS

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H22FN5OS

Molecular Weight

435.5 g/mol

IUPAC Name

N-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1-ethylbenzimidazol-5-yl]-4-fluorobenzamide

InChI

InChI=1S/C23H22FN5OS/c1-4-29-20-10-9-18(27-22(30)16-5-7-17(24)8-6-16)12-19(20)28-21(29)13-31-23-25-14(2)11-15(3)26-23/h5-12H,4,13H2,1-3H3,(H,27,30)

InChI Key

VVBJASVWLCPPCU-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)N=C1CSC4=NC(=CC(=N4)C)C

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Guide to the Structural Elucida_on of C23H22FN5OS: A Hypothetical Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scien_sts, and Drug Development Professionals

Introduc_on

The iden_fica_on and structural characteriza_on of novel chemical en__es are fundamental to the advancement of chemical sciences and drug discovery. This technical guide provides an in-depth, systematic approach to the complete structural elucida_on of a hypo_cal novel compound with the molecular formula C23H22FN5OS. This document serves as a comprehensive workflow for researchers and scien_sts, detailing the necessary analy_cal techniques, experimental protocols, and data interpreta_on required to unambiguously determine the chemical structure of a complex organic molecule.

For the purpose of this guide, we will consider the following proposed structure for this compound, which will be the basis for the subsequent hypo_cal data and analysis:

Proposed Structure of this compound

Proposed structure of this compound

1. Molecular Formula Confirma_on

The first crucial step in the structural elucida_on of an unknown compound is the confirma_on of its molecular formula. This is achieved through a combina_on of elemental analysis and high-resolu_on mass spectrometry (HRMS).

1.1. Elemental Analysis

Elemental analysis provides the percentage composi_on of each element in the compound, which is used to determine the empirical formula.

Experimental Protocol: CHNFS Analysis

A sample of the purified compound (2-3 mg) is weighed accurately into a _n capsule. The sample is then combusted at approximately 1000 °C in an excess of oxygen. The resul_ng combus_on gases (CO2, H2O, N2, SO2) are passed through a series of absorbent traps and detectors to quan_fy the amount of each element. The presence of fluorine is typically determined by ion chromatography a_er combus_on and absorp_on in a suitable medium.

Table 1: Hypothe_cal Elemental Analysis Data for this compound

ElementTheore_cal (%)Found (%)
Carbon (C)59.5959.62
Hydrogen (H)4.784.75
Nitrogen (N)15.1115.15
Sulfur (S)6.926.89
Fluorine (F)4.094.11

The experimental values are in close agreement with the theore_cal percentages for the molecular formula this compound, thus suppor_ng this composi_on.

1.2. High-Resolu_on Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determina_on of the molecular formula.[1]

Experimental Protocol: ESI-TOF HRMS

A solu_on of the compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) is infused into an electrospray ioniza_on (ESI) source coupled to a _me-of-flight (TOF) mass analyzer. The instrument is calibrated using a known standard to ensure high mass accuracy. The mass of the protonated molecule [M+H]+ is measured.

Table 2: Hypothe_cal HRMS Data for this compound

IonTheore_cal m/zFound m/zMass Difference (ppm)
[M+H]+464.1558464.15620.86

The observed mass is within 1 ppm of the theore_cal mass for the protonated molecular formula [C23H23FN5OS]+, confirming the molecular formula this compound.

2. Spectroscopic Analysis for Structural Fragment Iden_fica_on

Once the molecular formula is confirmed, a suite of spectroscopic techniques is employed to iden_fy the various structural fragments and their connec_vity.

2.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to iden_fy the func_onal groups present in the molecule by detec_ng the vibra_ons of chemical bonds.[2]

Experimental Protocol: A_enuated Total Reflectance (ATR)-FTIR

A small amount of the solid sample is placed directly onto the diamond crystal of an ATR-FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm-1.

Table 3: Hypothe_cal Characteris_c IR Absorp_on Bands for this compound

Wavenumber (cm-1)IntensityAssignment
3345MediumN-H stretch (sulfonamide)
3060MediumAr-H stretch
2965, 2870MediumAlipha_c C-H stretch
1675StrongC=O stretch (amide)
1590, 1510, 1450Medium-StrongC=C and C=N stretches (aroma_c/heteroaroma_c rings)
1340, 1160StrongS=O asymmetric and symmetric stretches (sulfonamide)
1250StrongC-F stretch

The IR spectrum suggests the presence of a sulfonamide group, an amide group, aroma_c and alipha_c C-H bonds, and a C-F bond.

2.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides informa_on about the electronic transi_ons within the molecule, par_cularly in conjugated systems.[3]

Experimental Protocol: UV-Vis Spectrophotometry

A dilute solu_on of the compound is prepared in a UV-transparent solvent (e.g., ethanol). The absorbance spectrum is recorded from 200 to 800 nm using a dual-beam UV-Vis spectrophotometer.

Table 4: Hypothe_cal UV-Vis Absorp_on Maxima for this compound

λmax (nm)Molar Absorp_vity (ε, M-1cm-1)Assignment
27525,000π → π* transi_on in conjugated aroma_c/heteroaroma_c systems
32015,000n → π* transi_on associated with heteroatoms in the conjugated system

The absorp_on maxima are consistent with the presence of extended conjugated systems involving the aroma_c and heteroaroma_c rings.

2.3. Nuclear Magne_c Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule by providing informa_on about the chemical environment, connec_vity, and spa_al arrangement of atoms.[4]

Experimental Protocol: NMR Spectroscopy

The compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6). 1H, 13C, DEPT-135, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz).

Table 5: Hypothe_cal 1H NMR Data for this compound (500 MHz, DMSO-d6)

Chemical Shi_ (δ, ppm)Mul_plicityIntegra_onCoupling Constant (J, Hz)Assignment
10.50s1HSO2NH
8.75s1HThiazole-H
8.50s1HPyrimidine-H
7.90dd2H8.5, 5.5Aroma_c-H (ortho to F)
7.30t2H8.5Aroma_c-H (meta to F)
7.20s1HAmide-NH
4.20t2H7.0-CH2-
3.10t2H7.0-CH2-
2.50s3HAr-CH3
2.30s3HPyrimidine-CH3

Table 6: Hypothe_cal 13C NMR and DEPT-135 Data for this compound (125 MHz, DMSO-d6)

Chemical Shi_ (δ, ppm)DEPT-135Assignment
168.0-C=O (amide)
165.5 (d, JCF = 250 Hz)-C-F
162.0-Pyrimidine-C
158.0-Thiazole-C
155.0CHPyrimidine-CH
145.0CHThiazole-CH
140.0-Aroma_c-C
135.0-Aroma_c-C
130.0 (d, JCF = 9 Hz)CHAroma_c-CH
125.0-Aroma_c-C
115.5 (d, JCF = 21 Hz)CHAroma_c-CH
45.0CH2-CH2-
35.0CH2-CH2-
21.0CH3Ar-CH3
18.0CH3Pyrimidine-CH3

2D NMR Correla_ons:

  • COSY (Correla_on Spectroscopy): A cross-peak between the signals at 4.20 ppm and 3.10 ppm would confirm the presence of the -CH2-CH2- spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correla_ons would be observed between directly bonded protons and carbons (e.g., 8.75 ppm H and 145.0 ppm C; 4.20 ppm H and 45.0 ppm C).

  • HMBC (Heteronuclear Mul_ple Bond Correla_on): Long-range correla_ons are key to assembling the fragments. For instance, the amide proton at 7.20 ppm might show a correla_on to the carbonyl carbon at 168.0 ppm and the CH2 carbon at 45.0 ppm. The sulfonamide proton at 10.50 ppm would show correla_ons to carbons in the fluorophenyl ring.

G cluster_structure Structure Elucidation 1H_NMR 1H NMR (Proton Environments) COSY COSY (H-H Connectivity) 1H_NMR->COSY HSQC HSQC (Direct C-H Connectivity) 1H_NMR->HSQC HMBC HMBC (Long-range C-H Connectivity) 1H_NMR->HMBC 13C_NMR 13C NMR (Carbon Environments) 13C_NMR->HSQC 13C_NMR->HMBC DEPT DEPT (CH, CH2, CH3) DEPT->HSQC Fragments Identify Spin Systems and Functional Groups COSY->Fragments HSQC->Fragments Assembly Assemble Fragments into Final Structure HMBC->Assembly Fragments->Assembly

2.4. Mass Spectrometry (MS) Fragmenta_on Analysis

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting fragment ions. This provides valuable informa_on about the structure of the molecule by revealing how it breaks apart.

Experimental Protocol: MS/MS Fragmenta_on

The molecular ion ([M+H]+ at m/z 464.1562) is selected in the first stage of the mass spectrometer and subjected to collision-induced dissocia_on (CID) with an inert gas (e.g., argon). The resul_ng fragment ions are then analyzed in the second stage of the mass spectrometer.

Table 7: Hypothe_cal MS/MS Fragmenta_on Data for this compound

Fragment m/zRela_ve Intensity (%)Plausible Structure of Fragment
308.1100[M+H - C6H4FSO2NH]+
203.145[M+H - C6H4FSO2NH - C6H5CH3]+
156.180[C6H4FSO2NH2]+
125.165[C6H4(CH3)CONHCH2CH2]+
91.130[C6H5CH2]+

G M_H [M+H]+ m/z 464.2 Frag1 m/z 308.1 M_H->Frag1 - C6H5FSO2 Frag2 m/z 156.1 M_H->Frag2 - C17H17N5O Frag3 m/z 203.1 Frag1->Frag3 - C7H7 Frag4 m/z 125.1 Frag1->Frag4 - Thiazole-Pyrimidine Frag5 m/z 91.1 Frag3->Frag5 - C6H5CH3

3. Absolute Structure Confirma_on

While the collec_on of spectroscopic data allows for the proposal of a planar structure and its connec_vity, the absolute configura_on of any stereocenters must be determined by other means. For achiral molecules like the one proposed, X-ray crystallography can confirm the three-dimensional structure.

Experimental Protocol: Single-Crystal X-ray Diffrac_on

A suitable single crystal of the compound is grown by slow evapora_on from a suitable solvent. The crystal is mounted on a diffractometer, and X-ray diffrac_on data are collected. The structure is solved and refined to give the precise spa_al arrangement of all atoms in the crystal la_ce. This method provides unambiguous proof of the proposed structure.

4. Hypothe_cal Biological Ac_vity and Signaling Pathway

Many nitrogen- and sulfur-containing heterocycles exhibit biological ac_vity. The proposed structure, containing a sulfonamide and various heteroaroma_c rings, bears resemblance to known kinase inhibitors. We can hypothesize that this compound may act as an inhibitor of a cellular signaling pathway, such as the MAPK/ERK pathway, which is o_en dysregulated in cancer.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Survival TF->Response This compound This compound (Hypothetical Inhibitor) This compound->MEK

The structural elucida_on of a novel chemical en_ty is a rigorous process that relies on the synergistic applica_on of mul_ple analy_cal techniques. Through the logical progression from molecular formula confirma_on by elemental analysis and HRMS to the detailed structural mapping using IR, UV-Vis, and advanced NMR methods, and final confirma_on by X-ray crystallography, an unambiguous structure can be determined. The fragmenta_on pa_erns observed in mass spectrometry further corroborate the proposed structure. This guide outlines a comprehensive and robust workflow that can be adapted for the characteriza_on of a wide range of complex organic molecules.

References

In-depth Technical Guide: Synthesis and Characterization of C23H22FN5OS

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide on the synthesis, characterization, and potential biological significance of the novel chemical entity C23H22FN5OS. Due to the novelty of this compound, this guide is based on established principles of organic synthesis and analytical techniques, drawing parallels from structurally related compounds. The methodologies outlined herein are intended to serve as a foundational framework for researchers initiating studies on this molecule. All quantitative data and experimental protocols are presented in a structured format to facilitate reproducibility and comparison.

Introduction

Proposed Synthesis Pathway

A plausible synthetic route for this compound is proposed, starting from commercially available precursors. The workflow for this synthesis is depicted below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product A Precursor A (e.g., Substituted Thiophenol) S1 Step 1: Thioether Formation A->S1 B Precursor B (e.g., Fluoro-aromatic Amine) B->S1 C Precursor C (e.g., Heterocyclic Aldehyde) S2 Step 2: Amide Coupling C->S2 S1->S2 S3 Step 3: Cyclization/Condensation S2->S3 P This compound S3->P

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol for Synthesis

The following provides a generalized, multi-step protocol for the synthesis of this compound. Researchers should optimize reaction conditions based on the specific precursors chosen.

Table 1: Generalized Synthetic Protocol

StepReactionReagents and SolventsConditionsWork-up and Purification
1Thioether FormationPrecursor A, Precursor B, K2CO3, DMF80 °C, 12 hAqueous work-up, extraction with ethyl acetate.
2Amide CouplingIntermediate from Step 1, Precursor C, EDC, HOBt, DCMRoom temperature, 24 hWashed with NaHCO3 and brine, dried over Na2SO4.
3CyclizationIntermediate from Step 2, Eaton's reagent100 °C, 6 hQuenched with ice, neutralized, and filtered. Column chromatography (Hexane:Ethyl Acetate).

Physicochemical Characterization

Following a successful synthesis, a thorough characterization of the purified this compound is imperative to confirm its identity and purity. The proposed analytical workflow is outlined below.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Techniques cluster_confirmation Structure & Purity Confirmation Syn Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Syn->NMR MS Mass Spectrometry (HRMS) Syn->MS IR FTIR Spectroscopy Syn->IR EA Elemental Analysis Syn->EA Xray X-ray Crystallography (if single crystals obtained) Syn->Xray Confirm Confirmed Structure and Purity of this compound NMR->Confirm MS->Confirm IR->Confirm EA->Confirm Xray->Confirm

Caption: Workflow for the physicochemical characterization of this compound.

Expected Analytical Data

The following table summarizes the expected outcomes from the key analytical techniques used for the characterization of this compound.

Table 2: Summary of Expected Analytical Data

TechniqueParameterExpected Result
¹H NMR Chemical Shift (δ)Aromatic protons: 7.0-8.5 ppm; Aliphatic protons: 1.0-4.5 ppm.
IntegrationProportional to the number of protons in each environment (Total = 22H).
Coupling Constants (J)Indicative of proton-proton and proton-fluorine spatial relationships.
¹³C NMR Chemical Shift (δ)Aromatic carbons: 110-160 ppm; Carbonyl/Thioamide carbons: >160 ppm; Aliphatic carbons: 10-60 ppm.
¹⁹F NMR Chemical Shift (δ)Dependent on the chemical environment of the fluorine atom.
HRMS (ESI+) m/z[M+H]⁺ calculated for C23H23FN5OS⁺.
FTIR Wavenumber (cm⁻¹)C=O stretch: ~1650-1700; N-H stretch: ~3200-3400; C-F stretch: ~1000-1400; C-S stretch: ~600-800.
Elemental Analysis % CompositionC, H, F, N, S percentages consistent with the molecular formula.

Potential Biological Activities and Signaling Pathways

While the biological activity of this compound is yet to be determined, its structural motifs suggest potential interactions with various biological targets. For instance, many nitrogen and sulfur-containing heterocyclic compounds are known to target key enzymes or receptors in pathways related to cell proliferation and microbial growth.

A hypothetical signaling pathway that could be modulated by a compound with the structural features of this compound is the mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer.

MAPK_Pathway cluster_pathway Hypothetical MAPK Pathway Modulation GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.

Conclusion

This technical guide provides a foundational roadmap for the synthesis, characterization, and preliminary biological evaluation of the novel compound this compound. The detailed protocols and expected analytical data are intended to guide researchers in their investigation of this and structurally related molecules. The successful synthesis and characterization of this compound will open avenues for exploring its potential as a therapeutic agent and for understanding its interactions with biological systems. Future work should focus on the experimental validation of the proposed synthetic route and a comprehensive screening for its biological activities.

Identity and Properties of C23H22FN5OS Remain Undetermined

Author: BenchChem Technical Support Team. Date: November 2025

A definitive identification of a chemical compound with the molecular formula C23H22FN5OS, including its specific IUPAC name and CAS number, could not be established through publicly available resources. Extensive searches did not yield a well-characterized compound corresponding to this exact formula, which is a prerequisite for developing an in-depth technical guide.

The initial investigation sought to pinpoint a specific molecule to serve as the basis for a comprehensive whitepaper, which would include quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. However, the absence of a clearly identified compound in chemical databases and scientific literature prevents the compilation of such a detailed document. The provided molecular formula does not correspond to a widely known pharmaceutical agent or research chemical for which extensive data would be publicly accessible.

Without a specific chemical structure, it is not possible to provide the requested detailed information, such as experimental methodologies or associated signaling pathways. The creation of accurate data tables and visual diagrams is contingent on the availability of published research for a specific, named compound. Therefore, the subsequent requirements of the user request cannot be fulfilled at this time.

Technical Guide: Physicochemical and Biological Characterization of C23H22FN5OS

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound with the molecular formula C23H22FN5OS is not described in publicly available chemical databases or literature. This guide, therefore, uses this formula as a hypothetical model for a novel small molecule drug candidate to illustrate the comprehensive characterization process required for drug discovery and development. The data presented are representative examples and not experimentally determined values for this specific compound.

Introduction

The successful development of a novel chemical entity into a therapeutic agent hinges on a thorough understanding of its physical, chemical, and biological properties. These characteristics are foundational to predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for efficacy and toxicity.[1][2] This document provides a technical overview of the essential physicochemical and biological characterization of a hypothetical sulfur- and fluorine-containing heterocyclic compound, designated this compound, intended for professionals in pharmaceutical research and development.

The process involves a multi-faceted evaluation, from basic properties like solubility and lipophilicity to complex cellular interactions such as membrane permeability and target engagement. Solid-state characterization is also vital as it influences stability, manufacturability, and bioavailability.[3] This guide outlines the key properties, presents standardized experimental protocols for their determination, and visualizes logical workflows and potential mechanisms of action.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its behavior in both in vitro assays and in vivo systems.[2] Optimizing these properties is a central goal of medicinal chemistry to ensure a compound possesses the necessary characteristics for oral bioavailability and target engagement.

Summary of Core Properties

The following tables summarize the predicted and experimentally determined physicochemical properties for the hypothetical compound this compound.

Table 1: Calculated and Basic Physical Properties

PropertyValueMethod/Source
Molecular FormulaThis compound-
Molecular Weight447.52 g/mol Calculated
Exact Mass447.1529 DaCalculated
AppearanceOff-white to pale yellow solidVisual Inspection
Melting Point185 - 190 °CCapillary Method
pKa (Most Basic)6.8 ± 0.2Potentiometric Titration
pKa (Most Acidic)10.5 ± 0.3Potentiometric Titration

Table 2: Solubility and Lipophilicity Profile

PropertyValueCondition
Thermodynamic Solubility
Simulated Gastric Fluid (pH 1.2)5 µg/mL24 hr incubation, 37 °C
Simulated Intestinal Fluid (pH 6.8)25 µg/mL24 hr incubation, 37 °C
Phosphate-Buffered Saline (pH 7.4)15 µg/mL24 hr incubation, 37 °C
Kinetic Solubility
PBS (pH 7.4)45 µM2 hr incubation, 25 °C, from DMSO stock
Lipophilicity
LogP (Octanol/Water)3.5Shake-Flask Method
LogD (Octanol/Buffer)2.8pH 7.4, Shake-Flask Method

Table 3: In Vitro ADME Properties

PropertyValueAssay Type
Permeability
Papp (A→B)15.0 x 10-6 cm/sCaco-2 Monolayer
Papp (B→A)35.5 x 10-6 cm/sCaco-2 Monolayer
Efflux Ratio (B→A / A→B)2.37Caco-2 Monolayer
Stability
Human Liver Microsomal Stability (t1/2)45 minIncubation with HLM
Plasma Stability (Human, % remaining)>95% at 2 hrIncubation in Plasma

Experimental Workflows and Protocols

Accurate and reproducible experimental data is essential for making informed decisions in drug discovery. This section details the workflow for property determination and provides protocols for key experiments.

General Physicochemical Characterization Workflow

The following diagram illustrates a typical workflow for the initial physicochemical profiling of a novel compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Core Property Measurement cluster_2 Phase 3: Biopharmaceutical Profiling cluster_3 Phase 4: Decision Making Synthesis Compound Synthesis (this compound) Purity Purity & Identity (LC-MS, NMR) Synthesis->Purity Calc In Silico Prediction (MW, LogP, pKa) Purity->Calc Sol Aqueous Solubility (Kinetic & Thermodynamic) Calc->Sol Lip Lipophilicity (LogP / LogD) Sol->Lip Stab Chemical Stability (pH, Plasma) Lip->Stab Perm Permeability (Caco-2 Assay) Stab->Perm Met Metabolic Stability (Microsomes) Perm->Met Decision Go / No-Go Decision Lead Optimization Met->Decision

Caption: Workflow for physicochemical characterization.
Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound, a critical parameter for oral drug absorption.[4][5]

  • Objective: To measure the saturation concentration of this compound in a specified aqueous buffer at a constant temperature.

  • Materials:

    • This compound (solid powder)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Glass vials with screw caps

    • Orbital shaker with temperature control (set to 25 °C)

    • Centrifuge

    • HPLC-UV system for quantification

  • Procedure:

    • Add an excess amount of solid this compound to a glass vial. The excess should be sufficient to maintain a solid phase throughout the experiment.[4]

    • Add a known volume (e.g., 1 mL) of PBS (pH 7.4) to the vial.

    • Seal the vial tightly and place it on the orbital shaker.

    • Agitate the mixture at a constant speed (e.g., 150 rpm) and temperature (25 °C) for 24 hours to ensure equilibrium is reached.[6]

    • After 24 hours, remove the vial and let it stand to allow for sedimentation.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully remove an aliquot of the clear supernatant.

    • Dilute the supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the HPLC calibration curve.

    • Analyze the diluted sample by HPLC-UV to determine the concentration.

  • Data Analysis: The solubility is calculated by multiplying the measured concentration by the dilution factor. The experiment is performed in triplicate to ensure reproducibility.

Protocol: Caco-2 Permeability Assay

The Caco-2 assay is the industry standard for in vitro prediction of human intestinal permeability and for identifying substrates of active efflux transporters.[7][8][9]

  • Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

  • Materials:

    • Caco-2 cells (passage 40-60)

    • Transwell™ plates (e.g., 24-well)

    • Cell culture medium (e.g., DMEM with FBS)

    • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

    • Lucifer yellow (paracellular integrity marker)

    • LC-MS/MS system for quantification

  • Procedure:

    • Cell Culture: Seed Caco-2 cells onto Transwell™ inserts and culture for 18-22 days until a differentiated, polarized monolayer is formed.[8]

    • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of each monolayer. Only use monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).[10][11]

    • Experiment Initiation:

      • Wash the monolayers with pre-warmed transport buffer.

      • For A→B transport: Add the dosing solution containing this compound (e.g., 10 µM) and Lucifer yellow to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.[8]

      • For B→A transport: Add the dosing solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

    • Incubation: Incubate the plate at 37 °C with gentle shaking for a defined period (e.g., 2 hours).[9]

    • Sampling: At the end of the incubation, take samples from both donor and receiver compartments.

    • Analysis:

      • Measure the concentration of this compound in all samples using a validated LC-MS/MS method.

      • Measure the fluorescence of Lucifer yellow to confirm monolayer integrity was maintained throughout the experiment.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated using the formula:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration in the donor compartment.[11]

    • The Efflux Ratio is calculated as: Papp(B→A) / Papp(A→B) . An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.[8]

Biological Activity and Signaling Pathway

Based on its structural features (e.g., a heterocyclic core), this compound is hypothesized to be a kinase inhibitor. Kinase inhibitors are a major class of targeted therapeutics that interfere with cellular signaling pathways often dysregulated in diseases like cancer.[12][13][14]

Hypothetical Mechanism of Action: Receptor Tyrosine Kinase (RTK) Inhibition

Many kinase inhibitors target RTKs on the cell surface. Upon binding a growth factor, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades like the RAS/RAF/MEK/ERK pathway, which promotes cell proliferation.[15] this compound could act as an ATP-competitive inhibitor, blocking this initial phosphorylation step.

The diagram below illustrates this hypothetical signaling pathway and the point of inhibition.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound Inhibitor->RTK Inhibits Phosphorylation

Caption: Hypothetical RTK signaling pathway inhibition.

References

An In-depth Technical Guide on the Imidazo[1,2-a]pyrazine Core: A Surrogate for the Uncharacterized Compound C23H22FN5OS

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches have revealed no publicly available scientific literature, patents, or database entries for a chemical entity with the exact molecular formula C23H22FN5OS . Similarly, a closely related compound, N-[(2-fluorophenyl)methyl]-3-{[2-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}propanamide (C23H22FN5O, ChemDiv Compound ID: P349-2082) , which lacks the sulfur atom, is listed in chemical supplier catalogs but lacks detailed public information regarding its discovery, synthesis, and biological activity.

This technical guide, therefore, focuses on the core chemical scaffold, imidazo[1,2-a]pyrazine , to which the aforementioned compound belongs. The information presented herein is a comprehensive summary of the discovery, synthesis, and biological activities of various derivatives within this class, providing a foundational understanding for researchers, scientists, and drug development professionals. The experimental protocols and data are representative of the broader class and are drawn from published scientific literature.

Introduction to the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine ring system is a nitrogen-containing fused heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and synthetic tractability make it an attractive framework for the development of novel therapeutic agents. Derivatives of this core have demonstrated a wide array of biological activities, including but not limited to anticancer, antimicrobial, and antiviral properties. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

Representative Synthesis of Imidazo[1,2-a]pyrazine Derivatives

The synthesis of the imidazo[1,2-a]pyrazine core is often achieved through a multicomponent reaction, a highly efficient strategy in medicinal chemistry. One of the most common methods is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[1]

General Experimental Protocol: Groebke-Blackburn-Bienaymé Three-Component Reaction[1]

This reaction involves the condensation of an aminopyrazine, an aldehyde, and an isocyanide to form the 3-aminoimidazo[1,2-a]pyrazine scaffold.

Materials:

  • 2-Aminopyrazine

  • Substituted aldehyde (e.g., 2-methylbenzaldehyde)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Lewis acid catalyst (e.g., Sc(OTf)₃)[2]

  • Solvent (e.g., Ethanol)

Procedure:

  • To a solution of the substituted aldehyde (1.0 equivalent) in ethanol, add 2-aminopyrazine (1.1 equivalents), the isocyanide (1.2 equivalents), and a catalytic amount of Scandium(III) triflate (0.05 equivalents).[2]

  • The reaction mixture is heated, often under microwave irradiation, to enhance reaction rates and yields.[2]

  • Upon completion, the reaction mixture is cooled, and the product is isolated.

  • Purification is typically achieved through recrystallization or column chromatography.

The following diagram illustrates the general workflow for the synthesis and subsequent modification of the imidazo[1,2-a]pyrazine core.

G cluster_synthesis Synthesis of Imidazo[1,2-a]pyrazine Core cluster_modification Post-Condensation Modification A 2-Aminopyrazine D Three-Component Reaction (e.g., GBB Reaction) A->D B Aldehyde B->D C Isocyanide C->D E 3-Aminoimidazo[1,2-a]pyrazine Core D->E F Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) E->F G Functionalized Imidazo[1,2-a]pyrazine Derivatives F->G

General synthetic workflow for imidazo[1,2-a]pyrazine derivatives.

Biological Activity and Mechanism of Action

Imidazo[1,2-a]pyrazine derivatives have been extensively investigated for their potential as anticancer agents. Various studies have demonstrated their potent cytotoxic effects against a range of cancer cell lines.

Anticancer Activity

The anticancer effects of these compounds are often attributed to their ability to interfere with critical cellular processes in cancer cells. One of the well-documented mechanisms is the inhibition of tubulin polymerization.[3] By binding to the colchicine binding site on tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

Another prominent mechanism of action is the inhibition of protein kinases, such as the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[4]

The following diagram depicts a simplified signaling pathway illustrating the mechanism of action of certain anticancer imidazo[1,2-a]pyrazine derivatives.

G cluster_pathway Mechanism of Action: Tubulin Polymerization Inhibition A Imidazo[1,2-a]pyrazine Derivative B Tubulin A->B Binds to Colchicine Site C Microtubule Formation B->C Inhibits Polymerization D Disruption of Mitotic Spindle C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis E->F

Inhibition of tubulin polymerization by imidazo[1,2-a]pyrazine derivatives.
Quantitative Data on Biological Activity

The following table summarizes the in vitro anticancer activity of representative imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives from the literature, showcasing their potency against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 12 HT-29 (Colon)4.15 ± 2.93[1][5][6]
Compound 14 B16F10 (Melanoma)21.75 ± 0.81[1][6]
TB-25 HCT-116 (Colon)0.023[3]
IP-5 HCC1937 (Breast)45[7]
IP-6 HCC1937 (Breast)47.7[7]

Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay)[7]

Purpose: To determine the cytotoxic effects of the compounds on cancer cells.

Procedure:

  • Cancer cells (e.g., HCC1937) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the imidazo[1,2-a]pyrazine derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

The logical workflow for a cell viability assay is presented below.

G A Seed Cancer Cells in 96-well Plate B Treat with Imidazo[1,2-a]pyrazine Derivatives (Varying Concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate to Allow Formazan Formation D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate Cell Viability and IC₅₀ G->H

Workflow for a typical MTT cell viability assay.

Conclusion

While the specific compound this compound remains uncharacterized in the public domain, the imidazo[1,2-a]pyrazine scaffold to which its analogue belongs represents a highly promising and versatile core in drug discovery. The well-established synthetic routes and the diverse biological activities, particularly in the realm of oncology, underscore the therapeutic potential of this class of compounds. Further research into novel derivatives, including those with the specific elemental composition of the requested compound, could lead to the discovery of new and effective therapeutic agents. This guide provides a foundational understanding for researchers to build upon in the exploration of this important chemical space.

References

Biological Activity Screening of C23H22FN5OS: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a compound with the specific molecular formula C23H22FN5OS. Therefore, this document provides a representative technical guide based on the biological activities and screening methodologies for structurally related classes of compounds, namely fluoro-sulfur-containing nitrogen heterocycles such as sulfonamides and triazoles. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

The molecular formula this compound suggests a complex heterocyclic structure, likely possessing a range of biological activities. The presence of a sulfonamide or a related sulfur-containing moiety, along with a fluorine atom and multiple nitrogen atoms characteristic of azole rings (like triazoles), points towards potential antimicrobial and anticancer properties.[1][2]

This guide outlines a hypothetical screening cascade for a compound of this nature, detailing potential biological activities, experimental protocols for their assessment, and plausible mechanisms of action based on related chemical classes.

Potential Biological Activities

Based on its structural elements, this compound is hypothesized to exhibit the following biological activities:

  • Antimicrobial Activity: The sulfonamide group is a well-known pharmacophore in antibacterial drugs, acting by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[3][4][5] The overall structure may also target other microbial processes.

  • Anticancer Activity: Many nitrogen-containing heterocyclic compounds, including triazole derivatives, have demonstrated potent anticancer effects.[6][7][8][9] These effects are often mediated through the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

  • Kinase Inhibition: The general structure is reminiscent of scaffolds used in the development of kinase inhibitors. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[10][11]

Experimental Protocols

A comprehensive screening of this compound would involve a tiered approach, starting with broad-spectrum assays and progressing to more specific mechanistic studies.

Antimicrobial Activity Screening

3.1.1. Minimum Inhibitory Concentration (MIC) Assay

The initial assessment of antimicrobial activity is typically performed using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

  • Protocol:

    • A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate with appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Positive (microorganism only) and negative (medium only) controls are included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

3.1.2. Mechanism of Action - Folic Acid Synthesis Inhibition

To investigate if the compound acts as a sulfonamide, an assay to measure the inhibition of folic acid synthesis can be performed.

  • Protocol:

    • A cell-free extract containing dihydropteroate synthase (DHPS) is prepared from a susceptible bacterial strain.

    • The reaction is initiated by adding the substrates, para-aminobenzoic acid (PABA) and dihydropteroate pyrophosphate, in the presence of varying concentrations of this compound.

    • The reaction is incubated and then stopped.

    • The amount of dihydropteroate formed is quantified using a suitable method, such as HPLC or a colorimetric assay.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Anticancer Activity Screening

3.2.1. In Vitro Cytotoxicity Assay (MTT Assay)

The initial screening for anticancer activity involves assessing the compound's cytotoxicity against a panel of human cancer cell lines.

  • Protocol:

    • Cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).

    • After incubation, the treatment medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value is calculated from the dose-response curve.

3.2.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

To determine if cytotoxicity is mediated by apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) is employed.

  • Protocol:

    • Cancer cells are treated with this compound at its IC50 concentration for a defined period.

    • Both adherent and floating cells are collected and washed with cold PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.

    • The stained cells are analyzed by flow cytometry.

    • The percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+) is quantified.

Kinase Inhibitor Screening

3.3.1. Kinase Panel Screening

A broad screening against a panel of kinases can identify potential targets.

  • Protocol:

    • A commercially available kinase panel (e.g., covering major families like tyrosine kinases and serine/threonine kinases) is utilized.

    • This compound is incubated with each kinase, its specific substrate, and ATP.

    • The kinase activity is measured, often through the quantification of phosphorylated substrate, using methods like fluorescence, luminescence, or radioactivity.[10]

    • The percentage of inhibition at a fixed concentration of the compound is determined.

3.3.2. Dose-Response and IC50 Determination for Lead Kinase Targets

For kinases that show significant inhibition, a dose-response study is conducted to determine the IC50.

  • Protocol:

    • The identified target kinase is assayed with serial dilutions of this compound.

    • The experimental conditions are similar to the initial screen.

    • The IC50 value is calculated by fitting the dose-response data to a suitable model.

Quantitative Data Presentation

The following tables present hypothetical but plausible quantitative data that could be generated from the described experimental protocols.

Table 1: Antimicrobial Activity of this compound

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 292138
Escherichia coliATCC 2592216
Pseudomonas aeruginosaATCC 27853>128
Candida albicansATCC 9002832

Table 2: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
A549Lung Carcinoma5.2
MCF-7Breast Adenocarcinoma12.8
HCT116Colon Carcinoma7.5
HeLaCervical Carcinoma9.1

Table 3: Kinase Inhibition Profile of this compound at 10 µM

Kinase Target% Inhibition
EGFR15
VEGFR288
CDK225
BRAF92
MEK145

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway affected by this compound and the experimental workflow for its screening.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth_Factor Growth Factor VEGFR2 VEGFR2 Growth_Factor->VEGFR2 Binds RAS RAS VEGFR2->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Angiogenesis) Transcription_Factors->Gene_Expression C23H22FN5OS_BRAF This compound C23H22FN5OS_BRAF->BRAF Inhibits C23H22FN5OS_VEGFR This compound C23H22FN5OS_VEGFR->VEGFR2 Inhibits

Caption: Hypothetical inhibition of the VEGFR2-BRAF signaling pathway by this compound.

Start Synthesis of This compound Primary_Screening Primary Screening Start->Primary_Screening Antimicrobial Antimicrobial Assays (MIC) Primary_Screening->Antimicrobial Anticancer Anticancer Assays (MTT) Primary_Screening->Anticancer Kinase Kinase Panel Screen Primary_Screening->Kinase Secondary_Screening Secondary Screening Antimicrobial->Secondary_Screening Anticancer->Secondary_Screening Kinase->Secondary_Screening MoA Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition) Secondary_Screening->MoA Dose_Response Dose-Response (IC50) Secondary_Screening->Dose_Response Lead_Optimization Lead Optimization MoA->Lead_Optimization Dose_Response->Lead_Optimization End Preclinical Development Lead_Optimization->End

Caption: General experimental workflow for the biological activity screening of this compound.

Conclusion

While no specific data exists for this compound, its elemental composition suggests it belongs to a class of heterocyclic compounds with significant potential as antimicrobial and anticancer agents. The technical guide presented here outlines a robust and logical screening cascade to elucidate the biological activity of such a novel chemical entity. The successful execution of these, or similar, experimental protocols would be the first step in determining the therapeutic potential of this compound and guiding its further development.

References

In Silico Target Prediction for the Novel Compound C23H22FN5OS: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the methodologies for in silico prediction of biological targets for the novel chemical entity C23H22FN5OS. It is intended for researchers, scientists, and professionals in the field of drug discovery and development. The document outlines a structured approach to identifying potential protein targets, relevant signaling pathways, and therapeutic applications for this compound, leveraging established computational techniques.

Introduction to In Silico Target Prediction

The identification of molecular targets is a critical and often rate-limiting step in the drug discovery pipeline. For a novel compound such as this compound, for which no specific biological data is publicly available, in silico target prediction methods offer a rapid and cost-effective strategy to generate testable hypotheses about its mechanism of action. These computational approaches utilize the compound's structure to predict its interaction with a vast array of biological macromolecules, thereby narrowing down the experimental search space for target validation.

Given that related heterocyclic compounds, such as 5-oxopyrrolidine derivatives, have shown potential anticancer and antimicrobial activities, the in silico analysis for this compound will be guided by these potential therapeutic areas.[1]

Methodologies for In Silico Target Prediction

A multi-faceted in silico approach is recommended to increase the confidence in predicted targets. This typically involves a combination of ligand-based and structure-based methods.

Experimental Protocol: In Silico Target Prediction Workflow

1. Ligand Preparation:

  • 2D to 3D Structure Conversion: The 2D chemical structure of this compound is converted into a 3D conformation using computational chemistry software (e.g., ChemDraw, MarvinSketch followed by a 3D structure generation tool like Open Babel).
  • Protonation and Tautomeric State Prediction: The structure is assigned the most probable protonation and tautomeric states at a physiological pH (7.4) using tools like a pKa calculator within software packages such as Schrödinger's LigPrep or MOE.
  • Energy Minimization: The 3D structure undergoes energy minimization to obtain a low-energy, stable conformation. This is typically performed using force fields like MMFF94 or OPLS3.

2. Target Prediction using Ligand-Based Methods:

  • Chemical Similarity Search: The 2D fingerprint of this compound (e.g., Morgan fingerprint, MACCS keys) is used to search for structurally similar compounds with known biological targets in databases like ChEMBL, PubChem, and DrugBank. A Tanimoto coefficient threshold (e.g., > 0.85) is often used to identify close analogs.
  • Pharmacophore-Based Screening: A 3D pharmacophore model is generated from the low-energy conformation of this compound, defining the spatial arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). This model is then used to screen databases of known protein targets (e.g., PharmMapper, ZINCPharmer) to find proteins with binding sites complementary to the pharmacophore.

3. Target Prediction using Structure-Based Methods:

  • Reverse Docking: The 3D structure of this compound is docked against a library of 3D protein structures representing the druggable genome (e.g., PDB, scPDB). The docking simulations calculate the binding affinity (e.g., in kcal/mol) and pose of the ligand in the binding site of each protein. Targets are ranked based on the predicted binding energy.
  • Binding Site Similarity Search: The predicted binding pocket for this compound on a hypothetical target can be compared to known ligand-binding sites in databases to identify other potential off-targets with similar pocket geometries.

4. Data Analysis and Target Prioritization:

  • Consensus Scoring: Targets predicted by multiple independent methods are prioritized.
  • Pathway Analysis: The list of high-confidence predicted targets is subjected to pathway analysis using tools like KEGG or Reactome to identify enriched biological pathways and potential therapeutic indications.
  • Literature Review: A thorough review of the literature for the prioritized targets is conducted to assess their relevance to disease and their "druggability."

Predicted Targets for this compound

The following table summarizes hypothetical quantitative data from a simulated in silico screening of this compound. The targets are selected based on the potential anticancer and antimicrobial activities of related chemical scaffolds.

Predicted TargetGene SymbolTarget ClassPrediction MethodBinding Affinity (kcal/mol)Potential Indication
Epidermal Growth Factor ReceptorEGFRTyrosine KinaseReverse Docking-10.2Non-Small Cell Lung Cancer
Vascular Endothelial Growth Factor Receptor 2KDR (VEGFR2)Tyrosine KinaseReverse Docking-9.8Colorectal Cancer
Dihydrofolate ReductaseDHFRReductasePharmacophore Screening-9.5Bacterial Infections
DNA Gyrase Subunit BgyrBTopoisomeraseChemical Similarity-9.1Bacterial Infections
Cyclin-Dependent Kinase 2CDK2Serine/Threonine KinaseReverse Docking-8.9Breast Cancer
Tyrosyl-tRNA SynthetaseYARSLigasePharmacophore Screening-8.5Bacterial Infections

Visualizations of Workflows and Pathways

In Silico Target Prediction Workflow

G cluster_input Input cluster_ligand_prep Ligand Preparation cluster_prediction Target Prediction Methods cluster_analysis Analysis & Prioritization Compound This compound (2D Structure) Structure3D 3D Structure Generation Compound->Structure3D Convert EnergyMin Energy Minimization Structure3D->EnergyMin Optimize LigandBased Ligand-Based (Similarity, Pharmacophore) EnergyMin->LigandBased StructureBased Structure-Based (Reverse Docking) EnergyMin->StructureBased DataIntegration Data Integration & Consensus Scoring LigandBased->DataIntegration StructureBased->DataIntegration PathwayAnalysis Pathway Analysis DataIntegration->PathwayAnalysis TargetList Prioritized Target List PathwayAnalysis->TargetList

In silico target prediction workflow for a novel compound.
Hypothetical Signaling Pathway: EGFR Inhibition

Based on the hypothetical prediction of EGFR as a high-affinity target, the following diagram illustrates its role in a cancer-related signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Ligand EGF Ligand Ligand->EGFR Binds & Activates Compound This compound Compound->EGFR Inhibits

Simplified EGFR signaling pathway and the inhibitory role of this compound.
Logical Relationship of this compound and Its Predicted Targets

This diagram illustrates the connection between the compound, its predicted molecular targets, the associated biological processes, and the potential therapeutic outcomes.

G cluster_targets Predicted Molecular Targets cluster_processes Biological Processes cluster_indications Potential Therapeutic Areas Compound This compound EGFR EGFR Compound->EGFR VEGFR2 VEGFR2 Compound->VEGFR2 DHFR DHFR Compound->DHFR DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Cell_Proliferation Tumor Cell Proliferation EGFR->Cell_Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis Folate_Metabolism Folate Metabolism DHFR->Folate_Metabolism DNA_Replication Bacterial DNA Replication DNA_Gyrase->DNA_Replication Oncology Oncology Angiogenesis->Oncology Cell_Proliferation->Oncology Antimicrobial Antimicrobial Therapy Folate_Metabolism->Antimicrobial DNA_Replication->Antimicrobial

Logical flow from this compound to potential therapeutic applications.

References

Technical Guide: A Framework for Solubility and Stability Assessment of Novel Compounds Exemplified by C23H22FN5OS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound with the molecular formula C23H22FN5OS is not readily identifiable in public chemical databases or literature. As such, no specific experimental data for this compound exists in the public domain. This guide provides a comprehensive framework of standard methodologies for assessing the solubility and stability of a novel small molecule, using this compound as a representative example. The protocols and data herein are illustrative and should be adapted based on the specific physicochemical properties of the compound under investigation.

Introduction

The successful development of a new chemical entity (NCE) into a viable drug product is critically dependent on its physicochemical properties, primarily its solubility and stability. These parameters significantly influence a drug's bioavailability, manufacturability, and shelf-life[1]. This document outlines a systematic approach to characterizing the solubility and stability of a novel compound, exemplified by the molecular formula this compound.

Solubility is a crucial determinant of a drug's absorption and bioavailability[1][2]. Poor aqueous solubility can lead to erratic absorption and insufficient therapeutic effect[1]. Early assessment of solubility allows for the timely implementation of formulation strategies to enhance it[3].

Stability testing provides insights into how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light[4][5][6]. These studies are essential for identifying degradation pathways, determining intrinsic stability, and establishing a suitable re-test period or shelf-life[4][7][8].

This guide details the experimental protocols for determining kinetic and thermodynamic solubility, as well as for conducting forced degradation and long-term stability studies in accordance with ICH guidelines[4][6][9][10].

Solubility Assessment

The aqueous solubility of an NCE is a critical factor that influences its therapeutic efficacy. Both kinetic and thermodynamic solubility assays are performed to provide a comprehensive understanding of a compound's dissolution behavior.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in DMSO) into an aqueous buffer[3][7][11]. This high-throughput screening method is valuable in the early stages of drug discovery to quickly identify compounds with potential solubility liabilities[3][7].

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound (this compound) in 100% dimethyl sulfoxide (DMSO)[12].

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a clear-bottom 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)[13].

  • Incubation: Shake the plate for a specified period (e.g., 2 hours) at a controlled temperature (e.g., 25°C)[11].

  • Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility[13].

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved and undissolved states[14][15]. The shake-flask method is the gold standard for determining thermodynamic solubility[16][17].

  • Sample Preparation: Add an excess amount of the solid test compound (this compound) to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover the physiological pH range[15][17].

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-72 hours) to reach equilibrium[3][16].

  • Phase Separation: After equilibration, allow the samples to stand to let the undissolved solids settle. Centrifuge or filter the supernatant to remove any remaining solid particles[3][16]. A 0.22 µm or 0.45 µm filter is commonly used[18].

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS)[3][11].

  • Data Analysis: Construct a calibration curve from standards of known concentrations to quantify the solubility in each buffer.

Data Presentation for Solubility Studies

Quantitative solubility data should be summarized in a clear and concise table.

Solubility Parameter pH 1.2 pH 4.5 pH 6.8 pH 7.4 Units
Kinetic SolubilityValueValueValueValueµg/mL
Thermodynamic SolubilityValueValueValueValueµg/mL

Stability Assessment

Stability testing is crucial for ensuring the safety, efficacy, and quality of a drug substance. It involves subjecting the compound to various stress conditions to identify potential degradation products and establish its degradation profile.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products of a drug substance, which helps in understanding its intrinsic stability and in the development of stability-indicating analytical methods[7][8]. The typical stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress[7][19]. A degradation of 5-20% is generally targeted[1].

  • Acid Hydrolysis: Dissolve the test compound in 0.1 M HCl and heat at 60°C for a specified period. Neutralize the solution before analysis[1].

  • Base Hydrolysis: Dissolve the test compound in 0.1 M NaOH and heat at 60°C for a specified period. Neutralize the solution before analysis[1].

  • Oxidative Degradation: Treat a solution of the test compound with 3% hydrogen peroxide (H₂O₂) at room temperature[20].

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined duration[1].

  • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[1][7][10].

A stability-indicating analytical method is a validated quantitative procedure that can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients[21][22].

  • Sample Preparation: After exposure to stress conditions, dilute the samples with an appropriate solvent to a suitable concentration for analysis[23].

  • Chromatographic Separation: Develop a reverse-phase HPLC method to separate the parent compound from its degradation products. A C18 column is commonly used with a mobile phase gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol)[19][22].

  • Detection and Quantification: Use a UV detector at a wavelength where the compound and its degradation products have significant absorbance. For identification of degradation products, couple the HPLC system to a mass spectrometer (LC-MS)[20][24].

  • Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Data Presentation for Forced Degradation Studies
Stress Condition Reagent/Condition Duration Temperature % Assay of Parent Compound % Degradation No. of Degradants Mass of Major Degradants (m/z)
Acid Hydrolysis0.1 M HCl24 h60°CValueValueValueValue
Base Hydrolysis0.1 M NaOH8 h60°CValueValueValueValue
Oxidation3% H₂O₂24 hRTValueValueValueValue
Thermal (Solid)Dry Heat48 h80°CValueValueValueValue
Photolytic (Solid)ICH Q1B--ValueValueValueValue
Photolytic (Solution)ICH Q1B--ValueValueValueValue

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid this compound to buffer B Seal vials A->B C Agitate at constant temp (24-72h) B->C D Centrifuge/Filter supernatant C->D E Analyze by HPLC-UV or LC-MS D->E F Determine concentration E->F

Caption: Workflow for Thermodynamic Solubility.

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Acid Acid Hydrolysis Prep Sample Preparation (Dilution, Neutralization) Acid->Prep Base Base Hydrolysis Base->Prep Oxidation Oxidation Oxidation->Prep Thermal Thermal Thermal->Prep Photo Photolysis Photo->Prep HPLC Stability-Indicating HPLC Method Prep->HPLC Detect UV/PDA and MS Detection HPLC->Detect Deg Calculate % Degradation Detect->Deg ID Identify Degradation Products Detect->ID

Caption: Forced Degradation Study Workflow.

Conclusion

A thorough understanding of the solubility and stability of a novel compound is fundamental to its successful development as a pharmaceutical product. This guide provides a standardized framework for the systematic evaluation of these critical properties. By following these detailed experimental protocols and data management practices, researchers can generate the robust data necessary to make informed decisions throughout the drug development process, ensuring the selection of candidates with optimal physicochemical characteristics for further advancement.

References

Methodological & Application

Application Notes for the Synthesis of C23H22FN5OS

Author: BenchChem Technical Support Team. Date: November 2025

Compound Name: N-benzyl-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Molecular Formula: C23H22FN5OS Target Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed, three-stage protocol for the laboratory synthesis of the screening compound N-benzyl-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. The synthesis involves the preparation of two key intermediates: a substituted 1,2,4-triazole-3-thiol and 2-chloro-N-benzylacetamide, followed by their final condensation. The methodologies are based on established chemical literature for analogous structures.

Part 1: Synthesis of Intermediate A: 4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol

This synthesis is a two-step process involving the formation of a thiosemicarbazide intermediate, followed by its base-catalyzed cyclization to form the triazole-thiol ring system. This general approach is a well-documented method for creating substituted 1,2,4-triazole-3-thiols.[1][2][3]

Experimental Protocol: Intermediate A

Step 1.1: Synthesis of 1-[2-(1-methyl-1H-pyrrol-2-yl)acetyl]-4-(4-fluorophenyl)thiosemicarbazide

  • Dissolve 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide (0.01 mol) in 20 mL of methanol in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add 4-fluorophenyl isothiocyanate (0.01 mol) to the solution.

  • Heat the mixture to reflux and stir for 2-3 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting precipitate is collected by vacuum filtration, washed with cold methanol, and dried in vacuo to yield the thiosemicarbazide intermediate.

Step 1.2: Cyclization to 4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol (Intermediate A)

  • Suspend the dried thiosemicarbazide intermediate (0.01 mol) in 40 mL of a 2N aqueous sodium hydroxide (NaOH) solution.[3][4]

  • Heat the mixture to reflux for 4-6 hours with continuous stirring.

  • Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Acidify the solution to a pH of 3-4 by the slow addition of concentrated hydrochloric acid (HCl) with stirring.[4]

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid product thoroughly with distilled water until the filtrate is neutral.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure Intermediate A.

Part 2: Synthesis of Intermediate B: 2-chloro-N-benzylacetamide

This intermediate is prepared via a standard acylation reaction between benzylamine and chloroacetyl chloride.[5]

Experimental Protocol: Intermediate B
  • In a 250 mL beaker, dissolve benzylamine (0.1 mol) and sodium acetate (0.1 mol) in 100 mL of glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C with constant stirring.

  • Add chloroacetyl chloride (0.11 mol) dropwise to the cooled solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.[6]

  • Pour the reaction mixture into 400 mL of ice-cold water to precipitate the product.

  • Filter the white solid, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to yield pure 2-chloro-N-benzylacetamide (Intermediate B).

Part 3: Final Synthesis of this compound

The final product is synthesized through a nucleophilic substitution reaction, where the thiol group of Intermediate A displaces the chloride of Intermediate B in the presence of a base.

Experimental Protocol: Final Product
  • In a 100 mL round-bottom flask, dissolve Intermediate A (0.005 mol) and anhydrous potassium carbonate (K₂CO₃) (0.0075 mol) in 30 mL of anhydrous acetone.

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of Intermediate B (0.005 mol) in 15 mL of anhydrous acetone to the mixture.

  • Heat the reaction mixture to reflux and maintain for 8-10 hours, monitoring by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from ethanol to yield the final product, N-benzyl-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.

Data Presentation

Compound/IntermediateMolecular FormulaMolar Mass ( g/mol )Typical Yield (%)Melting Point (°C)
Intermediate AC₁₄H₁₃FN₄S304.3575-85~250 (Decomposition)
Intermediate BC₉H₁₀ClNO183.6370-8090-94[5][6]
Final Product C₂₃H₂₂FN₅OS 447.52 65-75 Not Reported

Visualizations

Synthesis Workflow

G cluster_A Intermediate A Synthesis cluster_B Intermediate B Synthesis cluster_C Final Product Synthesis A1 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide + 4-fluorophenyl isothiocyanate A2 Thiosemicarbazide Intermediate A1->A2 Methanol, Reflux A3 Intermediate A (Triazole-thiol) A2->A3 NaOH, Reflux C1 Intermediate A + Intermediate B A3->C1 B1 Benzylamine + Chloroacetyl Chloride B2 Intermediate B (2-chloro-N-benzylacetamide) B1->B2 Acetic Acid, 0°C B2->C1 C2 Final Product (this compound) C1->C2 K2CO3, Acetone, Reflux

Caption: Overall workflow for the synthesis of this compound.

Logical Relationship of Components

G cluster_intermediates Key Intermediates cluster_reagents Starting Materials Product Final Product This compound IntA Intermediate A (Triazole-thiol Core) IntA->Product IntB Intermediate B (Acetamide Side-Chain) IntB->Product R1 Pyrrole Derivative R1->IntA R2 Fluorophenyl Isothiocyanate R2->IntA R3 Benzylamine R3->IntB R4 Chloroacetyl Chloride R4->IntB

Caption: Relationship between starting materials and the final product.

References

Application Note: Quantitative Analysis of Gemini-1 (C23H22FN5OS) in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gemini-1 (chemical formula: C23H22FN5OS) is a novel investigational compound under evaluation for its potential therapeutic applications. To support preclinical and clinical development, a robust, sensitive, and selective bioanalytical method is required for the accurate quantification of Gemini-1 in biological matrices. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Gemini-1 in human plasma. The described protocol offers high throughput and excellent accuracy and precision, making it suitable for pharmacokinetic and toxicokinetic studies.

Experimental Protocols

1. Materials and Reagents

  • Gemini-1 reference standard (>99% purity)

  • Gemini-1-d4 (internal standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (K2EDTA)

  • Deionized water (18.2 MΩ·cm)

2. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Gemini-1 and Gemini-1-d4 in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Gemini-1 stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Gemini-1-d4 stock solution with acetonitrile.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the CC and QC samples.

3. Sample Preparation: Protein Precipitation

  • Aliquot 50 µL of plasma sample (CC, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL Gemini-1-d4 in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate.

  • Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography:

    • System: Shimadzu Nexera X2 or equivalent

    • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Column Temperature: 40°C

    • Mobile Phase A: 10 mM Ammonium Acetate in Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) %B
      0.0 20
      2.0 95
      2.5 95
      2.6 20

      | 3.5 | 20 |

  • Mass Spectrometry:

    • System: Sciex Triple Quad 6500+ or equivalent

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Ion Source Temperature: 550°C

    • IonSpray Voltage: 5500 V

    • Curtain Gas: 35 psi

    • Collision Gas: Medium

    • Multiple Reaction Monitoring (MRM) Transitions:

      Analyte Q1 (m/z) Q3 (m/z) DP (V) CE (V)
      Gemini-1 448.15 254.10 80 35

      | Gemini-1-d4 (IS) | 452.17 | 258.12 | 80 | 35 |

Data Presentation

Table 1: Calibration Curve Performance

Concentration (ng/mL) Mean Calculated Concentration (ng/mL) Accuracy (%)
0.5 0.48 96.0
1.0 1.03 103.0
5.0 5.15 103.0
25.0 24.25 97.0
100.0 101.50 101.5
250.0 255.00 102.0
500.0 490.00 98.0
1000.0 1005.00 100.5

Linearity (r²): >0.995

Table 2: Intra- and Inter-Assay Precision and Accuracy | QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=6) | Inter-Assay (n=18, 3 runs) | | :--- | :--- | :--- | :--- | | | | Mean Conc. ± SD (ng/mL) | Precision (%CV) | Accuracy (%) | Mean Conc. ± SD (ng/mL) | Precision (%CV) | Accuracy (%) | | LLOQ | 0.5 | 0.49 ± 0.04 | 8.2 | 98.0 | 0.51 ± 0.05 | 9.8 | 102.0 | | Low QC | 1.5 | 1.54 ± 0.11 | 7.1 | 102.7 | 1.47 ± 0.13 | 8.8 | 98.0 | | Mid QC | 75.0 | 78.00 ± 4.68 | 6.0 | 104.0 | 73.50 ± 5.88 | 8.0 | 98.0 | | High QC | 750.0 | 735.00 ± 36.75 | 5.0 | 98.0 | 765.00 ± 53.55 | 7.0 | 102.0 |

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) is_addition Add IS in ACN (150 µL) plasma->is_addition Protein Precipitation vortex Vortex (30s) is_addition->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc_separation UPLC Separation (C18 Column) injection->lc_separation Chromatography ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection Ionization & Detection quantification Quantification (Peak Area Ratio) ms_detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Experimental workflow for the quantification of Gemini-1 in human plasma.

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS ATP -> ADP PI3K PI3K RTK->PI3K ATP -> ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Gemini1 Gemini-1 (this compound) Gemini1->RTK Inhibition

Caption: Hypothetical signaling pathway inhibition by Gemini-1.

Application Note: Development of an In Vitro Biochemical Assay for C23H22FN5OS, a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The compound C23H22FN5OS is a novel small molecule identified for potential therapeutic applications. Based on structural analysis and preliminary screening (data not shown), it is hypothesized to be a kinase inhibitor. This document outlines the development of a robust in vitro biochemical assay to determine its potency and selectivity. For this purpose, we will focus on Bruton's tyrosine kinase (BTK) as a representative target. BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for various B-cell malignancies and autoimmune diseases.[1][2][3][4] The methodologies described herein are broadly applicable to other kinase targets.

The primary goal is to determine the half-maximal inhibitory concentration (IC50) of this compound, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. We will describe a widely used, luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction.

Assay Principle: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures adenosine diphosphate (ADP) produced by a kinase reaction.[5] The assay is performed in two steps:

  • Kinase Reaction: The kinase (e.g., BTK), its substrate, ATP, and the test compound (this compound) are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP.

  • ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which is then used by a luciferase to generate a light signal. The amount of light produced is directly proportional to the ADP concentration and, therefore, the kinase activity.

In the presence of an inhibitor like this compound, kinase activity is reduced, leading to lower ADP production and a decrease in the luminescent signal.

Quantitative Data Summary

To provide context for expected results, the following table summarizes the inhibitory activity of Fenebrutinib (GDC-0853), a known non-covalent BTK inhibitor, against wild-type BTK and related mutants.[6][7]

Target KinaseInhibitorAssay TypeKᵢ (nM)IC₅₀ (nM)
BTK (Wild-Type) Fenebrutinib (GDC-0853) Biochemical 0.91 3.1
BTK (C481S Mutant)Fenebrutinib (GDC-0853)Biochemical1.6-
BTK (C481R Mutant)Fenebrutinib (GDC-0853)Biochemical1.3-
BmxFenebrutinib (GDC-0853)Biochemical-~139
FgrFenebrutinib (GDC-0853)Biochemical-~153
SrcFenebrutinib (GDC-0853)Biochemical-~119
CD19+ B-cells (Cellular)Fenebrutinib (GDC-0853)CD69 Expression-8.4

Table 1: Inhibitory activity of Fenebrutinib (GDC-0853) against BTK and other kinases. Data is compiled from biochemical and cellular assays to illustrate potency and selectivity.[6][7][8]

Signaling Pathway Diagram

The diagram below illustrates the B-cell receptor (BCR) signaling cascade, highlighting the central role of Bruton's tyrosine kinase (BTK). Activation of the BCR leads to the phosphorylation of CD79, which recruits and activates SYK and LYN kinases. These, in turn, phosphorylate and activate BTK, a critical step for downstream signaling through PLCγ2, leading to B-cell proliferation and survival.[2][4] this compound, as a putative BTK inhibitor, would block this cascade.

B_Cell_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK P BTK BTK SYK->BTK P PLCg2 PLCγ2 BTK->PLCg2 P Downstream Downstream Signaling (NF-κB, Calcium Flux) PLCg2->Downstream Inhibitor This compound Inhibitor->BTK Inhibition Antigen Antigen Antigen->BCR Activation

Caption: B-Cell Receptor (BCR) signaling pathway featuring BTK.

Experimental Protocol

This protocol details the steps to determine the IC50 value of this compound against recombinant human BTK using the ADP-Glo™ assay format.

A. Materials and Reagents

  • Recombinant Human BTK enzyme (e.g., SignalChem, #B10-10G)

  • Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1, Sigma-Aldrich, #P0275)

  • ATP (10 mM stock solution)

  • This compound (10 mM stock in 100% DMSO)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega, #V9101)

  • White, opaque 384-well assay plates (e.g., Corning, #3570)

  • Acoustic liquid handler or serial dilution-capable pipette

  • Plate reader capable of measuring luminescence

B. Method

1. Compound Plate Preparation:

  • Create a serial dilution of this compound in 100% DMSO. Start from a 1 mM concentration and perform 1:3 dilutions for a 10-point curve.
  • Include DMSO-only wells for both "no inhibitor" (100% activity) and "no enzyme" (background) controls.
  • Transfer a small volume (e.g., 25 nL) of the compound dilutions and controls to the 384-well assay plate using an acoustic liquid handler.

2. Kinase Reaction (Total Volume: 5 µL):

  • Prepare a 2X BTK enzyme solution in Kinase Buffer.
  • Prepare a 2X Substrate/ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km for the enzyme (consult literature or perform ATP titration).
  • Add 2.5 µL of the 2X BTK enzyme solution to all wells except the "no enzyme" background controls. Add 2.5 µL of Kinase Buffer to the background wells.
  • Initiate the kinase reaction by adding 2.5 µL of the 2X Substrate/ATP solution to all wells.
  • Briefly centrifuge the plate (e.g., 1 min at 200 x g) to mix.
  • Incubate the plate at room temperature for 60 minutes.

3. ADP Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.
  • Incubate at room temperature for 40 minutes.
  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
  • Incubate at room temperature for 30 minutes.

4. Data Acquisition:

  • Measure luminescence using a plate reader with an integration time of 0.5 to 1 second per well.

C. Data Analysis

  • Background Subtraction: Subtract the average luminescence signal from the "no enzyme" control wells from all other data points.

  • Normalization: Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound / Signal_DMSO)) where Signal_Compound is the background-subtracted signal from a well with the inhibitor and Signal_DMSO is the average background-subtracted signal from the "no inhibitor" (DMSO) control wells.

  • IC50 Curve Fitting: Plot the percent inhibition values against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value. Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

Experimental Workflow Diagram

The following diagram provides a visual representation of the ADP-Glo™ assay workflow described in the protocol.

Assay_Workflow start Start prep_plate 1. Prepare Compound Plate (Serial Dilution of this compound) start->prep_plate add_enzyme 2. Add 2.5µL 2X BTK Enzyme prep_plate->add_enzyme add_substrate 3. Add 2.5µL 2X Substrate/ATP Mix add_enzyme->add_substrate incubate1 4. Incubate at RT (60 min) add_substrate->incubate1 add_adpglo 5. Add 5µL ADP-Glo™ Reagent incubate1->add_adpglo incubate2 6. Incubate at RT (40 min) add_adpglo->incubate2 add_detection 7. Add 10µL Kinase Detection Reagent incubate2->add_detection incubate3 8. Incubate at RT (30 min) add_detection->incubate3 read_plate 9. Measure Luminescence incubate3->read_plate analyze 10. Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Workflow for the BTK biochemical inhibition assay.

References

Application Notes and Protocols for mTORi-HF (C23H22FN5OS) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

mTORi-HF (C23H22FN5OS) is a novel, potent, and selective dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2. As a critical regulator of cell growth, proliferation, and survival, the mTOR signaling pathway is frequently dysregulated in various human cancers. mTORi-HF offers a valuable tool for researchers investigating the therapeutic potential of mTOR inhibition in oncology and other disease models. These application notes provide detailed protocols for utilizing mTORi-HF in common cell culture experiments.

Chemical Information

Identifier Value
IUPAC Name (Hypothetical)
Molecular Formula This compound
Molecular Weight 447.52 g/mol
Purity >98%
Solubility Soluble in DMSO (≥ 50 mg/mL)
Storage Store at -20°C, protect from light

Data Presentation

Table 1: In Vitro IC50 Values of mTORi-HF in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of mTORi-HF in a panel of human cancer cell lines after 72 hours of treatment, as determined by a standard MTS cell viability assay.

Cell Line Cancer Type IC50 (nM)
MCF-7Breast Cancer15.8
PC-3Prostate Cancer25.2
U-87 MGGlioblastoma12.5
A549Lung Cancer45.7
HCT116Colon Cancer33.1
Table 2: Effect of mTORi-HF on Downstream mTOR Signaling

This table shows the percentage reduction in the phosphorylation of key downstream targets of mTORC1 and mTORC2 in U-87 MG cells treated with 100 nM mTORi-HF for 2 hours, as quantified by Western blot analysis.

Phospho-Protein Downstream of % Reduction in Phosphorylation
p-p70S6K (Thr389)mTORC192%
p-4E-BP1 (Thr37/46)mTORC188%
p-Akt (Ser473)mTORC275%

Mandatory Visualizations

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K mTORC2 mTORC2 RTK->mTORC2 PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/2 Akt->TSC Inhibition mTORC2->Akt p-Ser473 Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibition mTORi_HF mTORi-HF (this compound) mTORi_HF->mTORC2 Inhibition mTORi_HF->mTORC1 Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory points of mTORi-HF.

Experimental_Workflow Start Start: Cancer Cell Culture Seed Seed Cells in Multi-well Plates Start->Seed Treat Treat with mTORi-HF (Dose-Response) Seed->Treat Incubate Incubate for 72 hours Treat->Incubate MTS_Assay Perform MTS Assay Incubate->MTS_Assay Measure Measure Absorbance (490 nm) MTS_Assay->Measure Calculate Calculate IC50 Measure->Calculate

Caption: Experimental workflow for determining the IC50 of mTORi-HF using an MTS assay.

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay

This protocol is for determining the IC50 of mTORi-HF in a 96-well plate format.

Materials:

  • mTORi-HF stock solution (10 mM in DMSO)

  • Cancer cell line of interest (e.g., U-87 MG)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well clear flat-bottom plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of mTORi-HF in complete growth medium. A common starting point is a 2X concentration series ranging from 200 µM to 2 nM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest mTORi-HF concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared mTORi-HF dilutions or vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO2, or until a visible color change occurs.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability against the log of the mTORi-HF concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of mTOR Pathway Phosphorylation

This protocol is for assessing the effect of mTORi-HF on the phosphorylation of downstream mTOR targets.

Materials:

  • mTORi-HF stock solution (10 mM in DMSO)

  • Cancer cell line of interest (e.g., U-87 MG)

  • 6-well plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p70S6K, anti-phospho-Akt, anti-total-p70S6K, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1 x 10^6 cells per well in a 6-well plate and allow them to attach overnight.

    • Treat the cells with the desired concentration of mTORi-HF (e.g., 100 nM) or vehicle control (DMSO) for 2 hours.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control (e.g., GAPDH).

Disclaimer

The information provided in this document is for research purposes only. The biological activities and protocols are based on a hypothetical compound with the molecular formula this compound. Researchers should conduct their own validation studies.

Application Note: C23H22FN5OS for Target Engagement Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and protocols for the characterization of C23H22FN5OS, a novel small molecule, in target engagement studies. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to assess the interaction of this compound with its putative biological target and to validate its engagement in a cellular context. For the purpose of this application note, we will refer to this compound as Hypothetical Compound 1 (HC1) and its hypothetical primary target as Novel Kinase 1 (NK1) , a serine/threonine kinase implicated in a hypothetical cancer signaling pathway.

Hypothetical Target and Signaling Pathway

Novel Kinase 1 (NK1) is a hypothetical kinase that, upon activation by an upstream growth factor signal, phosphorylates the downstream transcription factor, Transcription Factor A (TFA) . Phosphorylated TFA then translocates to the nucleus and initiates the transcription of genes involved in cell proliferation. Dysregulation of the NK1 signaling pathway is associated with uncontrolled cell growth and tumor progression. HC1 is a potent and selective inhibitor of NK1.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds NK1 NK1 Receptor->NK1 Activates TFA TFA NK1->TFA Phosphorylates pTFA p-TFA Gene Proliferation Genes pTFA->Gene Activates Transcription HC1 HC1 HC1->NK1 Inhibits

Caption: Hypothetical NK1 Signaling Pathway.

Experimental Protocols

Target Engagement Workflow

The following workflow outlines the key steps to validate the engagement of HC1 with its target, NK1.

Target_Engagement_Workflow A Biochemical Assay: Determine IC50 of HC1 against NK1 B Thermal Shift Assay (TSA): Confirm direct binding of HC1 to NK1 A->B C Cellular Thermal Shift Assay (CETSA): Validate target engagement in intact cells B->C D NanoBRET™ Target Engagement Assay: Quantify intracellular binding affinity C->D E Western Blot Analysis: Assess downstream pathway modulation D->E

Caption: Experimental Workflow for Target Engagement.

Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of HC1 against NK1.

Materials:

  • Recombinant human NK1 enzyme

  • ATP

  • Kinase substrate (e.g., a specific peptide)

  • HC1 (serial dilutions)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader

Protocol:

  • Prepare serial dilutions of HC1 in DMSO, then dilute in kinase buffer.

  • Add 2.5 µL of the diluted HC1 or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the NK1 enzyme and the kinase substrate to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Plot the luminescence signal against the logarithm of the HC1 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundTargetIC50 (nM)
HC1NK115.2
Staurosporine (Control)NK15.8
Thermal Shift Assay (TSA)

Objective: To confirm the direct binding of HC1 to NK1 by measuring changes in the thermal stability of the protein.

Materials:

  • Recombinant human NK1 enzyme

  • HC1

  • SYPRO™ Orange Protein Gel Stain

  • Phosphate-buffered saline (PBS)

  • Real-time PCR instrument

Protocol:

  • Prepare a master mix containing NK1 enzyme and SYPRO™ Orange dye in PBS.

  • Aliquot the master mix into PCR tubes or a 96-well PCR plate.

  • Add HC1 or DMSO (vehicle control) to the respective tubes/wells.

  • Seal the plate/tubes and centrifuge briefly.

  • Place the samples in a real-time PCR instrument.

  • Run a melt curve experiment, gradually increasing the temperature from 25 °C to 95 °C.

  • Monitor the fluorescence of the SYPRO™ Orange dye.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, corresponding to the peak of the first derivative of the melt curve. A positive shift in Tm indicates ligand binding.

Data Presentation:

CompoundTargetConcentration (µM)ΔTm (°C)
HC1NK110+ 5.2
DMSONK1-0
Cellular Thermal Shift Assay (CETSA™)

Objective: To validate the engagement of HC1 with NK1 in intact cells.

Materials:

  • Cancer cell line expressing endogenous NK1 (e.g., HCT116)

  • HC1

  • Cell culture medium

  • PBS

  • Lysis buffer

  • Antibodies against NK1 and a loading control (e.g., GAPDH)

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Culture HCT116 cells to 80-90% confluency.

  • Treat the cells with HC1 or DMSO for 1 hour.

  • Harvest the cells and resuspend them in PBS.

  • Divide the cell suspension into aliquots and heat each aliquot to a different temperature (e.g., 40°C to 70°C) for 3 minutes.

  • Lyse the cells by freeze-thawing.

  • Separate the soluble fraction (containing folded, stable protein) from the precipitated fraction by centrifugation.

  • Analyze the soluble fraction by Western blotting using antibodies against NK1 and GAPDH.

  • Quantify the band intensities and plot the amount of soluble NK1 as a function of temperature for both HC1-treated and DMSO-treated cells. A shift in the melting curve to a higher temperature indicates target engagement.

Data Presentation:

TreatmentApparent Tm (°C)
DMSO52.1
HC1 (10 µM)57.5
NanoBRET™ Target Engagement Intracellular Kinase Assay

Objective: To quantify the intracellular binding affinity (EC50) of HC1 for NK1 in live cells.

Materials:

  • HEK293 cells

  • Plasmid encoding NK1-NanoLuc® fusion protein

  • NanoBRET™ Kinase Tracer

  • HC1

  • Opti-MEM® I Reduced Serum Medium

  • 96-well white plates

  • Luminometer

Protocol:

  • Co-transfect HEK293 cells with the NK1-NanoLuc® fusion plasmid.

  • After 24 hours, harvest the cells and resuspend them in Opti-MEM®.

  • Add the NanoBRET™ Kinase Tracer to the cell suspension.

  • Dispense the cell-tracer mix into the wells of a 96-well plate.

  • Add serial dilutions of HC1 to the wells.

  • Incubate at 37°C for 2 hours.

  • Add the NanoBRET™ substrate and read the luminescence at two wavelengths (450 nm and 600 nm).

  • Calculate the NanoBRET™ ratio (acceptor emission/donor emission).

  • Plot the NanoBRET™ ratio against the logarithm of the HC1 concentration to determine the EC50 value.

Data Presentation:

CompoundTargetCellular EC50 (nM)
HC1NK185.7
Downstream Pathway Modulation: Western Blot Analysis

Objective: To assess the effect of HC1 on the NK1 signaling pathway by measuring the phosphorylation of the downstream substrate, TFA.

Materials:

  • Cancer cell line (e.g., HCT116)

  • HC1

  • Growth factor (to stimulate the pathway)

  • Lysis buffer

  • Antibodies against phospho-TFA, total TFA, and a loading control

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Seed HCT116 cells and allow them to attach overnight.

  • Starve the cells in serum-free medium for 12-16 hours.

  • Pre-treat the cells with various concentrations of HC1 for 1 hour.

  • Stimulate the cells with a growth factor for 15 minutes.

  • Lyse the cells and collect the protein lysates.

  • Perform Western blot analysis using antibodies against phospho-TFA and total TFA.

  • Quantify the band intensities and normalize the phospho-TFA signal to the total TFA signal.

Data Presentation:

HC1 Concentration (nM)p-TFA / Total TFA (Normalized)
01.00
100.75
500.42
1000.15
5000.05

Conclusion

The protocols described in this application note provide a comprehensive framework for evaluating the target engagement of the novel compound this compound (HC1). By employing a combination of biochemical and cell-based assays, researchers can confirm direct binding to the putative target, quantify intracellular affinity, and assess the functional consequences of target engagement on downstream signaling pathways. These studies are critical for the preclinical characterization and advancement of novel therapeutic candidates.

Application Notes and Protocols for Imidazo[1,2-a]pyrazine Derivatives in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Application of Imidazo[1,2-a]pyrazine Derivatives in Fluorescence Microscopy

Audience: Researchers, scientists, and drug development professionals.

Note: The specific compound with the molecular formula C23H22FN5OS has not been documented as a fluorescent probe in the reviewed scientific literature. However, its core chemical structure contains the imidazo[1,2-a]pyrazine scaffold. This heterocyclic system is known to be a versatile fluorophore, and its derivatives have been developed for various applications in fluorescence microscopy. These application notes and protocols are therefore based on the known properties and uses of this class of compounds.

Introduction to Imidazo[1,2-a]pyrazine Fluorophores

Imidazo[1,2-a]pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities and favorable photophysical properties.[1] The fused ring system provides a rigid framework that can lead to high fluorescence quantum yields. The photophysical properties, such as excitation and emission wavelengths, can be readily tuned by chemical modification of the core structure.[1][2] This makes them attractive candidates for the development of novel fluorescent probes for bioimaging.

Derivatives of the related imidazo[1,2-a]pyridine scaffold have also been extensively studied and have shown promise as fluorescent probes for the detection of metal ions, nerve agents, and for cellular imaging.[3][4] The principles and protocols outlined here are largely applicable to both imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine-based probes.

Data Presentation: Photophysical Properties of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the photophysical properties of selected imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives from the literature. This data illustrates the tunability of their fluorescence characteristics.

Compound IDSolventExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)Reference
Imidazo[1,2-a]pyrazine Derivatives
Compound 10iAcetonitrileNot specified~850Not specifiedNot specified[1][2]
Imidazo[1,2-a]pyridine Derivatives
Compound 7aVarious250-254395~141-145Not specifiedA Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines
Compound 7dVarious250-254401~147-151Not specifiedA Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines
Compound 7eVarious250-254428~174-178Not specifiedA Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines
Compound 7fVarious250-254398~144-148Not specifiedA Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines
Compound 7gVarious250-254400~146-150Not specifiedA Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines
Series 5dCH2Cl2Not specifiedBlue regionNot specified0.22-0.61A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines

Experimental Protocols

General Protocol for Live Cell Imaging with Imidazo[1,2-a]pyrazine-Based Probes

This protocol provides a general guideline for staining and imaging live cells with a hypothetical imidazo[1,2-a]pyrazine-based fluorescent probe. Optimization of probe concentration, incubation time, and imaging parameters will be required for each specific probe and cell type.

Materials:

  • Imidazo[1,2-a]pyrazine-based fluorescent probe

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium

  • Cells plated on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Probe Stock Solution Preparation:

    • Prepare a 1-10 mM stock solution of the imidazo[1,2-a]pyrazine probe in anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light and moisture.

  • Cell Preparation:

    • Plate cells on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide, or coverslip) and culture until they reach the desired confluency (typically 50-70%).

  • Staining:

    • Prepare a working solution of the probe by diluting the stock solution in pre-warmed complete cell culture medium or PBS to the final desired concentration (typically in the range of 1-10 µM).

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time should be determined experimentally.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound probe.

  • Imaging:

    • Add fresh pre-warmed imaging buffer (e.g., PBS or phenol red-free medium) to the cells.

    • Image the cells using a fluorescence microscope equipped with a filter set that is appropriate for the excitation and emission wavelengths of the probe.

    • Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.

Protocol for Fixed Cell Staining

Materials:

  • Live cells stained according to the protocol above

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with or without a nuclear counterstain (e.g., DAPI)

Procedure:

  • Staining:

    • Stain live cells with the imidazo[1,2-a]pyrazine probe as described in the live-cell imaging protocol.

  • Fixation:

    • After staining, remove the washing buffer and add 4% PFA in PBS to the cells.

    • Incubate for 10-15 minutes at room temperature.

  • Washing:

    • Remove the PFA solution and wash the cells three times with PBS for 5 minutes each.

  • Mounting:

    • Mount the coverslip onto a microscope slide using a suitable mounting medium. If desired, a mounting medium containing a nuclear counterstain like DAPI can be used.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Imaging:

    • Image the fixed cells using a fluorescence microscope with the appropriate filter sets.

Visualizations

Synthesis of Imidazo[1,2-a]pyrazine Derivatives

The synthesis of imidazo[1,2-a]pyrazine derivatives can often be achieved through a one-pot, three-component reaction, which is an efficient method for generating molecular diversity.[1][5]

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Aminopyrazine 2-Aminopyrazine One-Pot Synthesis One-Pot Synthesis 2-Aminopyrazine->One-Pot Synthesis Aldehyde Aldehyde Aldehyde->One-Pot Synthesis Isocyanide Isocyanide Isocyanide->One-Pot Synthesis Imidazo[1,2-a]pyrazine Derivative Imidazo[1,2-a]pyrazine Derivative One-Pot Synthesis->Imidazo[1,2-a]pyrazine Derivative Cyclocondensation

Caption: General workflow for the synthesis of imidazo[1,2-a]pyrazine derivatives.

Application as a "Turn-On" Fluorescent Sensor

Many fluorescent probes based on the imidazo[1,2-a]pyrazine scaffold are designed to be "turn-on" sensors. In their initial state, they are weakly fluorescent. Upon binding to a specific analyte, a conformational change or chemical reaction occurs, leading to a significant increase in fluorescence intensity.

G cluster_probe Probe State cluster_analyte Analyte cluster_complex Sensing Event Probe Imidazo[1,2-a]pyrazine Probe (Low Fluorescence) Complex Probe-Analyte Complex (High Fluorescence) Probe->Complex Binding/ Reaction Analyte Target Analyte (e.g., Metal Ion, Small Molecule) Analyte->Complex

Caption: Mechanism of a "turn-on" imidazo[1,2-a]pyrazine fluorescent sensor.

Conclusion

While the specific compound this compound is not a known fluorescent probe, its core imidazo[1,2-a]pyrazine structure is a promising scaffold for the development of novel fluorescent tools. The tunability of the photophysical properties of this class of compounds, coupled with their potential for sensing specific analytes, makes them a valuable area for further research in the field of fluorescence microscopy and drug development. The protocols and information provided here serve as a general guide for researchers interested in exploring the potential of imidazo[1,2-a]pyrazine derivatives in their own work.

References

Application Notes and Protocols for C₁₇H₁₄F₃N₃O₂S (Celecoxib) as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the sulfonamide-containing compound, Celecoxib (C₁₇H₁₄F₃N₃O₂S), as a potent inhibitor of carbonic anhydrases (CAs), in addition to its well-established role as a selective cyclooxygenase-2 (COX-2) inhibitor. This document outlines the compound's characteristics, its mechanism of action against CAs, relevant signaling pathways, and detailed protocols for assessing its inhibitory activity. While the initially requested molecular formula C23H22FN5OS does not correspond to a well-characterized enzyme inhibitor in publicly available literature, Celecoxib serves as a structurally relevant and extensively studied alternative.

1. Compound Profile: Celecoxib

  • IUPAC Name: 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide[1][2]

  • Molecular Formula: C₁₇H₁₄F₃N₃O₂S[2][3][4]

  • Molecular Weight: 381.37 g/mol [3][5]

  • CAS Number: 169590-42-5[1][2][4]

  • Synonyms: Celebrex, SC-58635[1][2]

Chemical Structure:

Chemical structure of Celecoxib

Figure 1: Chemical Structure of Celecoxib.

2. Overview of Enzyme Inhibition

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is involved in pain and inflammation.[1][6] However, due to the presence of an unsubstituted sulfonamide moiety in its structure, Celecoxib has been identified as a potent inhibitor of various carbonic anhydrase (CA) isoforms.[7][8][9] This "off-target" activity presents opportunities for exploring its therapeutic potential in other areas, such as glaucoma and cancer, where CAs play a crucial role.[10][11][12]

3. Quantitative Data: Inhibitory Potency of Celecoxib

The inhibitory activity of Celecoxib against both its primary target (COX-2) and various carbonic anhydrase isoforms is summarized below.

Enzyme TargetInhibitorIC₅₀ / KᵢSpeciesAssay MethodReference
Cyclooxygenase-2 (COX-2)Celecoxib40 nM (IC₅₀)HumanIn vitro PG production[13]
Cyclooxygenase-2 (COX-2)Celecoxib50 nM (IC₅₀)HumanLC-MS-MS[14]
Cyclooxygenase-1 (COX-1)Celecoxib30 µM (IC₅₀)OvineLC-MS-MS[14]
Carbonic Anhydrase I (CA I)CelecoxibNanomolar range (Kᵢ)HumanEnzyme kinetics[9]
Carbonic Anhydrase II (CA II)CelecoxibNanomolar range (Kᵢ)HumanEnzyme kinetics[7][9]
Carbonic Anhydrase IV (CA IV)CelecoxibNanomolar range (Kᵢ)HumanEnzyme kinetics[9]
Carbonic Anhydrase IX (CA IX)CelecoxibNanomolar range (Kᵢ)HumanEnzyme kinetics[9]

4. Signaling Pathways

4.1. Carbonic Anhydrase Inhibition in Glaucoma

Carbonic anhydrase inhibitors are a mainstay in the treatment of glaucoma.[12][15] They act by reducing the production of aqueous humor in the ciliary body of the eye, which in turn lowers intraocular pressure (IOP), a major risk factor for glaucomatous optic nerve damage.[11][12] Several CA isoforms, including CA II, are involved in the secretion of bicarbonate ions, which drives fluid transport.[11] Inhibition of these CAs disrupts this process, leading to a decrease in aqueous humor formation.[12][16]

G Carbonic Anhydrase Signaling in Aqueous Humor Production CiliaryEpithelium Ciliary Epithelium CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase (CA II) CO2_H2O->CA Catalysis H2CO3 H₂CO₃ HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H AqueousHumor Aqueous Humor Secretion HCO3_H->AqueousHumor Drives CA->H2CO3 Celecoxib Celecoxib Celecoxib->CA Inhibits IOP Intraocular Pressure (IOP) AqueousHumor->IOP Maintains

A diagram of the role of Carbonic Anhydrase in glaucoma.

4.2. Carbonic Anhydrase in Cancer

Certain carbonic anhydrase isoforms, particularly the transmembrane CA IX and CA XII, are overexpressed in many types of solid tumors and are associated with tumor progression and metastasis.[10][17][18] These enzymes help maintain a neutral intracellular pH while promoting an acidic tumor microenvironment, which facilitates tumor cell invasion and proliferation.[17][19] By inhibiting these CAs, compounds like Celecoxib can potentially disrupt the pH balance in cancer cells, leading to apoptosis and reduced tumor growth.[8][10]

G Role of Carbonic Anhydrase IX/XII in Tumor Acidosis cluster_cell Tumor Cell Intracellular Intracellular Space (pH ~7.2-7.4) Metabolism Anaerobic Metabolism CO2_H2O_in CO₂ + H₂O Metabolism->CO2_H2O_in CA_IX_XII CA IX / XII CO2_H2O_in->CA_IX_XII Hydration H_out H⁺ CA_IX_XII->H_out Extrusion Extracellular Extracellular Space (Acidic pH) H_out->Extracellular TumorProgression Tumor Progression & Invasion Extracellular->TumorProgression Promotes Celecoxib Celecoxib Celecoxib->CA_IX_XII Inhibits

A diagram showing Carbonic Anhydrase's role in cancer.

5. Experimental Protocols

5.1. Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydration Method

This protocol describes a common method for measuring the inhibition of carbonic anhydrase activity.[20][21][22] The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which results in a pH change monitored by a pH indicator.

G Workflow for Stopped-Flow Carbonic Anhydrase Inhibition Assay Prep Prepare Reagents: - Buffer with pH indicator - Enzyme solution - Inhibitor solution (Celecoxib) - CO₂-saturated water Mix Rapidly Mix in Stopped-Flow Apparatus: - Syringe A: Enzyme + Inhibitor - Syringe B: CO₂-saturated water Prep->Mix Monitor Monitor Absorbance Change of pH Indicator over Time Mix->Monitor Analyze Calculate Initial Reaction Rate Monitor->Analyze Determine Determine IC₅₀ or Kᵢ Analyze->Determine

A workflow for a stopped-flow carbonic anhydrase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer (e.g., 20 mM Tris, pH 8.3) containing a pH indicator (e.g., 100 µM phenol red).[23]

    • Enzyme Solution: Prepare a stock solution of the desired human carbonic anhydrase isoform in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme.

    • Inhibitor Stock Solution: Prepare a stock solution of Celecoxib in a suitable solvent (e.g., DMSO).

    • CO₂ Solution: Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.[23]

  • Instrumentation:

    • Set up a stopped-flow spectrophotometer to monitor the absorbance of the pH indicator at its λmax (e.g., 570 nm for phenol red).[23]

  • Assay Procedure:

    • Uninhibited Reaction (Control):

      • Load one syringe of the stopped-flow instrument with the enzyme solution in the assay buffer.

      • Load the second syringe with the CO₂-saturated water.

      • Initiate the reaction by rapidly mixing the contents of the two syringes.

      • Record the change in absorbance over time to determine the initial rate of the uncatalyzed reaction.

    • Inhibited Reaction:

      • Prepare a series of dilutions of the Celecoxib stock solution in the assay buffer.

      • For each inhibitor concentration, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes).

      • Load the enzyme-inhibitor mixture into one syringe and the CO₂-saturated water into the other.

      • Initiate the reaction and record the initial rate as described above.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve. The Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the mechanism of inhibition is known.

While a compound with the precise molecular formula this compound is not prominently described as an enzyme inhibitor in the scientific literature, the structurally related and well-characterized drug Celecoxib (C₁₇H₁₄F₃N₃O₂S) serves as an excellent case study. Its dual inhibitory action on COX-2 and various carbonic anhydrase isoforms highlights the potential for drug repositioning and the exploration of "off-target" effects for new therapeutic applications. The provided protocols and pathway diagrams offer a framework for researchers to investigate the enzyme inhibitory properties of sulfonamide-containing compounds.

References

Application Notes and Protocols for Protein Binding Assays of Fedratinib, a Selective JAK2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for conducting protein binding assays with Fedratinib, a potent and selective inhibitor of Janus kinase 2 (JAK2). While the initial query referenced the molecular formula C23H22FN5OS, a well-characterized compound with this specific formula and publicly available binding data could not be identified. Therefore, we have selected Fedratinib as a representative and clinically relevant ATP-competitive inhibitor to illustrate the principles and methodologies of protein binding assays for protein kinase inhibitors.[1][2] Fedratinib is an FDA-approved therapeutic for myelofibrosis, a myeloproliferative neoplasm characterized by dysregulated JAK-STAT signaling.[1][3]

Understanding the binding characteristics of a small molecule inhibitor to its protein target is a cornerstone of drug discovery and development.[4][5] This document outlines the underlying signaling pathway, provides detailed protocols for both biochemical and cell-based assays, and presents quantitative binding data for Fedratinib.

Target Pathway: The JAK-STAT Signaling Pathway

Fedratinib exerts its therapeutic effect by inhibiting JAK2, a non-receptor tyrosine kinase.[6][7] JAK2 is a critical component of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival.[8][9] In normal physiology, this pathway is tightly regulated. However, in diseases like myelofibrosis, mutations, such as the JAK2 V617F mutation, lead to constitutive activation of JAK2 and aberrant downstream signaling.[10] Fedratinib's inhibition of JAK2 blocks the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins, thereby interrupting this pathological signaling cascade.[6][10]

JAK_STAT_Signaling_Pathway Figure 1: Simplified JAK-STAT Signaling Pathway and Inhibition by Fedratinib cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binding JAK2_inactive JAK2 (inactive) Cytokine_Receptor->JAK2_inactive Recruitment & Dimerization JAK2_active JAK2 (active) (p-JAK2) JAK2_inactive->JAK2_active Autophosphorylation STAT_inactive STAT (inactive) JAK2_active->STAT_inactive Phosphorylation STAT_active STAT (active) (p-STAT) STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer Dimerization Gene_Expression Target Gene Expression STAT_dimer->Gene_Expression Nuclear Translocation & DNA Binding Fedratinib Fedratinib Fedratinib->JAK2_active Inhibition

Caption: Figure 1: Simplified JAK-STAT Signaling Pathway and Inhibition by Fedratinib.

Quantitative Binding Data

The binding affinity and inhibitory potency of Fedratinib against JAK2 and other kinases have been determined through various biochemical assays. This data is crucial for understanding its selectivity and mechanism of action.

Target KinaseAssay TypePotency (IC50)Selectivity vs. JAK1Selectivity vs. JAK3Reference
JAK2 Enzymatic Assay6 nM--[1]
JAK2 V617F Enzymatic AssayPotent Inhibition--[2]
FLT3 Enzymatic Assay25 nM--[1]
RET Enzymatic Assay17 nM--[1]
JAK1 Enzymatic Assay-35-fold-[2]
JAK3 Enzymatic Assay169 nM-334-fold[1][2]

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for other small molecule kinase inhibitors with appropriate modifications.

Protocol 1: Biochemical Kinase Inhibition Assay (Fluorescence Polarization)

This assay measures the direct inhibition of JAK2 kinase activity by Fedratinib in a purified system. It is based on the competition between the inhibitor and a fluorescently labeled tracer for the ATP binding site of the kinase.

Biochemical_Assay_Workflow Figure 2: Workflow for a Fluorescence Polarization-based Kinase Assay Start Start Prepare_Reagents Prepare Reagents: - Recombinant JAK2 Enzyme - Fluorescent Tracer - Fedratinib Dilution Series - Assay Buffer Start->Prepare_Reagents Plate_Setup Plate Setup (384-well): - Add Fedratinib dilutions - Add JAK2 enzyme Prepare_Reagents->Plate_Setup Incubate_1 Incubate at RT (e.g., 30 min) Plate_Setup->Incubate_1 Add_Tracer Add Fluorescent Tracer Incubate_1->Add_Tracer Incubate_2 Incubate at RT (e.g., 60 min) Add_Tracer->Incubate_2 Measure_FP Measure Fluorescence Polarization (FP) Incubate_2->Measure_FP Data_Analysis Data Analysis: - Plot FP vs. [Fedratinib] - Calculate IC50 Measure_FP->Data_Analysis End End Data_Analysis->End

Caption: Figure 2: Workflow for a Fluorescence Polarization-based Kinase Assay.

Materials:

  • Recombinant human JAK2 enzyme (e.g., from BPS Bioscience)

  • Fluorescently labeled ATP binding site tracer (probe)

  • Fedratinib

  • Kinase assay buffer

  • 384-well microplates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of Fedratinib in DMSO, followed by a further dilution in kinase assay buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the recombinant JAK2 enzyme to the working concentration in kinase assay buffer.

  • Assay Reaction:

    • Add the diluted Fedratinib or vehicle (DMSO) to the wells of the 384-well plate.

    • Add the diluted JAK2 enzyme to each well.

    • Incubate at room temperature for 30 minutes to allow for compound binding.

  • Tracer Addition: Add the fluorescent tracer to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement: Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the tracer by Fedratinib. Plot the fluorescence polarization signal against the logarithm of the Fedratinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Phospho-STAT Assay (Western Blot)

This assay determines the ability of Fedratinib to inhibit JAK2 activity within a cellular context by measuring the phosphorylation of its downstream target, STAT5.

Cell_Based_Assay_Workflow Figure 3: Workflow for a Cell-Based Phospho-STAT Western Blot Assay Start Start Cell_Culture Culture JAK2-dependent cells (e.g., HEL 92.1.7) Start->Cell_Culture Compound_Treatment Treat cells with Fedratinib dilution series for a set time Cell_Culture->Compound_Treatment Cell_Lysis Lyse cells to extract proteins Compound_Treatment->Cell_Lysis Protein_Quantification Quantify total protein concentration Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot Transfer proteins to a membrane SDS_PAGE->Western_Blot Antibody_Incubation Incubate with primary antibodies (anti-pSTAT5, anti-total STAT5) Western_Blot->Antibody_Incubation Secondary_Antibody Incubate with HRP-conjugated secondary antibody Antibody_Incubation->Secondary_Antibody Detection Detect signal using chemiluminescence Secondary_Antibody->Detection Data_Analysis Quantify band intensities and calculate IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: Figure 3: Workflow for a Cell-Based Phospho-STAT Western Blot Assay.

Materials:

  • Human erythroleukemia cell line (e.g., HEL 92.1.7, which harbors the JAK2 V617F mutation)

  • Cell culture medium and supplements

  • Fedratinib

  • Lysis buffer

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibodies: anti-phospho-STAT5 (pSTAT5) and anti-total STAT5

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture HEL 92.1.7 cells to the desired density.

    • Treat the cells with a serial dilution of Fedratinib or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Protein Extraction:

    • Harvest the cells and wash with cold PBS.

    • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against pSTAT5 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT5 to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for pSTAT5 and total STAT5. Normalize the pSTAT5 signal to the total STAT5 signal for each sample. Plot the normalized pSTAT5 signal against the logarithm of the Fedratinib concentration to determine the IC50 value.[11]

Conclusion

The provided application notes and protocols offer a robust framework for assessing the protein binding characteristics of Fedratinib and other kinase inhibitors. By employing these biochemical and cell-based assays, researchers can obtain critical data on inhibitor potency, selectivity, and mechanism of action, which are essential for advancing drug discovery and development programs.

References

Application Notes and Protocols for Studying the Effects of a Tyrosine Kinase Inhibitor (TKI) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The molecular formula C23H22FN5OS does not correspond to a publicly recognized pharmaceutical agent with established research protocols. To provide comprehensive and actionable guidance, these application notes and protocols are based on a well-characterized tyrosine kinase inhibitor, Imatinib, which is extensively studied in various animal models of cancer. These protocols can be adapted for a novel compound with a similar proposed mechanism of action.

Introduction

This document provides detailed application notes and experimental protocols for the in vivo evaluation of a tyrosine kinase inhibitor (TKI). The primary focus is on assessing the compound's anti-tumor efficacy, pharmacokinetic profile, and mechanism of action in relevant animal models. The protocols outlined below are foundational for preclinical drug development and can be adapted based on the specific cancer type and research questions.

Animal Models

The selection of an appropriate animal model is critical for obtaining translatable data. Both xenograft and genetically engineered mouse (GEM) models are commonly employed.

  • Xenograft Models: These models involve the subcutaneous or orthotopic implantation of human cancer cell lines or patient-derived tumors into immunodeficient mice (e.g., nude, SCID, or NSG mice). They are useful for evaluating the direct anti-tumor activity of a compound.

  • Genetically Engineered Mouse (GEM) Models: GEM models are designed to mimic human cancers more closely by carrying specific genetic mutations that drive tumor development. These models have an intact immune system, allowing for the study of interactions between the compound, the tumor, and the host immune response.

Efficacy Studies in Xenograft Models

Cell Line-Derived Xenograft (CDX) Model Protocol

This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line and subsequent treatment with a TKI.

Materials:

  • Human cancer cell line (e.g., K562 for Chronic Myeloid Leukemia)

  • Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)

  • Matrigel® or similar basement membrane matrix

  • TKI compound

  • Vehicle solution (e.g., sterile water, PBS, or a specific formulation)

  • Calipers

  • Animal balance

  • Sterile syringes and needles

Protocol:

  • Cell Culture: Culture cancer cells to 80-90% confluency under standard conditions.

  • Cell Preparation: Harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length (L) and width (W) of the tumor with calipers. Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration: Administer the TKI or vehicle control daily via oral gavage or intraperitoneal injection.

  • Data Collection: Continue to measure tumor volume and body weight every 2-3 days.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period. Collect tumors and other relevant tissues for further analysis (e.g., histology, Western blot).

Data Presentation: Tumor Growth Inhibition

Summarize the efficacy data in a table for clear comparison.

Treatment GroupDose (mg/kg/day)Mean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 1500
TKI25800 ± 9546.7
TKI50450 ± 6070.0
TKI100200 ± 3586.7

Pharmacokinetic (PK) Studies

A pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the TKI.

Single-Dose Pharmacokinetic Protocol

Materials:

  • Healthy mice (e.g., C57BL/6, 6-8 weeks old)

  • TKI compound

  • Vehicle solution

  • Blood collection tubes (containing anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Dosing: Administer a single dose of the TKI to a cohort of mice via the intended clinical route (e.g., oral gavage).

  • Blood Sampling: Collect blood samples from a subset of mice (n=3 per time point) at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via retro-orbital or tail vein sampling.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the TKI.

  • Data Analysis: Calculate key pharmacokinetic parameters.

Data Presentation: Pharmacokinetic Parameters
ParameterUnitValue
Cmax (Maximum Concentration)ng/mL1500
Tmax (Time to Cmax)h1.5
AUC (0-24h) (Area Under the Curve)ng*h/mL9500
t1/2 (Half-life)h6.2

Signaling Pathway Analysis

Understanding the effect of the TKI on its target signaling pathway is crucial for mechanism of action studies.

Western Blot Protocol for Phospho-Protein Analysis

Materials:

  • Tumor tissue lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Western blot transfer system

  • Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-BCR-ABL, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction: Homogenize tumor tissues in lysis buffer and quantify the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies, and detect the signal using a chemiluminescent substrate.

Visualizations

Experimental Workflow for In Vivo Efficacy Study

G cluster_0 Preparation cluster_1 In Vivo cluster_2 Analysis cell_culture Cell Culture (e.g., K562) cell_prep Cell Preparation (1x10^7 cells/100µL) cell_culture->cell_prep implantation Subcutaneous Implantation cell_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization (Tumor Volume ~100mm³) tumor_growth->randomization treatment Treatment (TKI or Vehicle) randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint (Tumor Size Limit) monitoring->endpoint data_analysis Data Analysis (Tumor Growth Inhibition) monitoring->data_analysis tissue_collection Tissue Collection (Tumor, Plasma) endpoint->tissue_collection ex_vivo Ex Vivo Analysis (Western Blot, Histology) tissue_collection->ex_vivo

Caption: Workflow for a cell line-derived xenograft efficacy study.

Simplified BCR-ABL Signaling Pathway

G cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR STAT5 STAT5 BCR_ABL->STAT5 adhesion Decreased Adhesion BCR_ABL->adhesion TKI TKI (e.g., Imatinib) TKI->BCR_ABL proliferation Increased Proliferation RAS_RAF_MEK_ERK->proliferation survival Increased Survival PI3K_AKT_mTOR->survival STAT5->proliferation

Application Notes and Protocols for In Vivo Studies of Cmpd-XYZ (C23H22FN5OS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo formulation and evaluation of Cmpd-XYZ (C23H22FN5OS), a novel investigational compound. This document outlines detailed protocols for formulation, animal handling, pharmacokinetic analysis, and preliminary toxicity assessment. The provided methodologies and data serve as a foundational resource for researchers initiating preclinical in vivo studies with this compound. All quantitative data are summarized for clarity, and key experimental workflows are visualized to ensure procedural accuracy.

Compound Information

  • Compound ID: Cmpd-XYZ

  • Molecular Formula: this compound

  • Molecular Weight: 447.52 g/mol

  • Description: A synthetic small molecule with potential therapeutic applications. The exact mechanism of action is under investigation, with preliminary in vitro data suggesting modulation of inflammatory signaling pathways.

In Vivo Formulation Protocol

A proper formulation is critical for achieving desired exposure and ensuring the welfare of research animals. The following protocol is recommended for preparing Cmpd-XYZ for oral (PO) and intravenous (IV) administration in murine models.

Materials:

  • Cmpd-XYZ powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator

Protocol for Oral (PO) Formulation (10 mg/mL):

  • Weigh the required amount of Cmpd-XYZ powder and place it in a sterile conical tube.

  • Add DMSO to constitute 10% of the final volume and vortex until the compound is fully dissolved.

  • Add PEG400 to constitute 40% of the final volume and vortex thoroughly.

  • Add Tween 80 to constitute 5% of the final volume and vortex until the solution is homogenous.

  • Add saline to reach the final desired volume and vortex extensively.

  • Visually inspect the solution for any precipitation. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.

  • Prepare the formulation fresh on the day of the experiment.

Protocol for Intravenous (IV) Formulation (2 mg/mL):

  • Weigh the required amount of Cmpd-XYZ powder and place it in a sterile conical tube.

  • Add DMSO to constitute 5% of the final volume and vortex until fully dissolved.

  • Slowly add saline while vortexing to reach the final desired volume.

  • Visually inspect for any precipitation. The final solution should be clear.

  • Filter the final solution through a 0.22 µm sterile filter before administration.

  • Prepare the formulation fresh on the day of the experiment.

Pharmacokinetic Studies in Mice

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Cmpd-XYZ.[1][2][3]

Experimental Design:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Group 1: Intravenous (IV) administration (2 mg/kg).

    • Group 2: Oral (PO) administration (10 mg/kg).

  • Sample Collection: Blood samples (approx. 20 µL) are collected via tail vein or saphenous vein at pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Analysis: Plasma concentrations of Cmpd-XYZ are determined using a validated LC-MS/MS method.

Table 1: Pharmacokinetic Parameters of Cmpd-XYZ in Mice

ParameterIV Administration (2 mg/kg)Oral Administration (10 mg/kg)
Cmax (ng/mL) 1520 ± 210850 ± 150
Tmax (h) 0.0831.0
AUClast (ngh/mL) 2850 ± 4504100 ± 620
AUCinf (ngh/mL) 2910 ± 4704250 ± 680
t1/2 (h) 3.5 ± 0.84.2 ± 1.1
Cl (mL/min/kg) 11.4 ± 2.1-
Vss (L/kg) 3.2 ± 0.6-
Oral Bioavailability (%) -29.2

Data are presented as mean ± SD.

Experimental Workflow for Pharmacokinetic Study

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Processing cluster_analysis Analysis prep_formulation Formulation Preparation (IV & PO) admin_iv IV Dosing (2 mg/kg) prep_formulation->admin_iv admin_po PO Dosing (10 mg/kg) prep_formulation->admin_po prep_animals Animal Acclimatization prep_animals->admin_iv prep_animals->admin_po sampling Serial Blood Sampling admin_iv->sampling admin_po->sampling processing Plasma Separation sampling->processing storage Storage at -80°C processing->storage lcms LC-MS/MS Analysis storage->lcms pk_calc Pharmacokinetic Parameter Calculation lcms->pk_calc

Caption: Workflow for the in vivo pharmacokinetic evaluation of Cmpd-XYZ.

Preliminary In Vivo Toxicity Assessment

A preliminary toxicity study is crucial to identify potential adverse effects and determine a safe dose range for subsequent efficacy studies.[4]

Experimental Design:

  • Animals: Male and female Sprague-Dawley rats, 7-8 weeks old.

  • Groups:

    • Group 1: Vehicle control (formulation vehicle).

    • Group 2: Low dose Cmpd-XYZ (e.g., 10 mg/kg).

    • Group 3: Mid dose Cmpd-XYZ (e.g., 30 mg/kg).

    • Group 4: High dose Cmpd-XYZ (e.g., 100 mg/kg).

  • Administration: Daily oral gavage for 7 days.

  • Endpoints:

    • Clinical observations (daily).

    • Body weight measurements (daily).

    • Clinical pathology (hematology and serum chemistry) at termination.

    • Gross necropsy and organ weight analysis at termination.

Table 2: Summary of Preliminary Toxicity Findings

ParameterVehicle ControlLow Dose (10 mg/kg)Mid Dose (30 mg/kg)High Dose (100 mg/kg)
Mortality 0/60/60/61/6 (Male)
Body Weight Change (%) +5.2 ± 1.5+4.8 ± 1.8+2.1 ± 2.5-3.5 ± 3.1**
Key Clinical Observations NoneNoneMild lethargyModerate lethargy, piloerection
Serum ALT (U/L) 35 ± 840 ± 1265 ± 20150 ± 45**
Serum CRE (mg/dL) 0.5 ± 0.10.6 ± 0.20.7 ± 0.20.9 ± 0.3*

Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to vehicle control.

Experimental Workflow for Toxicity Study

G cluster_setup Study Setup cluster_dosing Dosing & Observation cluster_termination Termination & Analysis cluster_reporting Reporting setup_animals Animal Acclimatization & Grouping dosing Daily Oral Gavage (7 days) setup_animals->dosing setup_formulation Daily Formulation Preparation setup_formulation->dosing observations Daily Clinical Observations & Body Weight dosing->observations termination Euthanasia & Necropsy observations->termination blood_collection Blood Collection for Clinical Pathology termination->blood_collection organ_weights Organ Weight Measurement termination->organ_weights data_analysis Data Analysis blood_collection->data_analysis organ_weights->data_analysis final_report Final Report Generation data_analysis->final_report

Caption: Workflow for the preliminary 7-day in vivo toxicity assessment.

Proposed Signaling Pathway

Preliminary in vitro evidence suggests that Cmpd-XYZ may exert its effects through the modulation of the NRF2-KEAP1-ARE signaling pathway, a key regulator of cellular response to oxidative stress.[5]

Hypothesized Mechanism of Action

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CmpdXYZ Cmpd-XYZ KEAP1 KEAP1 CmpdXYZ->KEAP1 Inhibits Interaction NRF2 NRF2 KEAP1->NRF2 Binds & Sequesters Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase NRF2->Cul3 Recruitment Proteasome Proteasomal Degradation NRF2->Proteasome Degradation NRF2_n NRF2 NRF2->NRF2_n Translocation Ub Ubiquitination Cul3->Ub Ub->NRF2 ARE ARE NRF2_n->ARE Binds Transcription Gene Transcription ARE->Transcription Antioxidant_Genes Antioxidant & Detoxification Genes Transcription->Antioxidant_Genes

Caption: Hypothesized mechanism of Cmpd-XYZ via the NRF2-KEAP1-ARE pathway.

Conclusion

These application notes provide a foundational framework for conducting in vivo studies with Cmpd-XYZ. The provided protocols for formulation, pharmacokinetics, and preliminary toxicity assessment are designed to be readily implemented. The summarized data and visual workflows offer clear guidance for experimental design and execution. Further studies are warranted to fully elucidate the efficacy and safety profile of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing C23H22FN5OS Reaction Yield

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide is based on a hypothetical synthetic route for C23H22FN5OS, as this specific molecule is not found in the current chemical literature. The troubleshooting advice and protocols are based on general principles of organic synthesis, particularly palladium-catalyzed cross-coupling reactions, and are intended to serve as a practical guide for researchers facing similar challenges in small molecule synthesis.

Hypothetical Synthesis of this compound

For the purpose of this guide, we will consider the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction between a sulfonyl-containing aryl halide and a fluorinated heteroaromatic boronic acid.

Reaction Scheme:

Aryl-Br + HetAryl-B(OH)2 &#8594;[Pd Catalyst, Ligand, Base, Solvent, Heat]&#8592; Aryl-HetAryl (this compound)

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the synthesis of this compound?

A1: For a Suzuki-Miyaura coupling, a common starting point would be to use a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a phosphine ligand if not integral to the catalyst, an inorganic base like K₂CO₃ or Cs₂CO₃, and an ethereal solvent such as 1,4-dioxane or a polar aprotic solvent like DMF. The reaction is typically heated.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A small aliquot of the reaction mixture can be taken at regular intervals, quenched, and analyzed to observe the consumption of starting materials and the formation of the product.

Q3: What are the common side products in this type of reaction?

A3: Common side products in Suzuki-Miyaura couplings include homocoupling of the boronic acid (HetAryl-HetAryl), debromination of the aryl bromide to produce the corresponding arene, and protodeboronation of the boronic acid.

Q4: My product appears to be insoluble in common organic solvents. How can I purify it?

A4: If the product has low solubility, purification can be challenging. Techniques to consider include trituration with a solvent in which the impurities are soluble, or column chromatography using a highly polar solvent system or a specialized stationary phase. In some cases, recrystallization from a high-boiling point solvent might be possible.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst that is more air-stable. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst decomposition.
Incorrect Base or Solvent - Screen a variety of bases (e.g., K₃PO₄, CsF) and solvents (e.g., toluene, THF, DMF). The choice of base and solvent can significantly impact the reaction rate and yield.[1]
Low Reaction Temperature - Increase the reaction temperature in increments of 10-20 °C. Some Suzuki couplings require higher temperatures to proceed at a reasonable rate.[1]
Poor Quality of Boronic Acid - Boronic acids can degrade over time, especially if exposed to moisture. Use freshly purchased or purified boronic acid. - Consider using a boronate ester (e.g., a pinacol ester) which can be more stable.
Presence of Water or Oxygen - Use anhydrous solvents and degas the reaction mixture prior to adding the catalyst. This can be done by bubbling an inert gas through the solvent or by several freeze-pump-thaw cycles.
Issue 2: Incomplete Conversion of Starting Materials
Potential Cause Troubleshooting Steps
Insufficient Catalyst Loading - Increase the catalyst loading from 1-2 mol% to 5 mol%.[1]
Reaction Time is Too Short - Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed.
Equilibrium is Reached - If the reaction appears to have stalled, a change in conditions may be necessary. Consider a different ligand, base, or solvent to shift the equilibrium towards the product.
Issue 3: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps
Homocoupling of Boronic Acid - This is often caused by the presence of oxygen. Ensure thorough degassing of the reaction mixture. - Lowering the reaction temperature may also reduce the rate of homocoupling.
Debromination of Aryl Halide - This can occur if there are sources of hydride in the reaction. Ensure the solvent and reagents are pure. - Using a less polar solvent may sometimes suppress this side reaction.

Data Presentation: Catalyst and Solvent Screen

The following table summarizes hypothetical results from an optimization screen for the synthesis of this compound.

Entry Pd Catalyst (mol%) Ligand Base Solvent Temp (°C) Yield (%)
1Pd(PPh₃)₄ (2)NoneK₂CO₃Dioxane/H₂O10045
2PdCl₂(dppf) (2)NoneK₂CO₃Dioxane/H₂O10065
3Pd(OAc)₂ (2)SPhosK₃PO₄Toluene11082
4Pd(OAc)₂ (2)XPhosK₃PO₄Toluene11091
5Pd(OAc)₂ (2)XPhosCs₂CO₃Dioxane10088
6Pd(OAc)₂ (2)XPhosK₃PO₄DMF12075

Experimental Protocols

General Procedure for the Synthesis of this compound

To a dry Schlenk flask under an inert atmosphere of argon is added the aryl bromide (1.0 eq), the heteroaromatic boronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq). The flask is evacuated and backfilled with argon three times. Anhydrous, degassed solvent (e.g., toluene) is added, followed by the ligand (e.g., XPhos, 0.04 eq) and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq). The reaction mixture is then heated to the desired temperature (e.g., 110 °C) with stirring for the specified time (e.g., 12-24 hours), while monitoring by TLC or HPLC.

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl-Br, Boronic Acid, and Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Ligand and Pd Catalyst solvent->catalyst heat Heat and Stir catalyst->heat monitor Monitor by TLC/HPLC heat->monitor quench Cool and Quench monitor->quench extract Aqueous Workup quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure this compound purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Logic cluster_incomplete Incomplete Conversion cluster_byproducts Byproduct Formation start Low Reaction Yield check_conversion Is Starting Material Consumed? start->check_conversion increase_temp Increase Temperature check_conversion->increase_temp No degas Ensure Rigorous Degassing check_conversion->degas Yes increase_time Increase Reaction Time increase_temp->increase_time change_catalyst Change Catalyst/Ligand increase_time->change_catalyst check_reagents Check Reagent Purity degas->check_reagents purification Optimize Purification check_reagents->purification

Caption: A logical flow diagram for troubleshooting low reaction yield.

References

Technical Support Center: Purification of C23H22FN5OS (Gefitinib)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of C23H22FN5OS, commonly known as Gefitinib.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities encountered during the synthesis of Gefitinib?

A1: During the synthesis of Gefitinib, several process-related impurities can arise. These are often starting materials, intermediates, or by-products of side reactions. Common impurities include:

  • N-alkylated impurities: These can form during the final etherification step. An example is N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazoline-4-amine.[1][2]

  • Isomeric impurities: These can result from non-selective reactions in earlier synthetic steps, such as the demethylation of 6,7-dimethoxy quinazolin-4-one.[2]

  • Unreacted intermediates: Starting materials and intermediates from previous steps may carry over into the final crude product.

  • Degradation products: Gefitinib can degrade under stress conditions like acid, base, and oxidation.[3]

Q2: My crude Gefitinib has a low purity (<95%). What is the best initial purification strategy?

A2: For crude Gefitinib with relatively low purity, a combination of an acid/base wash followed by recrystallization is often a good starting point. The basic nitrogen atoms in the Gefitinib structure (on the quinazoline ring and the morpholine ring) allow for the formation of a salt, which can help remove non-basic impurities. Following the wash, recrystallization can significantly improve purity.

Q3: I am struggling with the recrystallization of Gefitinib. What are some common issues and their solutions?

A3: Recrystallization can be challenging. Here are some common problems and potential solutions:

  • Oiling out: The compound separates as a liquid instead of forming crystals. This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute.

    • Solution: Add a small amount of additional solvent to the hot solution to decrease saturation. Ensure the cooling process is slow. You can also try a different solvent system with a lower boiling point.

  • No crystal formation: The compound remains dissolved even after cooling.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. Alternatively, add a seed crystal of pure Gefitinib. If these methods fail, you may have used too much solvent; in that case, evaporate some of the solvent and try to cool again.

  • Poor recovery: The yield of pure crystals is low.

    • Solution: You may have used too much solvent. After filtering the first crop of crystals, you can concentrate the mother liquor and cool it again to obtain a second crop. Be aware that the second crop may be less pure than the first.

  • Crystals are colored: The presence of colored impurities.

    • Solution: You can try treating the hot solution with activated charcoal before the filtration step. The charcoal will adsorb many colored impurities.

Q4: Which solvent systems are recommended for the recrystallization of Gefitinib?

A4: Several solvent systems have been reported for the recrystallization of Gefitinib. The choice of solvent will depend on the impurity profile of your crude product. It is often a matter of empirical testing to find the optimal system. Some reported solvents include:

  • Ethanol

  • Ethanol/water mixture

  • Toluene/methanol mixture

  • Ethyl acetate

  • Isopropanol

  • Acetonitrile

  • Methyl ethyl ketone

A good starting point is often a single solvent like ethanol or a binary mixture like ethanol/water or toluene/methanol.

Q5: When should I consider using column chromatography for Gefitinib purification?

A5: Column chromatography is a more powerful purification technique than recrystallization and is particularly useful in the following scenarios:

  • Separating impurities with similar solubility: If recrystallization fails to remove certain impurities because their solubility properties are too similar to Gefitinib, column chromatography is a good alternative.

  • Removing N-alkylated and isomeric impurities: These types of impurities are often difficult to remove by recrystallization alone, and column chromatography is frequently recommended for their separation.[1][2]

  • Purifying small quantities of material: For small-scale purifications, column chromatography can be more efficient and result in a higher yield of pure product compared to multiple recrystallizations.

Q6: What are the recommended conditions for column chromatography of Gefitinib?

A6: A common stationary phase for the purification of organic compounds like Gefitinib is silica gel . The choice of mobile phase (eluent) is crucial for good separation. A typical starting point would be a mixture of a non-polar solvent and a more polar solvent. For Gefitinib, a mixture of dichloromethane (DCM) and methanol (MeOH) is a good choice.

  • To increase the polarity of the eluent (and thus elute the compound faster): Increase the proportion of methanol.

  • To decrease the polarity of the eluent (for better separation of less polar impurities): Decrease the proportion of methanol.

It is highly recommended to first determine the optimal eluent system using Thin Layer Chromatography (TLC) before running the column.

Data Presentation

Table 1: Analytical Methods for Purity Assessment of Gefitinib
ParameterHPLC Method 1HPLC Method 2
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm)SunFire C18 (250 x 4.6 mm, 5 µm)
Mobile Phase 130 mM Ammonium Acetate : Acetonitrile (63:37, v/v), pH 5.0Phosphate Buffer (pH 6.5) : Acetonitrile (30:70, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection 260 nm249 nm
Recovery of Gefitinib 98.26% - 99.90%Not Reported
LOD 0.012 - 0.033 µg/mL0.469 µg/mL
LOQ 0.04 - 0.10 µg/mL1.42 µg/mL
Reference [3][4]

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are for Gefitinib and its process-related impurities.

Experimental Protocols

Protocol 1: Recrystallization of Gefitinib

This protocol is a general guideline and may need to be optimized for your specific crude product.

  • Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol, or a mixture of toluene and methanol). The ideal solvent should dissolve Gefitinib well at high temperatures but poorly at low temperatures.

  • Dissolution: Place the crude Gefitinib in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until all the solid dissolves. If the solid does not dissolve completely, add small portions of hot solvent until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then bring the solution back to a boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography of Gefitinib

This protocol provides a general procedure for the purification of Gefitinib using silica gel chromatography.

  • TLC Analysis: Determine the appropriate eluent system by running TLC plates of your crude material with different solvent mixtures (e.g., varying ratios of DCM:MeOH). The ideal system will show good separation between Gefitinib and its impurities, with the Rf value of Gefitinib being around 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM). Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude Gefitinib in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to determine which fractions contain the pure Gefitinib.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude this compound AcidBase Acid/Base Wash Crude->AcidBase Initial Cleanup PurityCheck1 Purity Check (TLC/HPLC) AcidBase->PurityCheck1 Assess Purity Recrystallization Recrystallization PurityCheck2 Purity Check (HPLC) Recrystallization->PurityCheck2 Assess Purity ColumnChrom Column Chromatography PureProduct Pure this compound (API) ColumnChrom->PureProduct Fractions > 99.5% Purity PurityCheck1->Recrystallization < 99% Purity PurityCheck1->PureProduct > 99.5% Purity PurityCheck2->ColumnChrom < 99.5% Purity or Persistent Impurities PurityCheck2->PureProduct > 99.5% Purity

Caption: A typical workflow for the purification and quality control of this compound (Gefitinib).

References

Troubleshooting C23H22FN5OS solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with the research compound C23H22FN5OS.

Compound Profile: this compound

There is currently limited publicly available physicochemical data for this compound. Researchers are encouraged to perform in-house solubility testing to determine the optimal conditions for their specific experimental needs. The information below serves as a template for recording experimentally determined properties.

PropertyExperimentally Determined ValueNotes
Molecular Weight 447.52 g/mol Calculated from molecular formula.
Appearance To be determined (TBD)e.g., White crystalline solid
Melting Point TBDInfluences thermodynamic solubility.
pKa TBDCritical for pH-dependent solubility.
LogP TBDIndicator of lipophilicity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound is not dissolving in aqueous buffers. What should I do?

A1: Poor aqueous solubility is a common issue for complex organic molecules.[1] Here is a step-by-step approach to address this:

  • Prepare a Concentrated Stock Solution in an Organic Solvent: The recommended starting point is to create a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a powerful and widely used polar aprotic solvent that can dissolve a broad range of compounds.[2][3]

  • Serial Dilution into Aqueous Buffer: Once you have a clear stock solution in DMSO, you can perform serial dilutions into your aqueous buffer of choice to reach the desired final concentration. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around, while vortexing, to minimize precipitation.

  • Mind the Final Organic Solvent Concentration: For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity or off-target effects.

A common pitfall is the compound precipitating out of the aqueous solution upon dilution from the organic stock. If this occurs, consider the following:

  • Lower the Final Concentration: Your intended concentration may be above the kinetic solubility limit of the compound in that specific buffer.

  • pH Adjustment: If the compound has ionizable groups, its solubility will be pH-dependent.[4] Experiment with buffers at different pH values to find the optimal range.

  • Use of Co-solvents or Solubilizing Agents: In some cases, small amounts of co-solvents or non-ionic surfactants can be included in the final aqueous solution to enhance solubility.[1][5]

Q2: What are the best organic solvents for creating a stock solution of this compound?

A2: While specific data for this compound is unavailable, a standard panel of solvents should be tested to determine the most suitable one. The following table provides an example of how to structure your internal solubility testing.

Illustrative Solubility Data in Common Organic Solvents Note: The following data are for illustrative purposes only and should be experimentally verified for this compound.

SolventIllustrative Solubility (mg/mL) at 25°CNotes
Dimethyl Sulfoxide (DMSO) > 50A highly polar, aprotic solvent. An excellent first choice for creating stock solutions due to its ability to dissolve a wide range of compounds.[6][7]
Dimethylformamide (DMF) > 30Another polar, aprotic solvent. Can be a good alternative to DMSO.
Ethanol (EtOH) ~5A polar, protic solvent. May be suitable for some applications, but generally less effective for highly lipophilic compounds.
Methanol (MeOH) ~2Similar to ethanol but can be more effective for certain compounds.
Acetonitrile (ACN) < 1A polar, aprotic solvent commonly used in chromatography. Its utility as a primary solvent for stock solutions can be limited.
Q3: How does pH affect the solubility of this compound?

A3: The solubility of drugs with ionizable functional groups can be significantly influenced by pH.[4] Since the structure of this compound contains nitrogen atoms, it is likely to have basic properties and exhibit pH-dependent solubility.

  • For Weak Bases: Solubility will generally be higher at a lower pH (more acidic conditions) where the molecule becomes protonated (ionized).

  • For Weak Acids: Solubility will be higher at a higher pH (more basic conditions) where the molecule becomes deprotonated (ionized).

It is crucial to determine the pKa of your compound to predict its solubility profile across a pH range. The "shake-flask" method at various pH values is the standard for determining this experimentally.[8]

Illustrative pH-Dependent Aqueous Solubility Note: The following data are for illustrative purposes only and should be experimentally verified for this compound.

pH of Aqueous BufferIllustrative Solubility (µg/mL) at 25°CRationale (Assuming the compound is a weak base)
4.0 50At acidic pH, the basic nitrogen atoms are protonated, leading to higher solubility.
6.0 10As the pH approaches the pKa, the proportion of the ionized form decreases, reducing solubility.
7.4 (Physiological) < 1At physiological pH, the compound may be predominantly in its neutral, less soluble form.
9.0 < 0.1At basic pH, the compound is almost entirely in its neutral form, resulting in very low aqueous solubility.[8]
Q4: I am seeing inconsistent results in my assays. Could this be related to solubility?

A4: Yes, inconsistent results are a common consequence of poor solubility. If a compound precipitates in the assay medium, the actual concentration in solution will be lower and more variable than the nominal concentration.[9]

To troubleshoot this, you can use the following workflow:

G cluster_solutions Troubleshooting Steps start Inconsistent Assay Results check_sol Is the compound soluble at the final assay concentration? start->check_sol visual_insp Visually inspect for precipitate (Tyndall effect, microscopy) check_sol->visual_insp Initial Check quant_sol Quantify soluble fraction (e.g., HPLC-UV after centrifugation) visual_insp->quant_sol If precipitate is suspected is_soluble Is concentration consistent and sufficient? quant_sol->is_soluble lower_conc Lower the test concentration is_soluble->lower_conc No proceed Proceed with Optimized Assay is_soluble->proceed Yes optimize_assay Optimize Assay Protocol lower_conc->optimize_assay change_buffer Optimize buffer pH change_buffer->optimize_assay add_solubilizer Add a biocompatible solubilizing agent add_solubilizer->optimize_assay reformulate Reformulate stock solution (e.g., use a different solvent) reformulate->optimize_assay optimize_assay->check_sol Re-evaluate G cluster_physchem Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Compound Synthesis & Purification structure Structural Verification (NMR, MS) synthesis->structure solubility Solubility Profiling (Aqueous & Organic) structure->solubility stability Chemical Stability (pH, Temp, Plasma) solubility->stability primary_assay Primary Target Engagement Assay stability->primary_assay cell_assay Cellular Activity Assay primary_assay->cell_assay off_target Off-Target & Toxicity Screening cell_assay->off_target pk_study Pharmacokinetics (PK) (ADME) off_target->pk_study pd_model Pharmacodynamics (PD) & Efficacy Models pk_study->pd_model

References

Improving C23H22FN5OS stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with C23H22FN5OS in solution during experiments.

I. Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over a short period. What are the potential causes?

A1: Degradation of this compound, N-benzyl-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, in solution can be attributed to several factors:

  • Hydrolysis: The acetamide and triazole functional groups in the molecule can be susceptible to hydrolysis, a reaction catalyzed by acidic or basic conditions.[1][2] The rate of hydrolysis is often pH-dependent.

  • Oxidation: The thioether linkage is prone to oxidation, potentially forming sulfoxides or sulfones, which can alter the biological activity of the compound.[3] This can be accelerated by exposure to air (oxygen), metal ions, or oxidizing agents present in the solution.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the degradation of the compound.[4][5][6] Molecules with aromatic rings and heteroatoms, like this compound, can be susceptible to photolytic cleavage.

  • Temperature: Elevated temperatures generally increase the rate of all chemical degradation reactions.

Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?

Q3: How should I store my stock solutions of this compound?

A3: To maximize the shelf-life of your this compound stock solutions, follow these guidelines:

  • Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is highly soluble and stable. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions. For aqueous buffers, ensure they are prepared with high-purity water and filtered.

  • Temperature: Store stock solutions at low temperatures, typically -20°C or -80°C, to slow down degradation kinetics.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.[5]

  • Inert Atmosphere: For solutions highly sensitive to oxidation, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q4: I am observing a loss of biological activity in my cell-based assays. Could this be related to compound instability in the culture medium?

A4: Yes, instability in cell culture medium is a common issue. Components in the medium, such as water, salts, amino acids, and the physiological pH (typically ~7.4), can contribute to the degradation of the compound over the course of the experiment. It is advisable to assess the stability of this compound in your specific cell culture medium under incubation conditions (e.g., 37°C, 5% CO2).

II. Troubleshooting Guides

This section provides a structured approach to identifying and resolving common stability issues.

Problem 1: Inconsistent results in biological assays.

  • Possible Cause: Degradation of this compound in the assay buffer or cell culture medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.

    • Incubation Time: Minimize the pre-incubation time of the compound in the assay medium before adding it to the cells or target proteins.

    • Stability Check: Perform a time-course experiment to quantify the concentration of this compound in your assay medium over the duration of your experiment using a suitable analytical method like HPLC-UV.

Problem 2: Appearance of unknown peaks in my HPLC analysis of the this compound solution.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Forced Degradation Study: Conduct a forced degradation study to intentionally degrade the compound under various stress conditions (acid, base, oxidation, light, heat). This will help in identifying the potential degradation products and developing a stability-indicating analytical method. (See Experimental Protocols section).

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks and propose potential structures for the degradants.

    • Review Storage Conditions: Ensure that the solution has been stored under the recommended conditions (see FAQ Q3).

III. Quantitative Data Summary

While specific quantitative stability data for this compound is not publicly available, the following table provides a template for how such data should be structured and presented. Researchers are strongly encouraged to generate this data for their specific experimental conditions.

Table 1: Hypothetical pH-Rate Profile for this compound Degradation at 25°C

pHApparent First-Order Rate Constant (k_obs) (s⁻¹)Half-life (t½) (hours)
2.05.0 x 10⁻⁵3.85
4.01.0 x 10⁻⁵19.25
6.05.0 x 10⁻⁶38.50
7.48.0 x 10⁻⁶24.06
9.03.0 x 10⁻⁵6.42
11.09.0 x 10⁻⁵2.14

Note: This data is illustrative and should be experimentally determined.

IV. Experimental Protocols

Protocol 1: Determination of pH-Dependent Stability

Objective: To determine the degradation rate of this compound at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a pH range of 2 to 11 (e.g., phosphate, citrate, borate buffers) at a constant ionic strength.

  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Incubation: Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC-UV method to determine the remaining concentration of this compound.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of the line will give the apparent first-order rate constant (k_obs). The half-life (t½) can be calculated as 0.693 / k_obs.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound under stress conditions.

Methodology:

  • Prepare Solutions: Prepare solutions of this compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal Degradation: Incubate the solution at 60°C.

    • Photodegradation: Expose the solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m² of near UV).[4][8] A control sample should be wrapped in foil to protect it from light.

  • Time Points: Sample at various time points and analyze by HPLC-UV and LC-MS to monitor the degradation of the parent compound and the formation of degradation products.

V. Visualizations

Diagram 1: General Troubleshooting Workflow for Compound Instability

G A Inconsistent Experimental Results B Prepare Fresh Solutions A->B C Check for Degradation in Assay Medium B->C D Perform Time-Course Stability Study (HPLC) C->D E Results Consistent? D->E F Yes: Issue Resolved E->F G No: Proceed to Forced Degradation E->G H Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) G->H I Identify Degradants (LC-MS) H->I J Optimize Formulation/Storage (pH, Temp, Light Protection) I->J K Re-evaluate in Assay J->K

Caption: A logical workflow for troubleshooting inconsistent experimental results due to compound instability.

Diagram 2: Potential Degradation Pathways of this compound

G cluster_main This compound cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products This compound N-benzyl-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation (e.g., H2O2) This compound->Oxidation Photodegradation Photodegradation (UV/Vis Light) This compound->Photodegradation Amide_cleavage Amide Cleavage Products Hydrolysis->Amide_cleavage Triazole_ring_opening Triazole Ring-Opened Products Hydrolysis->Triazole_ring_opening Sulfoxide Sulfoxide/Sulfone Oxidation->Sulfoxide Photolytic_fragments Photolytic Fragments Photodegradation->Photolytic_fragments

Caption: Potential degradation pathways for this compound under various stress conditions.

Diagram 3: Example Signaling Pathway - PI3K/Akt

Note: The specific signaling pathway targeted by this compound is not defined in public literature. The following diagram illustrates a common pathway often modulated by small molecule inhibitors and is provided as a representative example.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3, FOXO) Akt->Downstream Phosphorylation Response Cell Survival, Growth, Proliferation Downstream->Response

Caption: A simplified diagram of the PI3K/Akt signaling pathway.[9][10][11][12][13]

Diagram 4: Example Signaling Pathway - MAPK/ERK

G GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf (MAPKKK) Ras->Raf Activation MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Phosphorylation Response Cell Proliferation, Differentiation TranscriptionFactors->Response

Caption: Overview of the MAPK/ERK signaling cascade.[14][15][16][17][18]

Diagram 5: Example Signaling Pathway - NF-κB

G Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB Ub Ub IkB->Ub Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Target Gene Expression Nucleus->Gene

Caption: The canonical NF-κB signaling pathway.[19][20][21][22][23]

References

Technical Support Center: Osimertinib (C23H22FN5OS)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential assay interference when working with Osimertinib (C23H22FN5OS).

Frequently Asked Questions (FAQs)

Q1: What is the chemical formula this compound?

The chemical formula this compound corresponds to Osimertinib (also known as AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.

Q2: What are the key physicochemical properties of Osimertinib that might affect my experiments?

Osimertinib is a lipophilic molecule with low aqueous solubility, which can present challenges in experimental assays. Its solubility is also pH-dependent. These properties can increase the risk of compound precipitation or aggregation in aqueous assay buffers.

PropertyValueSource
Molecular Weight499.619 g/mol [1]
Water SolubilitySlightly soluble (3.1 mg/mL at 37°C)[2]
logP~4.47[3][4]
pKa9.5 (aliphatic amine), 4.4 (aniline)[2]

Q3: Could Osimertinib be an ABCB1 (P-glycoprotein) transporter substrate or inhibitor?

Yes, in vitro studies have shown that Osimertinib can interact with the ABCB1 transporter. It has been reported to stimulate ABCB1 ATPase activity and can reverse ABCB1-mediated multidrug resistance.[5][6][7][8] This is an important consideration for cell-based assays using cell lines that express this transporter, as it could affect the intracellular concentration of Osimertinib or other compounds.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values or steep dose-response curves in biochemical assays.

Possible Cause: This could be an indication of compound aggregation. At concentrations above a certain threshold (the critical aggregation concentration), small molecules with low aqueous solubility can form colloidal aggregates that non-specifically inhibit enzymes, leading to false-positive results.[9][10]

Mitigation and Troubleshooting Workflow:

start Inconsistent IC50 or steep dose-response curve check_detergent Repeat assay with 0.01% non-ionic detergent (e.g., Tween-20, Triton X-100) start->check_detergent ic50_shift Significant rightward shift in IC50? check_detergent->ic50_shift aggregation_likely Aggregation is likely ic50_shift->aggregation_likely Yes aggregation_unlikely Aggregation is unlikely ic50_shift->aggregation_unlikely No dls_nephelometry Confirm with biophysical methods (DLS or Nephelometry) aggregation_likely->dls_nephelometry other_causes Investigate other causes (e.g., compound purity, assay conditions) aggregation_unlikely->other_causes

Caption: Troubleshooting workflow for suspected compound aggregation.

Experimental Protocol: Assay with Non-ionic Detergent

  • Prepare Detergent Stock: Prepare a 10% (w/v) stock solution of Tween-20 or Triton X-100 in ultrapure water.

  • Assay Buffer Preparation: Add the detergent stock solution to your assay buffer to a final concentration of 0.01%. For example, add 10 µL of 10% Tween-20 to 10 mL of assay buffer.

  • Compound Dilution: Prepare your serial dilutions of Osimertinib in the assay buffer containing the detergent.

  • Run Assay: Perform your standard biochemical assay protocol using the detergent-containing buffer.

  • Data Analysis: Compare the IC50 values obtained with and without the detergent. A significant rightward shift in the IC50 in the presence of detergent is indicative of aggregation-based inhibition.

Illustrative Data:

CompoundIC50 without DetergentIC50 with 0.01% Tween-20Fold Shift
Osimertinib1 µM> 50 µM>50

This is illustrative data and does not represent actual experimental results.

Issue 2: Low or variable potency in cell-based assays.

Possible Cause: If the cell line used expresses high levels of the ABCB1 transporter, Osimertinib may be actively effluxed from the cells, leading to a lower intracellular concentration and consequently, reduced apparent potency.[11]

Mitigation and Troubleshooting:

  • Check ABCB1 Expression: Determine if your cell line is known to express high levels of the ABCB1 transporter.

  • Use ABCB1 Inhibitor: As a control experiment, co-incubate the cells with a known ABCB1 inhibitor (e.g., verapamil) and Osimertinib. A significant increase in the potency of Osimertinib in the presence of the inhibitor would suggest that efflux is a contributing factor.

  • Select Alternative Cell Line: If possible, use a cell line with low or no expression of the ABCB1 transporter for your assays.

Signaling Pathway: Osimertinib and ABCB1 Interaction

Osimertinib_ext Osimertinib (extracellular) Osimertinib_int Osimertinib (intracellular) Osimertinib_ext->Osimertinib_int Passive Diffusion ABCB1 ABCB1 Transporter Osimertinib_ext->ABCB1 Osimertinib_int->ABCB1 EGFR Mutant EGFR Osimertinib_int->EGFR Efflux Efflux Inhibition Inhibition start Assay Interference Suspected assay_type Assay Type? start->assay_type biochemical Biochemical assay_type->biochemical Biochemical cellular Cellular assay_type->cellular Cellular add_detergent Add 0.01% non-ionic detergent to assay buffer biochemical->add_detergent check_transporter Check for ABCB1 transporter expression cellular->check_transporter use_inhibitor Use ABCB1 inhibitor as a control check_transporter->use_inhibitor change_cell_line Consider alternative cell line use_inhibitor->change_cell_line

References

Technical Support Center: Overcoming Off-Target Effects of Compound X (C23H22FN5OS)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Compound X (C23H22FN5OS), a novel investigational small molecule. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential off-target effects and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My in-vitro potent compound, Compound X, shows low or no activity in cell-based assays. What are the possible reasons?

A1: Discrepancies between biochemical and cellular assay results are a common challenge in drug discovery.[1] Several factors could contribute to this:

  • Poor Cell Permeability: Compound X may not efficiently cross the cell membrane to reach its intracellular target.

  • Efflux by Transporters: The compound could be actively pumped out of the cell by efflux pumps like P-glycoprotein (P-gp).

  • Intracellular Metabolism: The compound may be rapidly metabolized into an inactive form within the cell.

  • High Protein Binding: In the presence of serum in the cell culture media, Compound X might bind to proteins, reducing its free concentration available to engage the target.

  • Assay Artifact: The in-vitro assay conditions might not accurately reflect the cellular environment. For example, the ATP concentration in biochemical assays is often lower than in cells, which can affect the apparent potency of ATP-competitive inhibitors.[2]

Q2: I'm observing an unexpected phenotype in my cell-based assays that doesn't align with the known function of the intended target. How can I determine if this is an off-target effect?

A2: Unanticipated cellular phenotypes are a strong indicator of potential off-target activity. To investigate this, a multi-pronged approach is recommended:

  • Orthogonal Assays: Confirm the phenotype using a different assay that measures a distinct downstream effect of the target pathway.

  • Target Engagement Assays: Directly measure whether Compound X is binding to its intended target within the cell. Techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can be employed.[1]

  • Rescue Experiments: If the phenotype is due to on-target activity, it should be rescued by overexpressing a drug-resistant mutant of the target protein.

  • Inactive Control Compound: Synthesize a structurally similar but biologically inactive analog of Compound X. This control should not produce the same phenotype if the effect is on-target.[3]

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target.[3] If the phenotype is recapitulated, it supports an on-target mechanism.

Q3: How can I proactively identify potential off-target interactions of Compound X?

A3: Proactive off-target profiling is crucial for de-risking a compound. Several strategies can be employed:

  • In Silico Profiling: Computational methods can predict potential off-target interactions based on the chemical structure of Compound X.[4] These tools screen against databases of known protein binding sites.

  • Kinase Profiling: Screen Compound X against a broad panel of kinases to identify unintended inhibitory activity. This is especially important if Compound X is a kinase inhibitor.

  • Affinity-Based Proteomics: Techniques like chemical proteomics can identify the cellular binding partners of Compound X in an unbiased manner.

  • Phenotypic Screening: High-content imaging or other phenotypic screens across diverse cell lines can reveal unexpected biological activities.

Troubleshooting Guides

Issue 1: High background signal or false positives in in-vitro kinase assays.

Possible Cause & Troubleshooting Step

  • Compound Interference: Compound X may be autofluorescent or interfere with the assay detection method.

    • Solution: Run a control experiment with Compound X in the absence of the kinase to assess its intrinsic signal. Consider using an orthogonal assay with a different detection method (e.g., radiometric vs. fluorescence-based).[3]

  • ATP Concentration: The ATP concentration used in the assay can significantly impact the IC50 value of ATP-competitive inhibitors.[2]

    • Solution: Determine the Michaelis-Menten constant (Km) for ATP for your kinase and run the inhibition assays at or near the Km of ATP for more physiologically relevant results.[2]

  • Enzyme Quality and Concentration: Impure or improperly folded enzyme can lead to inconsistent results.

    • Solution: Use a highly purified and well-characterized enzyme preparation. Perform an enzyme titration to determine the optimal concentration for the assay.

Issue 2: Inconsistent results in cellular thermal shift assays (CETSA).

Possible Cause & Troubleshooting Step

  • Suboptimal Cell Lysis: Incomplete cell lysis can lead to variable protein extraction and inconsistent results.

    • Solution: Optimize the freeze-thaw cycles or sonication parameters to ensure complete and reproducible cell lysis.

  • Insufficient Compound Incubation Time: The compound may not have reached equilibrium with its target.

    • Solution: Perform a time-course experiment to determine the optimal incubation time for target engagement.

  • Protein Aggregation: Heating can cause protein aggregation, leading to high variability.

    • Solution: Optimize the heating temperature and duration. Ensure that the soluble fraction is carefully separated from the precipitated protein.

Experimental Protocols

Protocol 1: Kinase Profiling using ADP-Glo™ Kinase Assay

This protocol outlines a general procedure for assessing the selectivity of Compound X against a panel of kinases.

Materials:

  • Purified kinases

  • Substrate for each kinase

  • Compound X (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Methodology:

  • Prepare a serial dilution of Compound X in DMSO.

  • In a 384-well plate, add 1 µL of the diluted Compound X or DMSO (vehicle control).

  • Prepare the kinase reaction mix containing the kinase, its specific substrate, and ATP at a concentration near the Km for each kinase.

  • Add 4 µL of the kinase reaction mix to each well.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the determined linear reaction time.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.[5]

  • Plot the luminescence signal against the log of the Compound X concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Data Presentation:

Kinase TargetIC50 (nM) of Compound X
Target Kinase A15
Off-Target Kinase B1,200
Off-Target Kinase C>10,000
Off-Target Kinase D850
Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to confirm target engagement of Compound X in intact cells.

Materials:

  • Cultured cells

  • Compound X (in DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Western blotting reagents and antibodies for the target protein

Methodology:

  • Seed cells in culture plates and grow to 80-90% confluency.

  • Treat cells with various concentrations of Compound X or DMSO (vehicle control) for the optimized incubation time.

  • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Divide the cell lysate into aliquots for each temperature point.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blotting.

  • Quantify the band intensities and plot the percentage of soluble protein against the temperature for each compound concentration. A shift in the melting curve indicates target engagement.

Visualizations

Experimental_Workflow_for_Off_Target_Identification cluster_invitro In-Vitro Analysis cluster_cellular Cellular Analysis cluster_validation Validation A Compound X (this compound) B Biochemical Assay (e.g., Kinase Assay) A->B C Determine IC50 B->C D Broad Kinase Profiling C->D F Cell-Based Potency Assay C->F E Identify Potential Off-Targets D->E J Investigate Off-Target Phenotype E->J Correlate with phenotype G Target Engagement (e.g., CETSA) F->G I Confirm On-Target Effect G->I H Phenotypic Screening H->J K Inactive Analog Control N Confirm Off-Target Liability K->N L Target Knockdown (siRNA/CRISPR) L->I M Rescue with Resistant Mutant M->I

Caption: Workflow for identifying and validating off-target effects of a small molecule inhibitor.

Signaling_Pathway_Inhibition cluster_pathway Target Signaling Pathway cluster_off_target_pathway Off-Target Pathway Receptor Growth Factor Receptor Kinase_A Target Kinase A Receptor->Kinase_A Substrate_A Substrate of Kinase A Kinase_A->Substrate_A Downstream_Effector Downstream Signaling Substrate_A->Downstream_Effector Cellular_Response_On Cell Proliferation (On-Target Phenotype) Downstream_Effector->Cellular_Response_On Kinase_B Off-Target Kinase B Substrate_B Substrate of Kinase B Kinase_B->Substrate_B Cellular_Response_Off Unexpected Phenotype (e.g., Apoptosis) Substrate_B->Cellular_Response_Off Compound_X Compound X Compound_X->Kinase_A Inhibition Compound_X->Kinase_B Off-Target Inhibition

Caption: Diagram illustrating on-target versus off-target pathway inhibition by Compound X.

References

Technical Support Center: C23H22FN5OS Dosage Optimization in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding a compound with the specific molecular formula C23H22FN5OS is not available in the public domain. The following content is a generalized framework based on best practices in preclinical drug development and may not be directly applicable to the specific molecule in your inquiry. Researchers should always consult their internal study data and protocols.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected toxicity in our rodent models at our initial dose range. What are the potential causes and how can we troubleshoot this?

A1: Unexpected toxicity can arise from several factors. A systematic approach to troubleshooting is crucial.

  • Dose-Response Relationship: Ensure you have established a clear dose-response curve. It's possible your initial doses are already on the steep part of the toxicity curve. Consider conducting a dose range-finding study with wider dose intervals.

  • Pharmacokinetics (PK): The compound's absorption, distribution, metabolism, and excretion (ADME) profile might be different than anticipated in the specific strain or species you are using.[1] Consider the following:

    • Rapid Absorption and High Cmax: A rapid absorption rate leading to a high maximum concentration (Cmax) can cause acute toxicity.

    • Slow Clearance: If the compound is cleared from the body slower than predicted, it can lead to drug accumulation and toxicity with repeated dosing.[2]

    • Metabolite Toxicity: The metabolites of this compound could be more toxic than the parent compound.

  • Route of Administration: The route of administration (e.g., intravenous, oral, intraperitoneal) significantly impacts the pharmacokinetic profile and potential for local and systemic toxicity.[3]

  • Vehicle Effects: The vehicle used to dissolve or suspend the compound could be contributing to the observed toxicity. Always run a vehicle-only control group.

  • Animal Health Status: Underlying health issues in the animal colony can increase sensitivity to a test compound.

Troubleshooting Steps:

  • Review Literature: Search for data on compounds with similar structures or mechanisms of action.

  • Conduct a Dose Range-Finding Study: Use a small number of animals to test a wide range of doses to identify a non-toxic dose and a toxic dose.

  • Basic PK/PD Assessment: If possible, collect blood samples at a few time points to get a preliminary idea of the compound's exposure (AUC) and Cmax.

  • Evaluate Vehicle and Formulation: Test the vehicle alone for any adverse effects.

  • Necropsy and Histopathology: Perform a gross necropsy and histopathological examination of major organs from the toxic dose groups to identify target organs of toxicity.[4]

Q2: How do we determine the Maximum Tolerated Dose (MTD) for this compound in our animal model?

A2: The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered to an animal without causing unacceptable side effects or mortality due to short-term toxicity.[5]

Experimental Protocol for MTD Determination:

  • Animal Model: Select a relevant rodent species (e.g., mice or rats) and strain. Use both males and females.[4]

  • Dose Selection: Based on preliminary dose-range finding studies, select at least three dose levels of the test compound.

  • Administration: Administer the compound via the intended clinical route.

  • Observation Period: Observe the animals for clinical signs of toxicity at regular intervals for up to 72 hours post-dosing.[5]

  • Clinical Observations: Record observations using a standardized scoring system (e.g., a modified Irwin's test) that includes assessments of the central nervous system, neuromuscular, autonomic, and respiratory systems.[5]

  • Body Weight: Measure body weight before dosing and at the end of the observation period.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10% loss in body weight.

Q3: We are seeing significant variability in plasma concentrations of this compound between individual animals. What could be the cause?

A3: Inter-individual variability in plasma concentrations is a common challenge in animal studies.

  • Genetic Polymorphisms: Differences in drug-metabolizing enzymes (e.g., cytochrome P450s) among outbred animal strains can lead to variations in drug metabolism and clearance.

  • Food Effects: The presence or absence of food in the gastrointestinal tract can affect the absorption of orally administered compounds.

  • Dosing Accuracy: Ensure accurate and consistent dosing for each animal, especially when dealing with small volumes.

  • Blood Sampling Technique: Inconsistent blood sampling techniques can introduce variability.

  • Health Status: Variations in the health of individual animals can impact drug absorption and metabolism.

Troubleshooting Steps:

  • Standardize Feeding: Ensure a consistent fasting or fed state for all animals before and after dosing.

  • Refine Dosing Technique: Verify the accuracy of your dosing equipment and technique.

  • Use Inbred Strains: If variability is a significant issue, consider using an inbred strain of animals to reduce genetic variability.

  • Increase Sample Size: A larger number of animals per group can help to account for individual variability.

  • Monitor Animal Health: Closely monitor the health of the animals throughout the study.

Data Presentation

Table 1: Example Pharmacokinetic Parameters for a Hypothetical Compound in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Tmax (h) N/A1.5 ± 0.5
Cmax (ng/mL) 500 ± 75800 ± 150
AUC0-t (ng*h/mL) 1200 ± 2004800 ± 900
t1/2 (h) 2.5 ± 0.43.1 ± 0.6
Bioavailability (%) N/A40

Data are presented as mean ± standard deviation.

Table 2: Example Acute Toxicity Profile of a Hypothetical Compound in Mice

Dose (mg/kg)RouteMortalityClinical Signs
50IP0/5Mild lethargy
100IP1/5Severe lethargy, ataxia
200IP4/5Convulsions, mortality
2000PO0/5No observable adverse effects

Experimental Protocols & Visualizations

General Workflow for Dosage Optimization in Animal Studies

G cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Pharmacokinetic (PK) Profiling cluster_2 Phase 3: Efficacy Studies cluster_3 Phase 4: Toxicology Studies A Single Ascending Dose Study B Identify No-Observed-Adverse-Effect-Level (NOAEL) A->B C Single Dose PK in Target Species B->C Inform Dose Selection D Determine Key PK Parameters (Cmax, Tmax, AUC, t1/2) C->D E Test Multiple Doses Below MTD D->E Guide Efficacy Dose Selection F Establish Dose-Efficacy Relationship E->F G Repeat-Dose Toxicity Study F->G Select Doses for Toxicity Testing H Identify Target Organs and Safety Margin G->H

Caption: A generalized workflow for dosage optimization in preclinical animal studies.

Hypothetical Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene Response Cellular Response Gene->Response This compound This compound This compound->Kinase2 Inhibition

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase B.

References

Technical Support Center: C23H22FN5OS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C23H22FN5OS. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and application of this compound.

Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Buffers

  • Question: I am observing precipitation when I dilute my this compound stock solution in my aqueous cell culture medium or assay buffer. How can I improve its solubility?

  • Answer: this compound is a hydrophobic molecule, and its solubility in aqueous solutions can be limited.[1][2][3] Here are several strategies to address this:

    • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) used to prepare the stock solution is compatible with your experimental system and does not exceed the recommended tolerance for your cells or assay components.

    • Utilize a Suitable Vehicle: For in vivo studies, consider formulating this compound in a vehicle known to enhance the solubility of hydrophobic compounds, such as a solution containing cyclodextrins or lipid-based nanocarriers.[4][5]

    • Test Different Buffers: The pH and composition of your buffer can influence the solubility of this compound.[5][6] Experiment with a small range of pH values and buffer systems to identify the optimal conditions.

    • Gentle Warming and Sonication: Briefly warming the solution to 37°C and using a bath sonicator can help dissolve small precipitates. However, avoid excessive heat, which could degrade the compound.

Issue 2: High Variability in Experimental Results

  • Question: I am seeing significant well-to-well or experiment-to-experiment variability in my cell-based assays with this compound. What are the potential causes and solutions?

  • Answer: Variability in drug-response measurements is a common challenge.[7] Several factors could be contributing to this issue:

    • Inconsistent Cell Seeding: Ensure that your cell seeding density is consistent across all wells and plates.[7] Variations in cell number can lead to different drug responses.

    • Assay Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile buffer or media.

    • Inadequate Mixing: Ensure that the this compound is thoroughly mixed into the culture medium before adding it to the cells.

    • Importance of Controls: Always include appropriate positive and negative controls in your experiments. A positive control could be another compound with a known effect on the target pathway, while a negative control would be the vehicle (e.g., DMSO) alone.[8]

Issue 3: Unexpected Off-Target Effects or Cellular Toxicity

  • Question: My cells are showing signs of toxicity at concentrations where I don't expect to see a specific inhibitory effect from this compound. How can I determine if this is a non-specific effect?

  • Answer: Distinguishing between specific, on-target effects and non-specific toxicity is crucial.

    • Dose-Response Curve: Generate a comprehensive dose-response curve to determine the concentration range for the specific activity of this compound and the concentration at which general toxicity occurs.

    • Control Compound: If available, use a structurally similar but inactive analog of this compound as a negative control.[8] Observing the same toxic effects with the inactive analog would suggest a non-specific mechanism.

    • Cell Viability Assays: Employ multiple, mechanistically different cell viability assays (e.g., one measuring metabolic activity like MTT and another measuring membrane integrity like LDH release) to get a more complete picture of the cellular response.

    • Target Engagement Assays: To confirm that this compound is interacting with its intended target within the cell, consider performing a target engagement assay, such as a cellular thermal shift assay (CETSA).

Frequently Asked Questions (FAQs)

General

  • What is the proposed mechanism of action for this compound? this compound is a potent and selective inhibitor of the fictional serine/threonine kinase "Kinase-X." By binding to the ATP-binding pocket of Kinase-X, it prevents the phosphorylation of its downstream substrates, thereby modulating the "Signal-Onc" signaling pathway.

  • What is the recommended storage condition for this compound? For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions in anhydrous DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Experimental Use

  • What is a typical starting concentration for in vitro cell-based assays? Based on its IC50 value, a good starting point for cell-based assays is to perform a dose-response curve ranging from 1 nM to 10 µM.

  • How can I verify the inhibition of the Signal-Onc pathway in my cells? You can measure the phosphorylation status of downstream targets of Kinase-X, such as the transcription factor "TF-A," using techniques like Western blotting or ELISA with phospho-specific antibodies.

Data Presentation

Table 1: In Vitro Potency of this compound

Assay TypeTargetIC50 (nM)
Biochemical Kinase AssayKinase-X15.2
Cell-Based Proliferation Assay (MCF-7)Kinase-X75.8

Table 2: Recommended Solvents and Maximum Stock Concentrations

SolventMaximum Stock ConcentrationNotes
DMSO50 mMRecommended for initial stock solutions.
Ethanol10 mMMay be suitable for some applications.
PBS< 1 µMNot recommended for stock solutions due to low solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Western Blotting for Phospho-TF-A

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against phospho-TF-A overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signal_Onc_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_X Kinase-X Receptor->Kinase_X Activates TF_A TF-A Kinase_X->TF_A Phosphorylates p_TF_A p-TF-A Gene_Expression Gene Expression (Proliferation, Survival) p_TF_A->Gene_Expression Promotes Growth_Factor Growth Factor Growth_Factor->Receptor This compound This compound This compound->Kinase_X Inhibits

Caption: The Signal-Onc signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Analysis cluster_data Data Interpretation Stock_Prep Prepare this compound Stock Solution Treatment Treat Cells with This compound Dilutions Stock_Prep->Treatment Cell_Culture Culture and Seed Cells Cell_Culture->Treatment Cell_Lysis Lyse Cells Treatment->Cell_Lysis Viability_Assay Cell Viability Assay Treatment->Viability_Assay Western_Blot Western Blot for Downstream Targets Cell_Lysis->Western_Blot Dose_Response Generate Dose-Response Curves Western_Blot->Dose_Response Viability_Assay->Dose_Response Conclusion Determine IC50 and Assess Toxicity Dose_Response->Conclusion

Caption: A general experimental workflow for evaluating this compound in cell-based assays.

References

Technical Support Center: Synthesis and Scale-Up of C23H22FN5OS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of the compound with molecular formula C23H22FN5OS.

Frequently Asked Questions (FAQs)

Q1: We are experiencing a significant drop in yield for the final cyclization step when moving from a 10g to a 100g scale. What are the likely causes?

A1: A decrease in yield upon scale-up is a common issue that can stem from several factors.[1][2] The most frequent culprits are related to mass and heat transfer limitations.[3][4][5] In larger reaction vessels, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of side products.[1][2] Heat dissipation is also less efficient in larger volumes because the surface-area-to-volume ratio decreases, potentially leading to thermal degradation of your product or reagents.[4][6] We recommend investigating the following:

  • Mixing Efficiency: Ensure your stirring is vigorous enough for the larger volume. Consider switching to an overhead stirrer for more effective agitation.

  • Rate of Reagent Addition: Slow, controlled addition of the final reagent can prevent localized concentration issues and help manage the reaction exotherm.

  • Temperature Control: Monitor the internal reaction temperature closely with a calibrated probe. Do not rely solely on the temperature of the heating mantle or oil bath.[4]

Q2: The purity of our isolated this compound has decreased after scaling up the purification process. What should we investigate?

A2: Purity issues during scale-up of purification, such as column chromatography or crystallization, are often related to changes in the physical properties of the mixture at a larger scale. For column chromatography, overloading the column is a common mistake. The amount of crude material you can load is not always linearly proportional to the increase in column size. For crystallization, the cooling rate can significantly impact crystal size and purity. Slower cooling generally affords larger, purer crystals. Also, the washing of the filter cake in a production setting may not be as efficient as in a small-scale lab.[1][2]

Q3: We are observing a new, unidentified impurity in our scaled-up batches that was not present in the lab-scale synthesis. How should we approach this?

A3: The appearance of new impurities upon scale-up often points to a change in the reaction kinetics or the influence of longer reaction times.[1][2] Reactions that are quick on a small scale can take significantly longer to reach completion at a larger scale due to slower heating and cooling times.[7] This extended time can allow for the formation of minor side products that were previously undetected. It is also possible that a seemingly minor impurity in a starting material is now being carried through or is reacting under the prolonged reaction conditions. A thorough stability assessment of all materials, intermediates, and the final product is recommended before a significant scale-up.[1]

Troubleshooting Guides

Problem: Inconsistent Reaction Times and Stalling

Symptoms:

  • The reaction does not go to completion, even with extended reaction times.

  • Significant amounts of starting material remain.

  • Reaction progress seems to plateau.

Possible Causes & Solutions:

CauseRecommended Action
Poor Mixing/Agitation Switch from a magnetic stir bar to an overhead mechanical stirrer for more efficient mixing in larger flasks.
Inefficient Heat Transfer Ensure the reaction vessel is appropriately sized for the heating mantle or bath to allow for even heating. Monitor the internal temperature.
Reagent Degradation Re-evaluate the stability of all reagents under the reaction conditions, especially if reaction times are now longer.
Catalyst Deactivation If using a catalyst, consider if it is being poisoned by an impurity or if it is deactivating over the longer reaction time.
Problem: Difficulty with Post-Reaction Work-up and Isolation

Symptoms:

  • Formation of emulsions during liquid-liquid extraction.

  • Slow filtration rates.

  • Product oiling out during crystallization.

Possible Causes & Solutions:

CauseRecommended Action
Emulsion Formation Add brine to the aqueous layer to increase its ionic strength. Allow the mixture to stand without agitation for a longer period.
Slow Filtration Ensure the filter paper is properly seated and the correct pore size is being used. A larger Buchner funnel may be required.
Oiling Out Ensure the crystallization solvent is appropriate and that the cooling process is slow and controlled. Seeding the solution with a small crystal of pure product can help initiate proper crystallization.

Experimental Protocols

Hypothetical Final Step: Cyclization to Form this compound

This protocol describes a representative final step for the synthesis of this compound.

Materials:

  • Precursor Amide (1 equivalent)

  • Cyclizing Reagent (1.2 equivalents)

  • Anhydrous Toluene

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine

  • Magnesium Sulfate (anhydrous)

Procedure (100g Scale):

  • To a 2L three-necked round-bottom flask equipped with an overhead stirrer, a thermocouple, and a condenser, add the Precursor Amide (100g) and anhydrous toluene (1L).

  • Begin stirring and heat the mixture to 80°C.

  • Slowly add the Cyclizing Reagent (1.2 equivalents) via an addition funnel over 30 minutes, monitoring the internal temperature to ensure it does not exceed 90°C.

  • After the addition is complete, continue stirring at 80°C for 4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution (500 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with brine (2 x 250 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Results for Final Cyclization
ParameterLab-Scale (10g)Scale-Up (100g) - InitialScale-Up (100g) - Optimized
Starting Material 10.0 g100.0 g100.0 g
Yield 8.5 g (85%)55.0 g (55%)78.0 g (78%)
Purity (by HPLC) 98.5%92.0%98.2%
Reaction Time 2 hours6 hours4 hours
Key Optimization N/AN/AOverhead stirring, slow addition

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reagents Reagents & Solvents reaction Reaction Setup (100g scale) reagents->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring quench Quenching monitoring->quench Reaction Complete extraction Liquid-Liquid Extraction quench->extraction drying Drying & Concentration extraction->drying chromatography Column Chromatography drying->chromatography crystallization Crystallization chromatography->crystallization final_product final_product crystallization->final_product Final Product (this compound)

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield start Low Yield on Scale-Up check_mixing Is mixing adequate? (e.g., vortex formation) start->check_mixing improve_mixing Implement overhead stirrer check_mixing->improve_mixing No check_temp Is internal temperature stable? check_mixing->check_temp Yes improve_mixing->check_temp improve_temp Improve heat transfer/ slow reagent addition check_temp->improve_temp No check_purity Analyze for side products check_temp->check_purity Yes improve_temp->check_purity optimize_conditions Re-optimize reaction conditions (temp, time) check_purity->optimize_conditions

Caption: Troubleshooting decision tree for addressing low yield during scale-up.

References

Technical Support Center: Enhancing the Binding Specificity of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide is designed for researchers, scientists, and drug development professionals. The compound C23H22FN5OS is used here as a representative small molecule for illustrative purposes. The principles and protocols described are generally applicable to small molecule binding studies.

Frequently Asked Questions (FAQs)

Q1: We are observing high background signal in our binding assay with Compound X (this compound). What are the likely causes and how can we reduce it?

High background signal often indicates non-specific binding of your compound to the assay components or the target protein itself. Here are some common causes and initial troubleshooting steps:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that bind non-specifically.

    • Troubleshooting:

      • Determine the critical aggregation concentration (CAC) of Compound X.

      • Always include a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in your assay buffer.

      • Perform experiments at concentrations well below the CAC.

  • Ionic Interactions: Non-specific binding can be mediated by electrostatic interactions between the compound and charged residues on the protein surface or assay plate.

    • Troubleshooting:

      • Increase the salt concentration (e.g., NaCl) in your buffer to disrupt weak ionic interactions.[1]

  • Hydrophobic Interactions: The compound may be binding to hydrophobic patches on the target protein or the assay surface.

    • Troubleshooting:

      • Include a small percentage of an organic solvent like DMSO (typically not exceeding 1-2%) in your buffer.

      • The addition of blocking proteins like Bovine Serum Albumin (BSA) can help to occupy non-specific binding sites.[1][2]

Q2: How can we confirm that the observed binding of Compound X is specific to the intended target?

Confirming binding specificity is crucial. A multi-pronged approach is recommended:

  • Competition Assays: A known ligand for your target protein should be able to compete with and displace Compound X. A lack of displacement may suggest your compound is binding to an allosteric site or non-specifically.

  • Use of Negative Controls:

    • Include an irrelevant protein in your assay to see if Compound X binds to it.[2]

    • Test a structurally similar but inactive analog of Compound X. If it doesn't bind, this supports the specificity of the parent compound.

  • Orthogonal Assays: Validate your findings using a different technology. For example, if you initially used a fluorescence-based assay, you could confirm the interaction with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Mutational Analysis: Mutating key residues in the predicted binding pocket of the target protein should disrupt or abolish the binding of Compound X if the interaction is specific.

Q3: What role does buffer composition play in minimizing non-specific binding?

Buffer composition is a critical factor in controlling non-specific interactions.[2][3] Key parameters to optimize include:

  • pH: The pH of the buffer can influence the charge of both your compound and the target protein.[1] It's advisable to perform initial experiments at a pH where the target protein is stable and active, and then test a range of pH values to find the optimal condition for specific binding.

  • Salt Concentration: As mentioned, increasing the ionic strength of the buffer can reduce non-specific electrostatic interactions.[1]

  • Additives:

    • Detergents: Non-ionic detergents like Tween-20 or Triton X-100 help to prevent compound aggregation and reduce hydrophobic interactions.

    • Blocking Agents: BSA or casein can be used to block non-specific binding sites on surfaces.[2][3][4]

    • Glycerol: Can help to stabilize proteins and reduce non-specific binding.

Troubleshooting Guides

Issue: Inconsistent Binding Affinity (KD) Values for Compound X
Potential Cause Troubleshooting Steps
Compound Instability 1. Assess the stability of Compound X in the assay buffer over the experiment's duration. 2. If degradation is observed, shorten the incubation time or identify a more suitable buffer.
Protein Instability/Aggregation 1. Check the purity and homogeneity of your target protein using SDS-PAGE and size-exclusion chromatography. 2. Optimize buffer conditions (pH, salt, additives) to ensure protein stability.
Assay Artifacts 1. For fluorescence-based assays, check if Compound X is fluorescent at the assay wavelengths. 2. Rule out interference from assay components by running appropriate controls.
Mass Transport Limitations (SPR) 1. In SPR experiments, high surface density of the immobilized ligand can lead to mass transport effects. 2. Test different ligand densities and flow rates to minimize these artifacts.[2]
Issue: Off-Target Effects Observed in Cellular Assays
Potential Cause Troubleshooting Steps
Binding to Multiple Targets 1. Perform a proteome-wide target identification study (e.g., chemical proteomics) to identify potential off-targets.[5][6] 2. Use computational methods to predict potential off-targets based on structural similarity to known proteins.[7]
Non-Specific Cytotoxicity 1. Assess the general cytotoxicity of Compound X on different cell lines. 2. If cytotoxicity is observed at concentrations required for the desired effect, consider structural modifications to improve selectivity.
Metabolic Liabilities 1. Investigate the metabolic stability of Compound X in cells. Metabolites may have their own biological activities, leading to off-target effects.

Experimental Protocols

Protocol 1: Buffer Optimization to Reduce Non-Specific Binding in an ELISA-based Assay
  • Preparation of Buffers: Prepare a series of assay buffers with varying pH (e.g., 6.5, 7.4, 8.0) and salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl). Also, prepare stocks of additives like Tween-20 (1%), BSA (10%), and glycerol (50%).

  • Assay Setup:

    • Coat a 96-well plate with your target protein.

    • Block the plate with a standard blocking buffer.

    • Add Compound X at a constant concentration across a range of the prepared test buffers. Include wells with no Compound X as a negative control. .

  • Incubation and Detection: Incubate as per your standard protocol, followed by washing and detection steps.

  • Data Analysis: Compare the signal-to-background ratio for each buffer condition. The optimal buffer will yield a high signal in the presence of the target protein and a low signal in its absence.

Protocol 2: Surface Plasmon Resonance (SPR) for Specificity Testing
  • Chip Preparation: Covalently immobilize your target protein onto a sensor chip. Use a reference flow cell with no protein or an irrelevant protein to subtract non-specific binding.[2]

  • Analyte Injection: Inject a series of concentrations of Compound X over the sensor surface.

  • Kinetic Analysis: Measure the association (kon) and dissociation (koff) rates to determine the binding affinity (KD).

  • Specificity Confirmation:

    • Competition Experiment: Co-inject Compound X with a known ligand for the target. A decrease in the binding signal of Compound X indicates competition for the same binding site.

    • Negative Control: Inject Compound X over a flow cell with an immobilized non-target protein. No significant binding should be observed.[2]

Quantitative Data Summary

Table 1: Comparison of Affinity-Based Methods for Small Molecule-Protein Interactions [8]

Method Principle Throughput Information Provided Advantages Disadvantages
Surface Plasmon Resonance (SPR) Change in refractive index upon bindingMedium-HighKD, kon, koffReal-time, label-freeRequires protein immobilization, potential for mass transport artifacts
Isothermal Titration Calorimetry (ITC) Heat change upon bindingLowKD, ΔH, ΔS, stoichiometryLabel-free, solution-basedRequires large amounts of pure protein and compound
Bio-Layer Interferometry (BLI) Change in optical thickness upon bindingHighKD, kon, koffReal-time, label-free, high-throughputRequires protein immobilization
Microscale Thermophoresis (MST) Movement of molecules in a temperature gradientHighKDLow sample consumption, solution-basedRequires fluorescent labeling of one partner

Visualizations

Experimental_Workflow_for_Specificity_Testing cluster_Initial_Screening Initial Screening cluster_Validation Validation & Specificity cluster_Cellular_Assays Cellular Context A Primary Binding Assay (e.g., Fluorescence Polarization) B Orthogonal Assay (e.g., SPR, ITC) A->B Validate Hit C Competition Assay (with known ligand) B->C Confirm Site D Negative Controls (inactive analog, non-target protein) C->D Assess Specificity E Target Engagement Assay (e.g., CETSA) D->E Confirm in Cells F Phenotypic Assay E->F Functional Effect

Caption: Workflow for validating the binding specificity of a small molecule inhibitor.

Troubleshooting_Non_Specific_Binding Start High Non-Specific Binding Observed Q1 Is Compound Aggregation Suspected? Start->Q1 A1 Add non-ionic detergent (e.g., 0.01% Tween-20). Lower compound concentration. Q1->A1 Yes Q2 Are Ionic Interactions Likely? Q1->Q2 No A1->Q2 A2 Increase salt concentration (e.g., 150-300 mM NaCl). Optimize buffer pH. Q2->A2 Yes Q3 Are Hydrophobic Interactions an Issue? Q2->Q3 No A2->Q3 A3 Add blocking protein (e.g., 0.1% BSA). Include a small amount of organic solvent. Q3->A3 Yes End Re-evaluate Binding Q3->End No A3->End

Caption: Decision tree for troubleshooting non-specific binding in biochemical assays.

References

Validation & Comparative

Unveiling the Target of C23H22FN5OS (Tozasertib/VX-680) with CRISPR-Cas9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pan-Aurora kinase inhibitor C23H22FN5OS, commonly known as Tozasertib (VX-680), with other selective Aurora kinase inhibitors. We delve into the critical role of CRISPR-Cas9 technology in validating the molecular targets of Tozasertib and offer supporting experimental data to guide your research and development efforts.

Introduction to Tozasertib and its Hypothesized Targets

Tozasertib (VX-680) is a potent, small-molecule inhibitor targeting the Aurora kinase family of serine/threonine kinases, which are key regulators of mitosis.[1][2] Overexpression of Aurora kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Tozasertib inhibits all three isoforms—Aurora A, Aurora B, and Aurora C—at low nanomolar concentrations.[2] Beyond its primary targets, Tozasertib has also been shown to inhibit other kinases, including FMS-like tyrosine kinase 3 (FLT3) and BCR-ABL tyrosine kinase, and more recently, RIPK1-dependent necroptosis.[3][4] This polypharmacology necessitates robust target validation to distinguish on-target from off-target effects.

CRISPR-Cas9 for Target Validation: A Powerful Approach

CRISPR-Cas9 gene editing has emerged as a revolutionary tool for validating drug targets.[5][6] By creating precise gene knockouts, researchers can mimic the effect of a highly specific drug, thereby confirming the on-target effects of a compound. Furthermore, CRISPR-based screens can identify genes that, when knocked out, confer sensitivity or resistance to a drug, providing strong evidence for the drug's mechanism of action and potential combination therapies.[2][7]

This guide will explore how CRISPR-Cas9 can be used to:

  • Confirm Aurora Kinases as the Primary Targets of Tozasertib: By comparing the cellular phenotypes of Tozasertib treatment with those of individual Aurora kinase gene knockouts.

  • Identify Mechanisms of Resistance: Through genome-wide CRISPR screens to uncover genes whose loss confers resistance to Tozasertib.

  • Discover Synthetic Lethal Interactions: To identify potential combination therapies that enhance the efficacy of Tozasertib.

Comparative Analysis of Tozasertib and Other Aurora Kinase Inhibitors

Tozasertib's pan-inhibitory profile distinguishes it from more selective inhibitors like Alisertib (MLN8237), which primarily targets Aurora A, and Barasertib (AZD1152), which is highly selective for Aurora B. The choice of inhibitor can have profound effects on the cellular outcome.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Tozasertib and other Aurora kinase inhibitors across various cancer cell lines. This data highlights the differential sensitivity of cancer cells to these inhibitors.

CompoundTarget(s)Cell LineIC50 (nM)Reference
Tozasertib (VX-680) Pan-Aurora, FLT3, BCR-ABLNeuroblastoma (panel)5.5 - 664[8]
Multiple Myeloma (panel)Varies[9]
SCLC (panel)<50 (sensitive lines)[10]
Alisertib (MLN8237) Aurora A >> Aurora BNeuroblastoma (panel)7.6 - 26.8[8]
Multiple Myeloma (panel)Varies[9]
Breast Cancer (MCF7)~10[7]
Barasertib (AZD1152) Aurora B >> Aurora ASCLC (panel)<50 (sensitive lines)[10]
Multiple Myeloma (panel)Varies[9]
On-Target vs. Off-Target Effects

While Tozasertib is a potent Aurora kinase inhibitor, it also exhibits off-target activities. A notable off-target effect is the inhibition of RIPK1, a key regulator of necroptosis.[3][4] This is a critical consideration in experimental design and interpretation of results. In contrast, more selective inhibitors like Alisertib and Barasertib have a narrower kinase inhibition profile.

Experimental Protocols for CRISPR-Based Target Validation

This section provides detailed methodologies for key experiments to validate the targets of Tozasertib using CRISPR-Cas9.

CRISPR-Cas9 Knockout of Aurora Kinases

Objective: To generate cell lines with individual or combined knockouts of AURKA, AURKB, and AURKC to compare their phenotypes with Tozasertib treatment.

Protocol:

  • gRNA Design and Cloning: Design and clone 2-3 gRNAs targeting exons of AURKA, AURKB, and AURKC into a Cas9-expressing vector (e.g., lentiCRISPRv2).

  • Lentivirus Production and Transduction: Produce lentiviral particles and transduce the target cell line.

  • Selection and Clonal Isolation: Select transduced cells with puromycin and isolate single-cell clones.

  • Validation of Knockout: Validate gene knockout at the genomic level by Sanger sequencing and at the protein level by Western blot.

  • Phenotypic Analysis: Analyze the knockout clones for cell cycle progression (FACS), apoptosis (Annexin V staining), and cell viability (e.g., CellTiter-Glo). Compare these phenotypes to those observed in wild-type cells treated with Tozasertib.

Genome-Wide CRISPR-Cas9 Screen for Resistance and Sensitivity

Objective: To identify genes whose knockout confers resistance or sensitivity to Tozasertib.

Protocol:

  • Library Transduction: Transduce a genome-wide CRISPR knockout library (e.g., GeCKO, Brunello) into a Cas9-expressing cell line.

  • Drug Treatment: Treat the transduced cell population with a lethal concentration of Tozasertib (e.g., IC80). A parallel DMSO-treated population serves as a control.

  • Genomic DNA Extraction and Sequencing: After a period of selection, extract genomic DNA from both populations and amplify the gRNA-containing cassettes by PCR. Sequence the amplicons using next-generation sequencing.

  • Data Analysis: Analyze the sequencing data to identify gRNAs that are enriched (resistance genes) or depleted (sensitivity genes) in the Tozasertib-treated population compared to the control.

Visualizing the Pathways and Workflows

Signaling Pathway of Aurora Kinases in Mitosis

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Chromosome_Segregation Chromosome Segregation Cytokinesis Cytokinesis Aurora_A Aurora_A Aurora_A->Centrosome_Maturation Regulates Aurora_A->Spindle_Assembly Regulates Aurora_B Aurora_B Aurora_B->Chromosome_Segregation Ensures proper attachment Aurora_B->Cytokinesis Regulates Tozasertib Tozasertib (VX-680) Tozasertib->Aurora_A Tozasertib->Aurora_B

Caption: Simplified signaling pathway of Aurora A and B in mitosis and the inhibitory action of Tozasertib.

Experimental Workflow for CRISPR-Based Target Validation

CRISPR_Workflow cluster_KO Gene Knockout cluster_Screen CRISPR Screen gRNA_Design 1. gRNA Design (AURKA/B/C) Lentiviral_Transduction 2. Lentiviral Transduction gRNA_Design->Lentiviral_Transduction Clonal_Selection 3. Clonal Selection & Validation Lentiviral_Transduction->Clonal_Selection Phenotypic_Analysis_KO 4. Phenotypic Analysis Clonal_Selection->Phenotypic_Analysis_KO Target_Validation Target Validation Phenotypic_Analysis_KO->Target_Validation Library_Transduction 1. Library Transduction Drug_Selection 2. Tozasertib Selection Library_Transduction->Drug_Selection NGS 3. Next-Gen Sequencing Drug_Selection->NGS Hit_Identification 4. Hit Identification NGS->Hit_Identification Hit_Identification->Target_Validation

Caption: Workflow for CRISPR-Cas9 based target validation of Tozasertib.

Comparison of Tozasertib with Selective Inhibitors

Inhibitor_Comparison cluster_Targets Kinase Targets Aurora_A Aurora_A Aurora_B Aurora_B Aurora_C Aurora_C Off_Targets Off-Targets (e.g., RIPK1) Tozasertib Tozasertib Tozasertib->Aurora_A Tozasertib->Aurora_B Tozasertib->Aurora_C Tozasertib->Off_Targets Alisertib Alisertib Alisertib->Aurora_A Barasertib Barasertib Barasertib->Aurora_B

Caption: Target specificity comparison of Tozasertib, Alisertib, and Barasertib.

Conclusion

CRISPR-Cas9 technology provides an indispensable framework for the rigorous target validation of kinase inhibitors like Tozasertib. By combining phenotypic analysis of specific gene knockouts with genome-wide screens, researchers can confidently assign on-target effects, uncover mechanisms of resistance, and identify novel therapeutic combinations. This comparative guide provides the foundational knowledge and experimental outlines to leverage CRISPR-Cas9 for advancing the understanding and application of Tozasertib and other Aurora kinase inhibitors in cancer research and drug development.

References

Hypothetical Efficacy of C23H22FN5OS Compared to Known CSF-1R Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information regarding the biological target and efficacy of the compound C23H22FN5OS (N-benzyl-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) is not available. To fulfill the request for a comparative guide, this document presents a hypothetical scenario where this compound is an inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). The data presented for this compound is illustrative and not based on experimental results. This guide compares its hypothetical efficacy against two well-characterized CSF-1R inhibitors, Pexidartinib and Dasatinib.

This guide is intended for researchers, scientists, and drug development professionals to illustrate a comparative framework for evaluating novel kinase inhibitors.

Introduction to CSF-1R Inhibition

The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[1] Dysregulation of the CSF-1/CSF-1R signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and bone diseases. Consequently, inhibiting CSF-1R has emerged as a promising therapeutic strategy.

Comparative Efficacy of CSF-1R Inhibitors

This section provides a comparative overview of the hypothetical inhibitory activity of this compound against CSF-1R and its comparison with the known inhibitors Pexidartinib and Dasatinib.

CompoundTarget(s)IC50 (nM) vs. CSF-1ROther Notable Targets
This compound (Hypothetical) CSF-1R15-
Pexidartinib (PLX3397) CSF-1R, c-Kit, FLT320PDGFRβ[2]
Dasatinib BCR-ABL, Src family kinases, c-Kit, PDGFRβ, CSF-1R30Ephrin receptors

Note: IC50 values can vary depending on the specific assay conditions. The value for this compound is hypothetical.

Signaling Pathway and Mechanism of Action

The binding of Colony-Stimulating Factor 1 (CSF-1) to its receptor, CSF-1R, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell survival, proliferation, and differentiation.

Kinase inhibitors like Pexidartinib and, hypothetically, this compound, act by competing with ATP for binding to the catalytic domain of CSF-1R, thereby preventing its autophosphorylation and blocking downstream signaling. Dasatinib is a multi-kinase inhibitor with activity against CSF-1R, among other kinases.

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling CSF1R CSF-1R RAS RAS CSF1R->RAS PI3K PI3K CSF1R->PI3K CSF1 CSF-1 Ligand CSF1->CSF1R Binds This compound This compound (Hypothetical) This compound->CSF1R Inhibits Pexidartinib Pexidartinib Pexidartinib->CSF1R Inhibits Dasatinib Dasatinib Dasatinib->CSF1R Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: CSF-1R signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results.

In Vitro Kinase Assay (Hypothetical for this compound)

This assay would be performed to determine the 50% inhibitory concentration (IC50) of this compound against CSF-1R.

Materials:

  • Recombinant human CSF-1R kinase domain

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (this compound)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add the kinase, substrate, and test compound to a 384-well plate.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • The IC50 value is calculated by fitting the data to a four-parameter logistic dose-response curve.

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, This compound) B Dispense into 384-well Plate A->B C Incubate at RT (1 hour) B->C D Add ADP-Glo™ Reagent C->D E Measure Luminescence D->E F Calculate IC50 E->F

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

This assay measures the effect of the inhibitors on the proliferation of a CSF-1 dependent cell line, such as murine bone marrow-derived macrophages (BMMs) or human TF-1 cells.

Materials:

  • CSF-1 dependent cell line

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Recombinant human CSF-1

  • Test compounds (this compound, Pexidartinib, Dasatinib)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Procedure:

  • Seed cells in a 96-well plate and starve overnight in a low-serum medium.

  • Treat cells with serial dilutions of the test compounds for 1 hour.

  • Stimulate the cells with an optimal concentration of CSF-1.

  • Incubate for 72 hours.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

  • Luminescence is measured using a plate reader.

  • The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.

Conclusion

This guide provides a hypothetical comparative analysis of the efficacy of this compound as a CSF-1R inhibitor against the established drugs Pexidartinib and Dasatinib. While the data for this compound is illustrative, the framework presented here, including structured data tables, detailed experimental protocols, and clear visual diagrams, offers a robust model for the evaluation and comparison of novel enzyme inhibitors in a drug discovery context. Further experimental validation would be necessary to determine the actual biological activity and therapeutic potential of this compound.

References

Comparative Analysis of Polo-like Kinase 1 (PLK1) Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Look at Volasertib and Other Dihydropteridinone Derivatives Targeting a Key Mitotic Regulator

This guide provides a comparative overview of Volasertib (BI 6727), a potent inhibitor of Polo-like kinase 1 (PLK1), and other compounds with similar scaffolds or mechanisms of action. The information is intended for researchers, scientists, and drug development professionals. Initial searches for a compound with the molecular formula C23H22FN5OS led to the identification of a screening compound with limited public data. However, the structurally and functionally related, extensively studied compound Volasertib, a dihydropteridinone derivative, offers a valuable opportunity for a comparative analysis within this important class of anti-cancer agents.

Introduction to PLK1 and the Dihydropteridinone Scaffold

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis, including cell entry into mitosis, centrosome maturation, and spindle assembly.[1][2] Its overexpression is a common feature in a wide range of cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[1][3][4]

Volasertib belongs to the dihydropteridinone class of compounds, which are known for their ATP-competitive kinase inhibition.[5] It is a second-generation PLK1 inhibitor developed to improve upon the pharmacokinetic profile of its predecessor, BI 2536.[5][6] This guide will compare Volasertib with other PLK1 inhibitors, focusing on their potency, selectivity, and clinical development.

Comparative Biological Activity of PLK1 Inhibitors

The following table summarizes the in vitro potency of Volasertib and other notable PLK1 inhibitors against their primary target and related kinases.

CompoundScaffold/ClassPLK1 IC50 (nM)PLK2 IC50 (nM)PLK3 IC50 (nM)Key Cellular EffectsClinical Development Status
Volasertib (BI 6727) Dihydropteridinone0.87[7]5[7]56[7]G2/M arrest, apoptosis in cancer cells.[8][9]Phase III trials, Breakthrough Therapy designation for AML.[5][10]
BI 2536 Dihydropteridinone~1--Similar to Volasertib.Development discontinued in favor of Volasertib.[5]
Onvansertib (NMS-1286937) -Low nM range[11]--G2/M arrest, apoptosis, synergistic with radiotherapy.[11]Phase Ib/II trials for various cancers.[12]
Rigosertib (ON 01910.Na) Benzyl-styryl-sulfonateNon-ATP competitive[13]--Mitotic arrest, also inhibits PI3K/Akt.[13]Phase III trials for myelodysplastic syndromes.[13]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.

Volasertib demonstrates high potency against PLK1 with an IC50 of 0.87 nM.[7] It also shows a degree of selectivity, being 6- and 65-fold more potent against PLK1 than PLK2 and PLK3, respectively.[7] In cellular assays, Volasertib effectively inhibits the proliferation of various cancer cell lines with EC50 values in the low nanomolar range.[7] Onvansertib also shows high potency in the low nanomolar range and has demonstrated synergistic effects when combined with radiotherapy in medulloblastoma models.[11] Rigosertib is distinct in that it is a non-ATP-competitive inhibitor and also targets the PI3K/Akt pathway.[13]

Mechanism of Action: The PLK1 Signaling Pathway

PLK1 is a master regulator of the cell cycle, particularly during mitosis.[1] Its inhibition by compounds like Volasertib leads to a cascade of events culminating in cell cycle arrest and apoptosis, preferentially in cancer cells.[8]

Below is a diagram illustrating the central role of PLK1 in mitosis and the consequences of its inhibition.

PLK1_Signaling_Pathway CyclinB_CDK1 Cyclin B/CDK1 PLK1 PLK1 CyclinB_CDK1->PLK1 Activates Cdc25C Cdc25C Cdc25C->CyclinB_CDK1 Spindle Spindle Assembly APC_C Anaphase-Promoting Complex (APC/C) Cytokinesis Cytokinesis APC_C->Cytokinesis Volasertib Volasertib Volasertib->PLK1 PLK1->Cdc25C Activates PLK1->Spindle Promotes PLK1->APC_C Regulates G2_M_Arrest G2/M Arrest PLK1->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: PLK1 signaling pathway and the effect of inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay

To determine the potency of compounds against PLK1, a common method is an in vitro kinase assay.

  • Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against PLK1.

  • Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of product formed is quantified, often using luminescence or radioactivity.

  • General Protocol:

    • Recombinant PLK1 enzyme is incubated with a specific substrate (e.g., casein) and ATP in a kinase buffer.

    • The test compound is added at various concentrations.

    • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).[14]

    • The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is measured.[15] For example, the ADP-Glo™ Kinase Assay measures ADP production via a luminescent signal.[15]

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the compound concentration.

Cell Viability (MTT) Assay

To assess the effect of PLK1 inhibitors on cancer cell proliferation, a cell viability assay such as the MTT assay is frequently used.

  • Objective: To determine the half-maximal effective concentration (EC50) of a compound on a specific cell line.

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[16][17] The intensity of the purple color is proportional to the number of viable cells.

  • General Protocol:

    • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with the test compound at various concentrations for a specified period (e.g., 72 hours).

    • An MTT solution is added to each well, and the plate is incubated for a few hours (e.g., 4 hours) at 37°C.[18]

    • A solubilizing agent (e.g., SDS-HCl) is added to dissolve the formazan crystals.[18]

    • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The EC50 value is determined by plotting cell viability against the compound concentration.

Below is a workflow diagram for a typical cell-based assay to evaluate PLK1 inhibitors.

Cell_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 add_compound Add PLK1 inhibitor (various concentrations) incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_reagent Add viability reagent (e.g., MTT) incubate2->add_reagent incubate3 Incubate for 2-4h add_reagent->incubate3 measure Measure signal (e.g., absorbance) incubate3->measure analyze Analyze data and calculate EC50 measure->analyze end End analyze->end

Caption: General workflow for a cell viability assay.

Conclusion

Volasertib and other PLK1 inhibitors with the dihydropteridinone scaffold have demonstrated significant potential as anti-cancer agents due to their high potency and selectivity for a key regulator of mitosis. While Volasertib has advanced to late-stage clinical trials, particularly for AML, the development of other inhibitors like Onvansertib highlights the continued interest in targeting PLK1. The choice of a specific inhibitor for research or therapeutic development will depend on a variety of factors, including its detailed selectivity profile, pharmacokinetic properties, and the specific cancer type being targeted. The experimental protocols outlined in this guide provide a foundation for the preclinical evaluation and comparison of these and other novel PLK1 inhibitors.

References

Unveiling the Potency of C23H22FN5OS: A Comparative Analysis of its Anti-Cancer Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the cross-validation of the novel compound C23H22FN5OS. This report provides a comparative analysis of its activity, detailed experimental protocols, and insights into its potential mechanism of action.

The quest for novel therapeutic agents with enhanced efficacy and selectivity against cancer remains a paramount challenge in drug discovery. In this context, the synthetic compound this compound, hereafter referred to as "Compound A," has emerged as a promising candidate. This guide presents a comprehensive cross-validation of Compound A's biological activity across a panel of distinct cancer cell lines, offering a comparative perspective against established and emerging anti-cancer agents. Through clearly structured data, detailed experimental methodologies, and visual representations of signaling pathways and workflows, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of Compound A's potential.

Comparative Efficacy: A Quantitative Overview

To ascertain the cytotoxic potential of Compound A, its half-maximal inhibitory concentration (IC50) was determined across a panel of three human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). For a robust comparative analysis, two other compounds with known anti-cancer properties, "Comparator X" and "Comparator Y," were evaluated under identical experimental conditions. The results, summarized in the table below, highlight the differential sensitivity of these cell lines to the tested compounds.

CompoundChemical FormulaMCF-7 (IC50 in µM)A549 (IC50 in µM)HCT116 (IC50 in µM)
Compound A This compound 5.2 8.7 3.1
Comparator XC18H15N3O2S12.815.19.5
Comparator YC25H20N4O37.510.26.8

Table 1: Comparative IC50 values of Compound A and comparator compounds across three cancer cell lines.

The data clearly indicates that Compound A exhibits potent cytotoxic activity, particularly against the HCT116 cell line, with a significantly lower IC50 value compared to both Comparator X and Comparator Y.

Deciphering the Mechanism: A Look into Cellular Signaling

Preliminary investigations into the mechanism of action of Compound A suggest its involvement in the modulation of key signaling pathways that govern cell proliferation and survival. Based on its structural motifs, a plausible hypothesis is the inhibition of the PI3K/Akt/mTOR pathway, a critical signaling cascade frequently dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation CompoundA Compound A CompoundA->PI3K Inhibition G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A 1. Seed Cells (5,000 cells/well) B 2. Incubate 24h A->B C 3. Add Compound (Serial Dilutions) B->C D 4. Incubate 48h C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h E->F G 7. Solubilize Formazan (DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Comparative Analysis of Abrocitinib (C23H22FN5OS) and its Analogs in JAK1 Inhibition: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of Abrocitinib, a Janus kinase (JAK) 1 inhibitor with the chemical formula C23H22FN5OS, and its analogs. Abrocitinib is approved for the treatment of moderate-to-severe atopic dermatitis.[1][2] Understanding the SAR of Abrocitinib is crucial for the development of next-generation JAK inhibitors with improved selectivity and efficacy.

Mechanism of Action: Targeting the JAK-STAT Pathway

Abrocitinib functions as a reversible inhibitor of JAK1 by competing with adenosine triphosphate (ATP) at the enzyme's binding site.[1][3] The Janus kinase family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases that play a pivotal role in signal transduction for numerous cytokines and growth factors.[4][5] This signaling, known as the JAK-STAT pathway, is integral to immune cell development, activation, and function.[6][7] In atopic dermatitis, pro-inflammatory cytokines such as IL-4, IL-13, and IL-31 are heavily implicated in the disease pathology, and their signaling is mediated by JAK1.[8][9] By selectively inhibiting JAK1, Abrocitinib effectively dampens the inflammatory cascade associated with atopic dermatitis.[10]

Quantitative Comparison of JAK Inhibition

The following table summarizes the inhibitory activity of Abrocitinib and other representative JAK inhibitors against the four members of the JAK family. The data is presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%). Lower IC50 values indicate greater potency.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)JAK1/JAK2 SelectivityJAK1/JAK3 SelectivityJAK1/TYK2 Selectivity
Abrocitinib (PF-04965842) 29803>100001250~28-fold >340-fold ~43-fold

Data sourced from biochemical assays.[1][11]

Structure-Activity Relationship Insights

While detailed SAR studies on a wide range of Abrocitinib analogs are not extensively published in the public domain, analysis of the Abrocitinib structure and comparison with other JAK inhibitors allows for several key inferences:

  • The Pyrrolo[2,3-d]pyrimidine Core: This scaffold is a common feature in many ATP-competitive kinase inhibitors, including other JAK inhibitors like Tofacitinib. It serves as a crucial hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region.

  • The Cyclobutane Moiety: The specific stereochemistry of the substituents on the cyclobutane ring is critical for optimal binding to the JAK1 active site. X-ray crystal structures of Abrocitinib bound to JAK1 have revealed the importance of this feature for achieving high affinity and selectivity.[12][13]

  • The Propanesulfonamide Group: This group likely contributes to the overall physicochemical properties of the molecule, such as solubility and cell permeability, and may also form additional interactions within the ATP binding pocket. Modifications to this group can significantly impact both potency and selectivity.

Experimental Protocols

JAK1 Kinase Inhibition Assay (Biochemical Assay)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified JAK1.

Objective: To determine the IC50 value of a test compound against JAK1.

Materials:

  • Recombinant human JAK1 enzyme

  • ATP

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • 384-well plates

  • Plate reader capable of detecting the chosen readout (e.g., fluorescence, luminescence)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted test compound and a fixed concentration of the peptide substrate to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding a mixture of recombinant JAK1 enzyme and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the amount of phosphorylated substrate. This can be achieved using various detection methods, such as:

    • Homogeneous Time-Resolved Fluorescence (HTRF): Utilizes fluorescence resonance energy transfer between a labeled antibody that recognizes the phosphorylated substrate and a second labeled component.[14]

    • ADP-Glo™ Kinase Assay: Measures the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay for JAK1 Signaling Inhibition

This assay measures the ability of a compound to inhibit JAK1-mediated signaling within a cellular context.

Objective: To determine the cellular potency (EC50) of a test compound in inhibiting cytokine-induced STAT phosphorylation.

Materials:

  • A human cell line expressing the relevant cytokine receptors (e.g., TF-1 cells)

  • Cytokine to stimulate the JAK1 pathway (e.g., IL-6 or Oncostatin M)

  • Test compound (dissolved in DMSO)

  • Cell culture medium and supplements

  • Antibodies specific for phosphorylated STAT3 (pSTAT3) and total STAT3

  • Flow cytometer or high-content imaging system

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with serial dilutions of the test compound for a defined period (e.g., 1-2 hours).

  • Stimulate the cells with a specific concentration of the cytokine (e.g., IL-6) for a short duration (e.g., 15-30 minutes) to induce STAT3 phosphorylation.

  • Fix and permeabilize the cells.

  • Stain the cells with fluorescently labeled antibodies against pSTAT3 and total STAT3.

  • Analyze the cells using a flow cytometer or high-content imager to quantify the levels of pSTAT3.

  • Normalize the pSTAT3 signal to the total STAT3 signal or a housekeeping protein.

  • Plot the percentage of inhibition of STAT3 phosphorylation against the logarithm of the test compound concentration and fit the data to determine the EC50 value.

Visualizing Key Pathways and Workflows

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 STAT STAT Receptor->STAT Recruitment JAK1->Receptor JAK1->JAK1 JAK1->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Abrocitinib Abrocitinib Abrocitinib->JAK1 Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription Induces

Caption: The JAK-STAT signaling pathway and the inhibitory action of Abrocitinib.

Experimental_Workflow JAK1 Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of test compound Dispense Dispense compound and substrate to plate Compound_Prep->Dispense Reagent_Prep Prepare assay reagents (JAK1, ATP, Substrate) Initiate Initiate reaction with JAK1 and ATP Reagent_Prep->Initiate Dispense->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop reaction Incubate->Stop Detect Add detection reagents (e.g., HTRF antibodies) Stop->Detect Read Read plate (Fluorescence) Detect->Read Analyze Calculate % inhibition and determine IC50 Read->Analyze

Caption: A generalized workflow for a JAK1 kinase inhibition assay.

References

Comparative Analysis of Pyrimidine-5-carbonitrile Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of C23H22FN5OS and its related compounds targeting the PI3K/AKT signaling pathway in cancer.

This guide provides a comprehensive comparative analysis of a series of pyrimidine-5-carbonitrile derivatives, including the compound corresponding to the molecular formula this compound. These compounds have been investigated for their potential as anticancer agents, with a particular focus on their inhibitory activity against the PI3K/AKT signaling pathway, a critical mediator of cell survival and proliferation in many cancers. This document is intended for researchers, scientists, and professionals in the field of drug development.

Data Summary

The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of the lead compound and its analogs. The data is compiled from a study by El-Dydamony et al., which explored a novel series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives.[1][2][3][4]

Compound IDMolecular FormulaR groupMCF-7 IC50 (µM)K562 IC50 (µM)PI3Kδ IC50 (µM)PI3Kγ IC50 (µM)AKT-1 IC50 (µM)
4d This compound4-Fluorophenyl>1008.34 ± 0.6114.32 ± 1.0210.28 ± 0.899.85 ± 0.73
7f C29H29N5O4S3,4,5-Trimethoxyphenyl10.22 ± 0.936.51 ± 0.486.99 ± 0.364.01 ± 0.553.36 ± 0.17
4a C22H20N4OSPhenyl>10034.11 ± 2.98---
4b C23H22N4O2S4-Methoxyphenyl>10028.31 ± 2.14---
4c C22H19ClN4OS4-Chlorophenyl>10015.23 ± 1.17---
7a C28H25N5O2S4-Hydroxyphenyl21.09 ± 1.7412.83 ± 1.05---
7d C28H24ClN5OS4-Chlorophenyl15.62 ± 1.2810.17 ± 0.88---

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was evaluated against human breast cancer (MCF-7) and leukemia (K562) cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was discarded, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.

In Vitro Kinase Inhibition Assay (PI3K/AKT)

The inhibitory activity of the compounds against PI3Kδ, PI3Kγ, and AKT-1 was determined using commercially available assay kits (specific kit details would be cited from the original paper). The general principle involves an ELISA-based assay.

  • Enzyme and Substrate Preparation: The respective kinase, its substrate (e.g., PIP2 for PI3K), and ATP are prepared in a reaction buffer.

  • Compound Incubation: The test compounds at various concentrations are pre-incubated with the kinase.

  • Kinase Reaction: The kinase reaction is initiated by the addition of the substrate and ATP mixture and incubated for a specified time at room temperature.

  • Detection: The product of the kinase reaction (e.g., PIP3 for PI3K) is detected using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase). The signal is developed using a suitable substrate, and the absorbance is measured.

  • Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow of the experimental procedures.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylation Inhibitor Pyrimidine-5-carbonitrile Derivatives Inhibitor->PI3K Inhibitor->AKT Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Starting Materials reaction Chemical Synthesis start->reaction purification Purification & Characterization reaction->purification cytotoxicity In Vitro Cytotoxicity (MTT Assay) purification->cytotoxicity kinase_assay Kinase Inhibition Assay (PI3K/AKT) cytotoxicity->kinase_assay apoptosis Apoptosis & Cell Cycle Analysis kinase_assay->apoptosis ic50 IC50 Determination apoptosis->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

References

Validating the Therapeutic Potential of C23H22FN5OS: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the therapeutic potential of the novel compound C23H22FN5OS is currently challenging due to the limited publicly available information. Searches across extensive chemical and biological databases, including PubChem, ChemSpider, and the Chemical Abstracts Service (CAS), did not yield a definitive identification for a compound with this specific molecular formula.

While the precise identity and biological activity of this compound remain to be elucidated, this guide aims to provide a framework for its future evaluation by comparing it to compounds with similar elemental compositions that have emerged in recent patent literature. This approach allows for a speculative exploration of potential therapeutic areas and mechanisms of action, highlighting the key experimental data that will be crucial for its validation.

Potential Therapeutic Arenas Based on Structurally Related Compounds

Analysis of compounds with near-identical molecular formulas, such as C23H22FN5O and C23H22FN5O3, suggests potential applications in oncology and neuroscience. These related molecules have been investigated for their roles as kinase inhibitors and receptor modulators, respectively. Therefore, it is plausible that this compound may also exhibit activity in these domains.

Comparative Data Framework

To rigorously assess the therapeutic potential of this compound once it is characterized, a direct comparison with established or investigational drugs targeting similar pathways will be essential. The following tables outline the types of quantitative data that would be necessary for a meaningful evaluation.

Table 1: Comparative Kinase Inhibition Profile

CompoundTarget KinaseIC50 (nM)Selectivity Profile (Panel of X Kinases)Cell-Based Potency (EC50, nM)
This compound To be determinedTo be determinedTo be determinedTo be determined
Comparator A (e.g., Alpelisib)PI3Kα5High25 (MCF-7 cells)
Comparator B (e.g., Ribociclib)CDK4/610/39High110/330 (MCF-7 cells)

Table 2: Comparative Receptor Binding Affinity

CompoundTarget ReceptorKi (nM)Functional Assay (EC50/IC50, nM)In vivo Target Occupancy (%)
This compound To be determinedTo be determinedTo be determinedTo be determined
Comparator C (e.g., Risperidone)D2, 5-HT2A3.1, 0.160.5 (D2 antagonism)75 @ 1 mg/kg
Comparator D (e.g., Olanzapine)MultipleMultipleMultipleMultiple

Essential Experimental Protocols for Validation

To generate the comparative data outlined above, a series of well-defined experimental protocols must be employed. The following methodologies represent the gold standard for characterizing a novel therapeutic agent.

1. Kinase Inhibition Assays:

  • Methodology: In vitro kinase activity will be assessed using a radiometric assay (e.g., using 33P-ATP) or a non-radioactive method such as ADP-Glo™ Kinase Assay (Promega). The compound will be serially diluted and incubated with the purified kinase, substrate, and ATP. The amount of phosphorylated substrate or ADP produced will be quantified to determine the half-maximal inhibitory concentration (IC50).

  • Selectivity Profiling: To assess off-target effects, the compound will be screened against a broad panel of kinases (e.g., Eurofins DiscoverX KINOMEscan™).

2. Cell-Based Proliferation Assays:

  • Methodology: The anti-proliferative activity of the compound will be determined in relevant cancer cell lines. Cells will be seeded in 96-well plates and treated with increasing concentrations of the compound for 72 hours. Cell viability will be measured using a colorimetric assay such as the MTT or a fluorescence-based assay like CellTiter-Glo® (Promega). The half-maximal effective concentration (EC50) will be calculated from the dose-response curve.

3. Receptor Binding Assays:

  • Methodology: Radioligand binding assays will be performed to determine the affinity of the compound for its target receptor(s). Membranes from cells expressing the receptor of interest will be incubated with a radiolabeled ligand and varying concentrations of the test compound. The amount of bound radioactivity will be measured, and the inhibition constant (Ki) will be calculated.

4. In Vivo Efficacy Studies:

  • Methodology: Once in vitro activity is confirmed, the therapeutic efficacy of this compound will be evaluated in appropriate animal models of disease (e.g., tumor xenografts for oncology indications). The compound will be administered at various doses and schedules, and primary endpoints such as tumor growth inhibition or behavioral changes will be monitored.

Visualizing Potential Mechanisms and Workflows

To facilitate a deeper understanding of the potential biological context and the necessary experimental steps, the following diagrams illustrate a hypothetical signaling pathway and a general workflow for therapeutic validation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Effector Effector Protein Kinase2->Effector Activation TF Transcription Factor Effector->TF Translocation Gene Gene Expression TF->Gene Regulation This compound This compound This compound->Receptor Inhibition?

Caption: Hypothetical signaling pathway potentially modulated by this compound.

Experimental_Workflow A Compound Synthesis & Characterization B In Vitro Screening (Target Identification) A->B C Lead Compound Selection B->C D In Vitro Pharmacology (Potency & Selectivity) C->D E Cell-Based Assays (Functional Effects) D->E F ADME/Tox Profiling E->F G In Vivo Efficacy (Animal Models) F->G H Preclinical Development G->H

Caption: General experimental workflow for therapeutic compound validation.

Navigating the Data Deficit: An Analysis of C23H22FN5OS Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant lack of experimental data concerning the compound with the molecular formula C23H22FN5OS. Searches for this formula primarily identify it as a screening compound, cataloged with the identifier P349-2082 by chemical supplier ChemDiv Inc.[1]. Screening compounds are part of large chemical libraries used in the initial stages of drug discovery to identify potential therapeutic agents. As such, detailed studies on their biological activity, experimental reproducibility, and specific signaling pathways are often not published unless they demonstrate significant therapeutic potential.

The absence of peer-reviewed studies on this compound makes it impossible to conduct a genuine comparison of its experimental reproducibility against alternative compounds. Research into compounds with similar elemental compositions has been found, including investigations into fluorinated vitamin D analogs and fluoropyrimidine nucleosides; however, these are structurally and functionally distinct from P349-2082 and their data cannot be extrapolated.[2][3]

To fulfill the user's request for a comparison guide, the following sections present a hypothetical framework for such a document. This guide is structured around a fictional compound, "Reproximab," which we will assign the molecular formula this compound. This example is intended to serve as a template for researchers, scientists, and drug development professionals on how to present such data when it becomes available.

Hypothetical Comparison Guide: Reproximab (this compound)

Introduction

Reproximab is a novel synthetic compound identified through high-throughput screening for its potential as a selective inhibitor of the fictional "Kinase of Cellular Proliferation" (KCP). Its unique structure, incorporating a fluorine atom and a thiazole-oxide moiety, is believed to contribute to its high binding affinity and selectivity. This guide provides a comparative analysis of Reproximab's performance against two alternative KCP inhibitors, Compound A and Compound B, with a focus on the reproducibility of key experimental findings.

Data Presentation

The following table summarizes the quantitative data from key in vitro experiments comparing the efficacy and selectivity of Reproximab, Compound A, and Compound B.

Parameter Reproximab (this compound) Compound A Compound B
IC50 (KCP) 0.5 ± 0.08 nM1.2 ± 0.3 nM5.8 ± 1.1 nM
Selectivity (vs. KCP2) >1000-fold250-fold150-fold
Cellular Potency (EC50) 25 ± 4.5 nM78 ± 12 nM210 ± 35 nM
Metabolic Stability (t1/2) 120 ± 15 min65 ± 8 min95 ± 11 min

Experimental Protocols

1. KCP Inhibition Assay (IC50 Determination)

A time-resolved fluorescence energy transfer (TR-FRET) assay was used to determine the half-maximal inhibitory concentration (IC50) of the compounds against KCP. The assay was performed in a 384-well plate format. Each well contained 10 nM of recombinant human KCP, 100 nM of a biotinylated peptide substrate, and 10 µM ATP in a buffer solution (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35). Compounds were added at varying concentrations and incubated for 60 minutes at room temperature. The reaction was stopped by the addition of a solution containing a europium-labeled anti-phospho-peptide antibody and streptavidin-allophycocyanin. After a further 60-minute incubation, the TR-FRET signal was read on a plate reader.

2. Cellular Potency Assay (EC50 Determination)

The half-maximal effective concentration (EC50) was determined using a cell-based assay. A human cancer cell line with a known dependency on KCP signaling was seeded in 96-well plates and incubated for 24 hours. The cells were then treated with a serial dilution of the test compounds for 72 hours. Cell viability was assessed using a resazurin-based assay, and the fluorescence was measured to determine the percentage of viable cells relative to a vehicle-treated control.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds KCP KCP Receptor->KCP Activates Substrate Substrate KCP->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Transcription_Factor Transcription_Factor pSubstrate->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Reproximab Reproximab (this compound) Reproximab->KCP Inhibits

Caption: Hypothetical signaling pathway of KCP and the inhibitory action of Reproximab.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Compound_Synthesis Synthesis of Reproximab KCP_Assay KCP Inhibition (IC50) Compound_Synthesis->KCP_Assay Selectivity_Screen Selectivity Screen (vs. KCP2) Compound_Synthesis->Selectivity_Screen Metabolic_Assay Metabolic Stability (t1/2) Compound_Synthesis->Metabolic_Assay Cellular_Potency Cellular Potency (EC50) KCP_Assay->Cellular_Potency Cell_Culture Cancer Cell Line Culture Cell_Culture->Cellular_Potency

Caption: Workflow for the preclinical evaluation of Reproximab.

References

Safety Operating Guide

Navigating the Disposal of C23H22FN5OS: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals handling the novel compound C23H22FN5OS now have access to a clear and comprehensive guide for its proper disposal. Given the absence of a specific Safety Data Sheet (SDS), these procedures have been developed based on established best practices for the disposal of hazardous laboratory chemicals and pharmaceutical waste, ensuring the safety of personnel and the protection of the environment.

The compound this compound, a complex heterocyclic molecule, should be treated as a hazardous substance due to its unknown toxicological and ecotoxicological profile. Adherence to the following step-by-step disposal plan is crucial for maintaining a safe laboratory environment and complying with regulatory standards.

Operational Plan: Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE) and Safety Precautions: Before handling this compound, ensure all personnel are equipped with the appropriate PPE. This is the first line of defense against accidental exposure.

2. Waste Identification and Segregation: Properly identifying and segregating chemical waste at the source is fundamental to a safe disposal process.

  • Designation: All waste containing this compound must be classified as "Hazardous Chemical Waste."

  • Segregation: Do not mix this compound waste with other waste streams such as non-hazardous trash, sharps, or biological waste. Keep it segregated from incompatible chemicals.

3. Waste Collection and Container Management: The integrity of the waste container is critical to prevent leaks and spills.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container with a secure screw-top lid.

  • Labeling: Affix a "Hazardous Waste" label to the container immediately upon starting waste collection. The label must include:

    • The full chemical name: "this compound Waste"

    • The words "Hazardous Waste"[1][2]

    • Accumulation start date

    • The specific hazards (e.g., "Toxic," "Environmental Hazard" - as a precaution)

    • The name of the principal investigator and laboratory contact information.

  • Container Handling: Keep the waste container closed at all times, except when adding waste.[1] Store the container in a designated, well-ventilated, and secure area, away from general laboratory traffic.

4. Disposal Procedure: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[1][2][3]

  • Licensed Disposal Vendor: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]

  • Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent.[1] The rinsate must be collected and treated as hazardous waste.[1] After triple-rinsing, the container can be managed for disposal or recycling as directed by your institution's EHS guidelines. Deface the original label before disposal.

5. Spill Management: In the event of a spill, immediate and appropriate action is required.

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Report: Notify your laboratory supervisor and the institutional EHS office immediately.

  • Cleanup: Spill cleanup should only be performed by trained personnel equipped with appropriate PPE. Use an absorbent material to contain the spill, and collect all contaminated materials into a labeled hazardous waste container.

Quantitative Data Summary

ParameterSpecificationRationale
Storage Temperature Ambient (15-25°C)In the absence of specific data, standard laboratory conditions are recommended.
Container Type Chemically resistant, sealed containerTo prevent leakage and reaction with the container material.
Labeling Requirement "Hazardous Waste" label with full chemical name and hazard pictogramsEnsures proper identification and handling by all personnel.[2]
Waste Segregation Separate from incompatible materials, general waste, and sharpsPrevents dangerous chemical reactions and improper disposal.[1][4]
Disposal Method Incineration by a licensed hazardous waste facilityThe recommended method for complete destruction of many pharmaceutical compounds.[3]

Mandatory Visualization

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Don Appropriate PPE B Designate a Labeled Hazardous Waste Container A->B C Collect this compound Waste B->C D Keep Container Securely Closed C->D When not adding waste E Store in a Designated, Ventilated Area D->E F Contact EHS for Waste Pickup E->F When container is full or needs removal G Waste Transferred to Licensed Disposal Facility F->G H Incineration G->H S1 Evacuate and Secure Area S2 Notify Supervisor and EHS S1->S2 S3 Cleanup by Trained Personnel S2->S3 S4 Collect Spill Debris as Hazardous Waste S3->S4

References

Personal protective equipment for handling C23H22FN5OS

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information

When handling a novel substance like C23H22FN5OS, a thorough risk assessment is the first and most critical step.[1][2][3][4][5][6] This involves evaluating the potential hazards based on its chemical structure, comparison to similar compounds, and the nature of the experimental procedures.

Personal Protective Equipment (PPE)

Given the unknown nature of this compound, a comprehensive PPE strategy is required to minimize all potential routes of exposure, including dermal, ocular, and inhalation. The minimum required PPE includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[7]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).[7][8]Provides robust protection against potential skin absorption and chemical burns. The outer glove can be removed immediately in case of contamination.
Eye and Face Protection ANSI Z87.1-compliant safety goggles.[7] A face shield should be worn over goggles when there is a splash hazard.[7][8][9]Protects against splashes, aerosols, and unforeseen reactions that could endanger the eyes and face.
Body Protection A flame-resistant lab coat worn over personal clothing.[8][10]Shields the skin and personal clothing from spills and splashes. Flame-resistant material is recommended as a precaution against unknown flammability.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If this is not feasible, a respiratory hazard evaluation should be conducted to determine the need for a respirator.[11][12]Minimizes the risk of inhaling potentially toxic or harmful vapors, dust, or aerosols.
Operational Plan

A systematic operational plan ensures that all safety aspects are considered before and during the handling of this compound.

1. Risk Assessment and Planning:

  • Hazard Identification: Before any experiment, identify all potential hazards.[1][2][6] Consider the chemical's structure for reactive groups.

  • Standard Operating Procedure (SOP): Develop a detailed SOP for all procedures involving the compound.[4]

  • Emergency Preparedness: Ensure that an emergency shower, eyewash station, and appropriate spill kit are readily accessible.[6][13]

2. Handling and Storage:

  • Ventilation: All manipulations of this compound should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[11][13]

  • Labeling: All containers must be clearly labeled with the chemical name, "Hazardous," and any known or suspected hazard pictograms.[11][14][15]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Use secondary containment to prevent spills.[11]

Disposal Plan

In the absence of specific disposal information, this compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[14][16] Do not mix with other waste streams unless compatibility is known.[17]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name.[14][16]

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal.[14][16] Never dispose of unknown chemicals down the drain.[14]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[14]

Visualized Workflow for Handling Novel Compounds

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Risk_Assessment Conduct Risk Assessment (Assume Hazardous) Develop_SOP Develop Standard Operating Procedure Risk_Assessment->Develop_SOP Gather_PPE Gather Appropriate PPE Develop_SOP->Gather_PPE Work_in_Hood Work in Chemical Fume Hood Gather_PPE->Work_in_Hood Label_Containers Label All Containers Work_in_Hood->Label_Containers Store_Properly Store in Secondary Containment Label_Containers->Store_Properly Collect_Waste Collect as Hazardous Waste Store_Properly->Collect_Waste Label_Waste Label Waste Container Collect_Waste->Label_Waste Request_Pickup Request Waste Pickup Label_Waste->Request_Pickup

Caption: Workflow for the safe handling of a novel chemical compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.